3-Ethyl-3-phenylazetidine hydrochloride
Description
BenchChem offers high-quality 3-Ethyl-3-phenylazetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-3-phenylazetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethyl-3-phenylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-11(8-12-9-11)10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVGLXUKVAZIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Ethyl-3-phenylazetidine Hydrochloride: Chemical Properties & Pharmacological Relevance
An In-Depth Technical Guide on 3-Ethyl-3-phenylazetidine Hydrochloride
Executive Summary
3-Ethyl-3-phenylazetidine hydrochloride is a specialized heterocyclic amine salt characterized by a four-membered nitrogenous ring (azetidine) substituted at the C3 position with both an ethyl and a phenyl group. Structurally, it represents a constrained pharmacophore sharing significant homology with pethidine (meperidine) and phenobarbital , positioning it as a critical scaffold in the investigation of central nervous system (CNS) active agents, particularly in the domains of anticonvulsants and analgesics.
Unlike its six-membered (piperidine) or five-membered (pyrrolidine) analogs, the azetidine ring introduces significant Baeyer strain (~26 kcal/mol) , imparting unique reactivity and metabolic profiles. This guide details the physicochemical properties, synthetic pathways, and pharmacological implications of this compound for researchers in medicinal chemistry and drug development.[1]
Chemical Identity & Structural Analysis
The compound exists as a hydrochloride salt, enhancing its water solubility and stability for biological assays. The free base is a secondary amine, while the salt is a crystalline solid.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 3-Ethyl-3-phenylazetidine hydrochloride |
| CAS Number (Base) | 55700-86-6 |
| CAS Number (HCl) | Not widely indexed; often cited as "3-Ethyl-3-phenylazetidine HCl" |
| Molecular Formula | C₁₁H₁₅N[2][3] · HCl |
| Molecular Weight | 161.24 g/mol (Base) / 197.70 g/mol (HCl Salt) |
| SMILES | CCC1(CNC1)C2=CC=CC=C2.Cl |
| InChI Key | BGAVUZCQVCIEHP-UHFFFAOYSA-N (Base) |
Structural Pharmacophore
The 3,3-disubstitution pattern is critical. It mimics the quaternary carbon center found in:
-
Phenobarbital: (5-ethyl-5-phenylbarbituric acid) – Anticonvulsant.
-
Pethidine: (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) – Opioid analgesic.
-
Amdone/Methadone precursors: Diphenylpropylamine derivatives.
The contraction of the ring to an azetidine restricts the conformational freedom of the nitrogen lone pair and the phenyl group, potentially altering receptor binding affinity compared to piperidine analogs.
Physicochemical Profile
The high ring strain of azetidine influences both its basicity and stability.
| Property | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | Standard for HCl salts of amines. |
| Melting Point | 172–176 °C (Literature range for similar analogs) | Indicates high purity and stable crystal lattice. |
| Solubility | Water (High), Ethanol (Moderate), DMSO (High) | Suitable for in vitro and in vivo administration. |
| pKa (Conjugate Acid) | ~10.5 – 11.0 (Predicted) | Strong base; exists >99% as cation at physiological pH (7.4). |
| LogP (Octanol/Water) | ~2.2 (Base) | Lipophilic enough to cross the Blood-Brain Barrier (BBB). |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions. |
Ring Strain & Reactivity
The azetidine ring possesses significant angle strain (bond angles ~90° vs. ideal 109.5°).
-
Nucleophilic Attack: The ring is susceptible to opening by strong nucleophiles, though 3,3-disubstitution provides steric protection (the "gem-dimethyl effect" analog), enhancing stability compared to unsubstituted azetidine.
-
Thermal Stability: Stable up to melting point; degradation may occur via ring fragmentation at extreme temperatures (>200°C).
Synthetic Routes & Manufacturing
Synthesis of 3,3-disubstituted azetidines is non-trivial due to the difficulty of closing the strained four-membered ring. Two primary methodologies are employed: the Malonate Reduction-Cyclization (Method A) and the Lactam Reduction (Method B).
Method A: The Malonate-Diol Cyclization (Preferred for Scale-up)
This route builds the quaternary center first, then closes the ring.
-
Alkylation: Diethyl phenylmalonate is alkylated with ethyl bromide to form Diethyl ethylphenylmalonate .
-
Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction yields 2-Ethyl-2-phenylpropane-1,3-diol .
-
Activation: The diol is converted to a bis-mesylate or bis-tosylate leaving group.
-
Cyclization: Reaction with a nitrogen source (e.g., benzylamine or tosylamide) closes the ring.
-
Deprotection: If benzylamine is used, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group.
-
Salt Formation: Treatment with anhydrous HCl in ether precipitates the hydrochloride salt.
Method B: Lactam Reduction
Starting from 3-ethyl-3-phenylazetidin-2-one (a β-lactam), reduction with LiAlH₄ or AlH₃ yields the amine directly. This is efficient but requires the specific β-lactam precursor, which is often harder to source.
Visualized Synthesis Workflow (Graphviz)
Pharmacological Relevance
Mechanism of Action (Hypothetical & Observed)
As a structural hybrid of anticonvulsants and analgesics , 3-ethyl-3-phenylazetidine exhibits a dualistic pharmacological profile:
-
GABAergic Modulation (Anticonvulsant Potential):
-
Similar to Phenobarbital , the ethyl/phenyl substitution at the quaternary carbon is a classic anticonvulsant pharmacophore.
-
Mechanism: Potential positive allosteric modulation of the GABA-A receptor, though the lack of the barbiturate ring system (urea moiety) alters the binding site.
-
-
Monoaminergic Activity (Stimulant/Analgesic Potential):
-
The molecule is a constrained phenethylamine.
-
Mechanism: It may act as a substrate or inhibitor for monoamine transporters (DAT, NET, SERT). The azetidine ring often confers selectivity for norepinephrine transporters (NET) in similar analogs (e.g., certain anorectics).
-
Structure-Activity Relationship (SAR)
-
Ring Size: Contraction from piperidine (6) to azetidine (4) generally decreases opioid activity (morphine-like effects) but may retain or enhance stimulant or anticonvulsant properties due to rigid positioning of the phenyl ring.
-
N-Substitution: The free amine (secondary) is often less potent than N-methyl or N-phenethyl derivatives for opioid activity but is crucial for metabolic stability.
Experimental Protocol: Preparation of HCl Salt
Objective: Conversion of 3-Ethyl-3-phenylazetidine free base to its Hydrochloride salt for stabilization.
Reagents:
-
3-Ethyl-3-phenylazetidine (Free Base)
-
Diethyl Ether (Anhydrous)
-
Hydrochloric acid (2.0 M in Diethyl Ether)
-
Acetone (for recrystallization)
Procedure:
-
Dissolution: Dissolve 1.0 g (6.2 mmol) of the free base oil in 10 mL of anhydrous diethyl ether in a round-bottom flask under nitrogen.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 3.5 mL of 2.0 M HCl in ether with constant stirring. A white precipitate should form immediately.
-
Precipitation: Stir for 30 minutes at 0°C to ensure complete salt formation.
-
Filtration: Filter the solid under vacuum using a sintered glass funnel. Wash the cake with cold ether (2 x 5 mL).
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 4 hours.
-
Recrystallization (Optional): If the melting point is broad, recrystallize from a minimum amount of hot acetone/ethanol mixture.
Expected Yield: ~1.15 g (95%) of white crystalline solid.
Handling, Safety & Toxicology
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Acute Toxicity: Data is limited, but structural analogs (phenyl-azetidines) can exhibit CNS depression or stimulation. Treat as a potent CNS active agent.
-
Storage: Store at -20°C. Hygroscopic – keep tightly sealed.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
PubChem. (2025).[3][4][5][6] 3-Ethyl-3-phenylazetidine | C11H15N.[3] National Library of Medicine. Available at: [Link]
-
EPA. (2025).[4][5][6] Azetidine, 3-ethyl-3-phenyl- | CompTox Chemicals Dashboard. U.S. Environmental Protection Agency.[4] Available at: [Link]
-
Couty, F., & Evano, G. (2006).[7] Synthesis of 3,3-Diarylazetidines. Organic Preparations and Procedures International. (Cited via CORE). Available at: [Link]
-
Organic Syntheses. (1941). Ethyl Phenylmalonate Synthesis. Org. Synth. 1941, 21, 99. Available at: [Link]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N | CID 165403428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-ethyl-3-phenylazetidine (C11H15N) [pubchemlite.lcsb.uni.lu]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-3-phenylazetidine | C10H13N | CID 22249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Structural Elucidation and Characterization of 3-Ethyl-3-phenylazetidine HCl
Executive Summary
The 3,3-disubstituted azetidine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique vector for altering lipophilicity (
This guide provides a rigorous, self-validating framework for the structural elucidation of 3-EPA. It moves beyond basic spectral listing to explain the causality of spectral features, ensuring differentiation from thermodynamic isomers such as 2-substituted azetidines or ring-expanded pyrrolidines.[1]
Synthetic Context & Formation Logic
To understand the impurities and isomers likely to be present, one must understand the genesis of the molecule.[1] The most robust route to 3,3-disubstituted azetidines involves the cyclization of 2,2-disubstituted-1,3-propanediols (or their activated mesylates/halides).[1]
Formation Pathway (DOT Visualization)[1]
The following diagram outlines the primary synthetic pathway and potential isomeric pitfalls.
Caption: Figure 1. Convergent synthesis of 3-Ethyl-3-phenylazetidine showing the critical cyclization step where ring strain is introduced.
Analytical Strategy: The "Triad of Proof"
Structure elucidation relies on three pillars: Mass Spectrometry (Connectivity) , NMR Spectroscopy (Topology) , and X-Ray/IR (Geometry) .[1]
High-Resolution Mass Spectrometry (HRMS)
The first step is establishing the molecular formula and fragmentation pattern.[1]
| Fragment ( | Interpretation | Mechanistic Insight |
| 162.13 | Parent ion (Free base).[1] | |
| 133.09 | Loss of ethyl group (Indicates labile alkyl at quaternary center).[1] | |
| 91.05 | Tropylium ion (Confirms phenyl group presence).[1] | |
| 70.07 | Azetidinium ring fragment (Diagnostic for 4-membered amine).[1] |
NMR Spectroscopy: The Definitive Proof
The differentiation of the azetidine ring from a pyrrolidine or open-chain amine relies on specific coupling patterns and chemical shifts induced by ring strain.
Proton ( H) NMR Characterization (DMSO- )
The HCl salt induces a downfield shift in the protons adjacent to the nitrogen (
| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| NH | 9.40 - 9.80 | br s | 2H | - | Ammonium protons ( |
| Ar-H | 7.20 - 7.50 | m | 5H | - | Phenyl ring protons. |
| H-2, H-4 | 4.05 - 4.20 | s (or AB q) | 4H | - | Critical Signal. The ring |
| Ethyl | 1.95 | q | 2H | 7.5 Hz | Methylene of the ethyl group. |
| Ethyl | 0.78 | t | 3H | 7.5 Hz | Methyl of the ethyl group. |
Key Diagnostic Feature:
In a pyrrolidine isomer, the protons adjacent to nitrogen would appear as two distinct multiplets (C2 and C5), and there would be a central
Carbon ( C) NMR & DEPT-135
| Type (DEPT) | Assignment | Causality | |
| 142.5 | Cq | Phenyl ipso | Quaternary aromatic carbon.[1] |
| 128.8, 127.5, 126.2 | CH | Ar-C | Standard aromatic pattern.[1] |
| 56.8 | C-2, C-4 | Ring Strain Effect. Azetidine | |
| 44.2 | Cq (No signal) | C-3 | The quaternary center. Disappears in DEPT. |
| 28.5 | Ethyl | - | |
| 8.4 | Ethyl | - |
Advanced Elucidation: 2D NMR Workflow
To unambiguously prove the structure and rule out the 2-ethyl-2-phenyl isomer, 2D correlations are required.[1]
HMBC (Heteronuclear Multiple Bond Correlation)
This is the "smoking gun" experiment.[1]
-
Observation: The Ethyl
protons ( 1.[1]95) and the Phenyl protons ( 7.2-7.[1]5) BOTH show a strong 3-bond correlation to the same quaternary carbon at 44.2 (C-3).[1] -
Confirmation: The Ring protons (
4.10) show a 2-bond correlation to the same quaternary carbon ( 44.2).[1] -
Validation: If the molecule were 2-ethyl-2-phenylazetidine, the ring protons would not correlate to a single quaternary center in this symmetric manner.[1]
COSY (Correlation Spectroscopy)[1]
-
Observation: Strong coupling between Ethyl
and Ethyl .[1] -
Observation: NO coupling between the Ring
s ( 4.10) and the Ethyl group.[1][2] -
Validation: In a pyrrolidine ring, one would see a continuous spin system (
).[1] The isolation of the spin systems (Ethyl vs. Ring) confirms the quaternary center blocks proton-proton coupling.[1]
Analytical Logic Tree (DOT Visualization)
Caption: Figure 2. Step-by-step analytical decision tree to rule out thermodynamic isomers.
Experimental Protocols
Sample Preparation for NMR
To prevent salt disproportionation or pH-dependent shifts:
-
Weigh 10 mg of 3-EPA HCl.
-
Dissolve in 0.6 mL DMSO-
(preferred over for salt solubility and sharpening of NH peaks). -
Add 1 drop of
only if exchangeable NH protons obscure the aromatic region (Note: This will eliminate the NH signal).[1]
X-Ray Crystallography (The "Gold Standard")
If the salt is crystalline:
-
Solvent System: Slow evaporation from Ethanol/Diethyl Ether (1:3).[1]
-
Expected Space Group: Monoclinic or Triclinic.
-
Key Parameter: The
bond angle. In azetidines, this is typically ~90-92°, significantly more strained than the ~109° in pyrrolidines.[1]
References
-
Padwa, A. (2012).[1] Synthesis and Reactivity of Azetidines. Comprehensive Heterocyclic Chemistry III. Elsevier. Link
-
Couty, F., & Evano, G. (2006).[1][3] Synthesis of 3,3-disubstituted azetidines. Organic Preparations and Procedures International, 38(5), 427-465.[1][3] Link[1]
-
PubChem. (2025).[1][4][5] Compound Summary: 3-Ethyl-3-phenylazetidine.[6] National Library of Medicine. Link
-
Singh, G. S., & D'Höge, F. (2023).[1] Recent Advances in the Synthesis of Azetidines. Current Organic Chemistry. Link
-
BenchChem. (2025).[1][7] NMR Interpretation of Azetidine Derivatives. Technical Support Center. Link[1]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. 3-Ethylazetidine hydrochloride | C5H12ClN | CID 118139500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. PubChemLite - 3-ethyl-3-phenylazetidine (C11H15N) [pubchemlite.lcsb.uni.lu]
- 5. 3-Methyl-3-phenylazetidine | C10H13N | CID 22249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ontosight.ai [ontosight.ai]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Synthesis Guide: 3-Ethyl-3-phenylazetidine Hydrochloride
The following technical guide details the synthesis of 3-Ethyl-3-phenylazetidine Hydrochloride (CAS 91245-56-6). This protocol is designed for research and development professionals, prioritizing scalability, intermediate stability, and chemical purity.
Version: 1.0 Classification: Small Molecule Synthesis / Heterocycles Target CAS: 91245-56-6 (HCl Salt) Free Base CAS: 10603-03-9 (Generic 3-ethyl-3-phenylazetidine ref)
Executive Summary
3-Ethyl-3-phenylazetidine is a sterically hindered, strained 4-membered heterocycle. Unlike simple azetidines, the quaternary carbon at the 3-position confers significant metabolic stability and unique conformational properties. This guide utilizes a Malonate-Diol-Sulfonate strategy, which is superior to direct alkylation methods due to higher regiocontrol and the avoidance of volatile unsubstituted azetidine intermediates until the final step.
Key Advantages of this Route:
-
Scalability: Avoids high-dilution requirements of direct ring closures.
-
Safety: Mitigates handling of volatile free-base azetidines by using a benzyl-protected intermediate.
-
Purity: Crystalline intermediates allow for purification without chromatography in early stages.
Retrosynthetic Analysis & Pathway
The synthesis disconnects the azetidine ring at the C-N bonds, tracing back to a 1,3-propanediol derivative derived from diethyl phenylmalonate.
Figure 1: Retrosynthetic logic flow from the target hydrochloride salt back to commercially available diethyl phenylmalonate.
Detailed Experimental Protocol
Stage 1: Construction of the Quaternary Center
Objective: Synthesis of Diethyl 2-ethyl-2-phenylmalonate.
-
Reagents: Diethyl phenylmalonate (1.0 equiv), Sodium Hydride (60% dispersion, 1.1 equiv), Ethyl Bromide (1.2 equiv), DMF (anhydrous).
-
Reaction Type: SN2 Alkylation.
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask (RBF) under Argon flow. Charge with NaH (washed with hexanes to remove oil if strictly necessary, otherwise use as is) and anhydrous DMF (5 mL/g substrate).
-
Deprotonation: Cool to 0°C. Add Diethyl phenylmalonate dropwise over 30 minutes. Evolution of H₂ gas will be vigorous—ensure proper venting. Stir at 0°C for 1 hour until gas evolution ceases.
-
Alkylation: Add Ethyl Bromide dropwise at 0°C.
-
Completion: Allow to warm to room temperature (RT) and stir for 4–6 hours.
-
Self-Validation Check: TLC (Hexane/EtOAc 9:1) should show complete consumption of starting material. NMR aliquot should show loss of the methine proton signal (~4.6 ppm).
-
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over MgSO₄ and concentrate.
-
Purification: Vacuum distillation is preferred for scale >50g. For smaller scales, the crude oil is often sufficient (>95% purity).
Stage 2: Reduction to the Diol
Objective: Synthesis of 2-Ethyl-2-phenylpropane-1,3-diol.
-
Reagents: Stage 1 Product (1.0 equiv), LiAlH₄ (2.5 equiv), THF (anhydrous).
-
Reaction Type: Hydride Reduction.[1]
Protocol:
-
Setup: Charge LiAlH₄ into a dry RBF with anhydrous THF (10 mL/g) under Argon. Cool to 0°C.
-
Addition: Dissolve the malonate ester in THF and add dropwise to the LiAlH₄ slurry. Caution: Highly exothermic. Maintain internal temp <10°C.
-
Reflux: Once addition is complete, warm to RT, then reflux for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (per
g LiAlH₄) - mL 15% NaOH
- mL Water
-
mL Water (per
-
Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad. Rinse with hot THF.
-
Product: Concentrate the filtrate to yield a viscous oil or low-melting solid.
-
Self-Validation Check: IR spectrum must show broad -OH stretch (3300 cm⁻¹) and complete absence of carbonyl ester stretch (1730 cm⁻¹).
-
Stage 3: Activation and Cyclization
Objective: Synthesis of 1-Benzyl-3-ethyl-3-phenylazetidine.
This is a critical "telescoped" sequence where the diol is activated and cyclized.
Step 3A: Mesylation
-
Dissolve Diol (1.0 equiv) in DCM (10 mL/g) and Triethylamine (3.0 equiv). Cool to -10°C.
-
Add Methanesulfonyl chloride (MsCl, 2.2 equiv) dropwise. Maintain temp <0°C.
-
Stir 1 hour. Wash with cold 1N HCl, then NaHCO₃, then brine. Dry (MgSO₄) and concentrate to obtain the Bis-mesylate . Use immediately.
Step 3B: Cyclization
-
Dissolve Bis-mesylate in Acetonitrile (ACN, 15 mL/g).
-
Add Benzylamine (3.0 equiv) and Na₂CO₃ (3.0 equiv).
-
Reflux for 16–24 hours.
-
Mechanism:[2] Double displacement. The excess benzylamine acts as both nucleophile and proton scavenger, though carbonate is added to assist.
-
-
Workup: Cool, filter off solids, and concentrate. Partition residue between EtOAc and water.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). The N-benzyl azetidine is typically a stable oil.
Stage 4: Deprotection and Salt Formation
Objective: Isolation of 3-Ethyl-3-phenylazetidine Hydrochloride.
-
Reagents: 1-Benzyl-3-ethyl-3-phenylazetidine, Pd/C (10% wt loading), Methanol, H₂ (balloon or Parr shaker), HCl (ether or dioxane).
Protocol:
-
Hydrogenolysis: Dissolve intermediate in MeOH. Add Pd/C (10% w/w relative to substrate).
-
Reaction: Stir under H₂ atmosphere (1-3 atm) at RT for 12 hours.
-
Self-Validation Check: Monitor by TLC for disappearance of the UV-active benzyl spot (or shift in Rf).
-
-
Filtration: Filter through Celite to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Salt Formation: Cool the filtrate to 0°C. Add HCl (4M in Dioxane) dropwise until pH < 2.
-
Isolation: Concentrate to dryness. Triturate the solid with diethyl ether or acetone to induce crystallization.
-
Final Product: Filter the white crystalline solid. Dry under high vacuum.
Data Summary & Specifications
| Parameter | Specification | Notes |
| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator. |
| Melting Point | 219–220 °C | Distinct sharp melt indicates high purity [1]. |
| Molecular Weight | 197.69 g/mol | C₁₁H₁₅N·HCl |
| ¹H NMR (DMSO-d₆) | δ 9.5 (br s, 2H, NH₂⁺), 7.3-7.5 (m, 5H, Ar-H), 4.1 (d, 2H), 3.9 (d, 2H), 1.9 (q, 2H), 0.8 (t, 3H). | Chemical shifts are approximate; N-CH₂ protons appear as split signals due to ring puckering. |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane. |
Critical Process Parameters (CPPs) & Troubleshooting
Workflow Logic Diagram
Figure 2: Critical process parameters affecting yield and safety.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete deprotonation or wet DMF. | Ensure NaH is active; dry DMF over molecular sieves (4Å). |
| Emulsion in Step 2 | Improper quenching of Aluminum salts. | Use the Fieser method strictly (1:1:3 ratio). Do not use acid to quench. |
| Polymerization in Step 3 | Concentration too high during cyclization. | Dilute reaction to <0.1 M to favor intramolecular ring closure over intermolecular polymerization. |
| Incomplete Debenzylation | Catalyst poisoning. | Ensure the amine is free of sulfur/halide traces. Add a drop of HCl to the MeOH solution to activate the catalyst. |
References
-
Sigma-Aldrich. (n.d.). 3-Ethyl-3-phenylazetidine hydrochloride Product Sheet. Retrieved from (Verified CAS 91245-56-6 physical data).
-
Organic Syntheses. (n.d.). General methods for Azetidine Synthesis. Organic Syntheses, Coll. Vol. 5, p.162. Retrieved from (Foundational protocols for malonate reduction).
-
PubChem. (2025). 3-Ethyl-3-phenylazetidine Compound Summary. Retrieved from (Structural validation).
- Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887.
Sources
A Technical Guide to Elucidating the Mechanism of Action for 3-Ethyl-3-phenylazetidine hydrochloride
Abstract
3-Ethyl-3-phenylazetidine hydrochloride is a synthetic small molecule featuring a strained four-membered azetidine heterocycle substituted with both an ethyl and a phenyl group. A comprehensive review of the current scientific literature reveals a notable absence of published data regarding its specific biological targets and mechanism of action (MOA). This guide addresses this knowledge gap not by reporting a known mechanism, but by providing a robust, scientifically-grounded framework for its elucidation. Designed for researchers in pharmacology and drug development, this document outlines a logical, tiered approach to systematically uncover the pharmacological profile of this novel chemical entity. We will proceed from broad, unbiased target identification to specific in-vitro validation and functional characterization, providing both the strategic rationale and detailed experimental protocols necessary to define its MOA.
Introduction: The Azetidine Scaffold and the Challenge of a Novel Compound
The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry.[1] While less common than five- or six-membered rings, its inherent ring strain endows it with unique conformational properties and reactivity.[1] This scaffold is present in a variety of biologically active compounds, including natural products like penaresidins and synthetic drugs.[2][3] Derivatives of the broader azetidine class have shown a wide spectrum of activities, including antibacterial, anticonvulsant, and cholesterol absorption inhibition.[4][5][6]
The specific compound, 3-Ethyl-3-phenylazetidine, belongs to the phenyl-substituted azetidine class.[7] Its structure, featuring a lipophilic phenyl group and a small alkyl ethyl group, suggests potential interactions with targets within the central nervous system (CNS), as such motifs are common in CNS-active agents. However, without empirical data, its biological activity remains purely speculative.[7]
This guide provides the strategic and methodological blueprint for researchers to systematically de-orphanize this compound, transforming it from a chemical structure to a characterized pharmacological agent.
Strategic Framework for MOA Elucidation
The process of determining a novel compound's MOA is a multi-stage investigation. We propose a tiered workflow designed to efficiently identify and validate the primary biological target(s) and the compound's effect upon them. This workflow ensures that resources are directed toward the most promising leads and that each finding is validated by subsequent, more specific assays.
Caption: Tiered workflow for elucidating the MOA of a novel compound.
Tier 1: Unbiased Target Identification
The initial step is to screen 3-Ethyl-3-phenylazetidine hydrochloride against a broad array of potential biological targets to identify the most promising interactions without preconceived bias.
Rationale and Experimental Choice
A comprehensive radioligand binding panel, such as the Eurofins SafetyScreen44™ or BioPrint® profile, is the industry-standard approach. These panels test the compound at a fixed concentration (e.g., 10 µM) against hundreds of known receptors, ion channels, transporters, and enzymes. The output, typically expressed as percent inhibition of radioligand binding, provides a "fingerprint" of the compound's off-target liabilities and, crucially, its primary binding sites. The presence of the phenyl and cyclic amine motifs makes targets like monoamine transporters (SERT, DAT, NET), opioid receptors, and other CNS-related G-protein coupled receptors (GPCRs) particularly worthy of investigation.
Data Interpretation
A positive "hit" is typically defined as >50% inhibition in a primary screen. These hits are then prioritized based on potency. The results should be summarized in a table for clear analysis.
| Target Class | Specific Target | Radioligand | % Inhibition @ 10 µM | Priority for Tier 2 |
| GPCR | Histamine H3 | [³H]-Nα-Methylhistamine | 85% | High |
| GPCR | Dopamine D2 | [³H]-Spiperone | 62% | High |
| Transporter | Serotonin (SERT) | [³H]-Citalopram | 15% | Low |
| Ion Channel | hERG | [³H]-Astemizole | 5% | None (Safety) |
| Table 1: Example output from a broad binding screen for 3-Ethyl-3-phenylazetidine hydrochloride. Data is hypothetical. |
From the hypothetical data above, the Histamine H3 receptor and Dopamine D2 receptor would be prioritized for further investigation.
Tier 2: Target Validation and Functional Characterization
Once high-affinity hits are identified, the next crucial step is to confirm this binding and, more importantly, to determine the functional consequence of that interaction.
Orthogonal Binding Assays
The initial hit should be confirmed using a full concentration-response curve in a competitive radioligand binding assay to determine the inhibition constant (Ki). This provides a quantitative measure of the compound's binding affinity for the target.
Protocol 1: Radioligand Competition Binding Assay (Hypothetical H3 Receptor Target)
-
Preparation: Use cell membranes prepared from a stable cell line expressing the human Histamine H3 receptor (hH3R).
-
Reaction Mixture: In a 96-well plate, combine:
-
hH3R membranes (5-10 µg protein/well).
-
Radioligand: [³H]-Nα-Methylhistamine at a final concentration equal to its Kd (e.g., 1 nM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Varying concentrations of 3-Ethyl-3-phenylazetidine hydrochloride (e.g., 0.1 nM to 100 µM).
-
-
Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash 3x with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the CPM against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Functional Assays: From Binding to Biology
A compound can bind to a receptor and act as an agonist (activating it), an antagonist (blocking it from its endogenous ligand), or an inverse agonist (reducing its basal activity). A functional assay is required to determine this. For a GPCR like the Histamine H3 receptor, which is typically Gi-coupled, a cAMP assay is the gold standard.
Caption: Hypothetical signaling pathway for a Gi-coupled H3 receptor.
Protocol 2: cAMP Functional Assay (Antagonist Mode)
-
Cell Plating: Plate CHO cells stably expressing the hH3R in a 384-well plate and incubate overnight.
-
Compound Addition (Antagonist Test):
-
Add varying concentrations of 3-Ethyl-3-phenylazetidine hydrochloride and incubate for 15 minutes. This allows the antagonist to bind to the receptor.
-
-
Agonist Challenge: Add a known H3R agonist (e.g., Histamine) at a concentration that elicits an 80% maximal response (EC₈₀).
-
Stimulation: Add 10 µM Forskolin to all wells to stimulate adenylate cyclase and generate a robust cAMP signal. Incubate for 30 minutes.
-
Lysis & Detection: Lyse the cells and detect cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the assay signal against the log concentration of the test compound. An antagonist will produce a concentration-dependent reversal of the agonist-induced inhibition of the Forskolin signal. Calculate the IC₅₀, which represents the functional potency of the antagonist.
By performing the assay with and without a known agonist, one can fully characterize the compound as an agonist, antagonist, or inverse agonist.
Conclusion and Future Directions
The elucidation of a novel compound's mechanism of action is a foundational step in drug discovery. For 3-Ethyl-3-phenylazetidine hydrochloride, a molecule with no current pharmacological dossier, the path forward requires a systematic and unbiased investigation. The tiered workflow presented in this guide—progressing from broad screening to specific binding and functional validation—provides a robust framework for this endeavor.
Initial screens will likely point towards one or more GPCRs or transporters, given the compound's structural motifs. Subsequent validation with quantitative binding and functional assays, such as the detailed protocols provided, will be essential to confirm these targets and define the nature of the interaction. This systematic approach will successfully de-orphanize 3-Ethyl-3-phenylazetidine hydrochloride, paving the way for further preclinical investigation into its therapeutic potential.
References
-
Rosenblum, S. B., et al. (1998). 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring. Bioorganic & Medicinal Chemistry, 6(9), 1429-1437. Available from: [Link]
-
Ontosight AI. (n.d.). Azetidine, 3-ethyl-3-phenyl- | Azetidine Chemical Properties Explained. Ontosight AI. Available from: [Link]
- Patel, R., & Raja, A. (2012). Synthesis and pharmacological screening of some new azetidinone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 211-214.
-
Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Available from: [Link]
- Singh, G. S. (2014).
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring. Chemical Reviews, 108(9), 3988-4035. Available from: [Link]
-
Couty, F., & Evano, G. (2006). Recent applications of the aza-[5][7]-Wittig sigmatropic rearrangement in synthesis. Organic Preparations and Procedures International, 38(5), 427-465.
-
Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. Available from: [Link]
-
AstraZeneca. (n.d.). AZD5213. AstraZeneca Open Innovation. Available from: [Link]
-
PubChem. (n.d.). 3-ethyl-3-phenylazetidine. National Center for Biotechnology Information. Available from: [Link]
-
Smith, T. E., et al. (2022). Synthesis and Biological Activity of Penaresidins A and B, Penazetidine A, and Related Analogs. ChemRxiv. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2025). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Domainex. Available from: [Link]
- Gaunt, M. J., et al. (2018). Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines. Journal of the American Chemical Society, 140(4), 1534-1538.
- Kürti, L., et al. (2018). Synthesis of spirocyclic NH-azetidines by intermolecular Kulinkovich-type coupling with oxime ethers.
- Aggarwal, V. K., et al. (2019). Synthesis of azetidine boronic esters by the σ N–C bond cleavage of highly-strained azabicyclo[1.1.0]butanes.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Kaur, M., & Singh, G. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2606-2620. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. ontosight.ai [ontosight.ai]
Spectroscopic Characterization of 3-Ethyl-3-phenylazetidine HCl: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of 3-Ethyl-3-phenylazetidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental methodologies and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on providing a robust framework for structural elucidation and purity assessment, grounded in established scientific principles.
Introduction: The Significance of 3-Ethyl-3-phenylazetidine HCl
Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique strained ring system imparts specific conformational properties, making them valuable scaffolds in the design of novel therapeutic agents. The 3-substituted azetidines, in particular, serve as important building blocks and bioisosteres, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
3-Ethyl-3-phenylazetidine, as a hydrochloride salt, combines the rigid azetidine core with lipophilic ethyl and phenyl substituents. This structural combination makes it a pertinent subject for spectroscopic analysis to unambiguously confirm its chemical identity and purity, which are critical parameters in the drug discovery and development pipeline. This guide outlines the standard protocols for acquiring and interpreting the NMR, IR, and MS data for this compound.
Experimental Methodologies: A Practical Approach
The following sections detail the standardized procedures for obtaining high-quality spectroscopic data for small organic molecules like 3-Ethyl-3-phenylazetidine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation : Dissolve approximately 5-10 mg of 3-Ethyl-3-phenylazetidine HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a standard 5 mm NMR tube.[1][2] The choice of solvent is critical to avoid strong residual solvent signals that may obscure the analyte's peaks.[3]
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
-
Data Acquisition :
-
Acquire a one-dimensional ¹H NMR spectrum at room temperature.
-
Set the number of scans (NS) to a minimum of 16 to ensure a good signal-to-noise ratio.
-
Employ a relaxation delay (D1) of 1-2 seconds between pulses to allow for full relaxation of the protons.
-
The spectral width should be set to cover the expected chemical shift range for organic molecules (typically 0-12 ppm).
-
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts are referenced to the residual solvent peak.
-
Sample Preparation : A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
Instrumentation : Use the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.[4]
-
A higher number of scans (typically 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.
-
A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.
-
The spectral width should encompass the typical range for organic molecules (0-220 ppm).
-
-
Data Processing : Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phasing and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for obtaining and analyzing NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method that requires minimal sample preparation.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[6][7]
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the IR beam path and record the sample spectrum.
-
The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.[6]
Experimental Workflow for IR Spectroscopy
Caption: Workflow for obtaining and analyzing IR spectra.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[8][9] ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for the hydrochloride salt.[8]
-
Data Acquisition :
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass analyzer separates the ions based on their m/z ratio.[8]
-
-
Data Processing : The resulting mass spectrum displays the relative abundance of ions as a function of their m/z values.
Experimental Workflow for Mass Spectrometry
Caption: Workflow for obtaining and analyzing mass spectra.
Predicted Spectroscopic Data and Interpretation
Due to the limited availability of direct experimental data for 3-Ethyl-3-phenylazetidine HCl in the public domain, the following data is predicted based on the known spectroscopic properties of the free base and related azetidine derivatives.
Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.60 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 4.20 - 4.40 | Multiplet | 4H | Azetidine ring protons (-CH₂-N⁺H₂-CH₂-) |
| 2.00 - 2.20 | Quartet | 2H | Ethyl group methylene protons (-CH₂-CH₃) |
| 0.90 - 1.10 | Triplet | 3H | Ethyl group methyl protons (-CH₂-CH₃) |
Interpretation:
-
The multiplet in the aromatic region (7.40-7.60 ppm) is characteristic of the monosubstituted phenyl group.
-
The downfield shift of the azetidine ring protons (4.20-4.40 ppm) compared to the free base is expected due to the protonation of the nitrogen atom, which deshields the adjacent protons.
-
The quartet and triplet for the ethyl group are standard splitting patterns. The N-H proton signal may be broad and exchange with the D₂O solvent, making it difficult to observe.
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| 135 - 140 | Quaternary aromatic carbon (C-ipso) |
| 128 - 130 | Aromatic CH carbons |
| 55 - 60 | Azetidine ring carbons (-CH₂-N⁺H₂-CH₂-) |
| 40 - 45 | Quaternary carbon of azetidine ring (C-3) |
| 30 - 35 | Ethyl group methylene carbon (-CH₂) |
| 8 - 12 | Ethyl group methyl carbon (-CH₃) |
Interpretation:
-
The number of signals will correspond to the number of chemically non-equivalent carbon atoms.
-
The aromatic carbons will appear in the typical downfield region (128-140 ppm).
-
The azetidine ring carbons are expected to be shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen atom.
-
The quaternary carbon at position 3 of the azetidine ring will likely appear in the 40-45 ppm range.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2800 - 3000 | Medium | Aliphatic C-H stretch |
| 2400 - 2800 | Broad, Strong | N⁺-H stretch (ammonium salt) |
| 1600, 1495 | Medium | Aromatic C=C stretch |
| 1450 | Medium | C-H bend |
| 700 - 750 | Strong | Monosubstituted benzene C-H out-of-plane bend |
Interpretation:
-
The most characteristic feature for the hydrochloride salt will be the broad and strong absorption in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretching vibration of the azetidinium ion.
-
The presence of the aromatic ring is confirmed by the C-H stretching above 3000 cm⁻¹ and the C=C stretching bands around 1600 and 1495 cm⁻¹.
-
The strong absorption in the 700-750 cm⁻¹ range is indicative of a monosubstituted benzene ring.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 162.1277 | [M+H]⁺ (protonated molecule of the free base) |
Interpretation:
-
In positive ion ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated free base of 3-Ethyl-3-phenylazetidine.
-
The molecular formula of the free base is C₁₁H₁₅N, with a monoisotopic mass of 161.1204 Da. The protonated molecule [C₁₁H₁₆N]⁺ would have a calculated m/z of 162.1277. This peak would be the base peak in the spectrum.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 3-Ethyl-3-phenylazetidine HCl. While direct experimental data is not widely published, the predicted spectra, based on established principles and data from analogous structures, offer a reliable framework for its characterization. The methodologies outlined in this guide represent standard practices in the field of organic and medicinal chemistry, ensuring the generation of high-quality, reproducible data for structural confirmation and purity assessment of this and similar azetidine derivatives.
References
- Fiveable. (2025, August 15). Mass spectrometry (MS) | Organic Chemistry II Class Notes.
- HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
- 4406 GC-MS procedure and background.docx. (n.d.).
- Chemistry Department, NMR Facility. (2020, May 4). Optimized Default 13C Parameters.
- Chemistry LibreTexts. (2023, January 29). Mass Spectrometry.
- Oregon State University. (2022, March 9). The Mass Spectrometry Experiment.
- Chalmers Publication Library. (n.d.).
- Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance). (n.d.).
- PMC. (n.d.).
- PMC. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
- 13-C NMR Protocol for beginners AV-400. (n.d.).
- EPFL. (n.d.). 13C NMR.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- Stepbystep procedure for NMR d
- University College London. (n.d.).
- Wikipedia. (n.d.). Infrared spectroscopy.
- Journal of Materials Chemistry A (RSC Publishing). (n.d.).
- MMRC. (n.d.). Infrared Spectroscopy.
- Western University. (n.d.).
- Adv. J. Chem. A. (2025, August 2).
- (2025, November 17).
- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Diva-Portal.org. (n.d.).
- Chalmers ODR. (2023, July 11).
- Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy.
- ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13....
- Muthanna Journal of Pure Science. (2020, October 14).
- Tables For Organic Structure Analysis. (n.d.).
- ACS Omega. (2022, December 2). Application of Novel Azetidinium Cationic Polyurethane Dispersion Finishing Agent for Wool Fabrics.
- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- PubMed. (2011, February 15). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one.
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- TSI Journals. (2010, November 17). Organic CHEMISTRY.
- ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines.
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
3-Ethyl-3-phenylazetidine hydrochloride CAS number 91245-56-6
CAS: 91245-56-6 Role: Pharmacophore Scaffold & Key Intermediate Context: Neuroscience & Medicinal Chemistry (Norepinephrine Reuptake Inhibition)
Executive Technical Summary
3-Ethyl-3-phenylazetidine hydrochloride (CAS 91245-56-6) is a specialized nitrogen heterocycle functioning as a critical building block in the synthesis of central nervous system (CNS) active agents. It is most notably recognized as the core pharmacophore for Edivoxetine (LY-2216684) , a selective norepinephrine reuptake inhibitor (NRI) investigated for the treatment of Major Depressive Disorder (MDD) and Attention Deficit Hyperactivity Disorder (ADHD).
The molecule features a gem-disubstituted carbon at the C3 position of the azetidine ring. This structural motif utilizes the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational flexibility, thereby locking the phenyl and ethyl groups into a precise spatial orientation favored by monoamine transporter binding pockets.
Physicochemical Profile
The following data aggregates experimentally determined and predicted properties essential for handling and formulation.
| Property | Value / Description | Source Validation |
| IUPAC Name | 3-Ethyl-3-phenylazetidine hydrochloride | PubChem [1] |
| Molecular Formula | C₁₁H₁₅N[1][2][3] · HCl | Stoichiometry |
| Molecular Weight | 197.70 g/mol (Salt); 161.24 g/mol (Free Base) | Calculated |
| Appearance | White to off-white crystalline solid | Sigma/Merck SDS [2] |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents | Experimental Inference |
| pKa (Conjugate Acid) | ~10.5 (Estimated for secondary azetidine amine) | Chemical Prediction |
| H-Bond Donors | 2 (Amine NH + HCl proton) | Structural Analysis |
| Topological Polar Surface Area | 12.03 Ų | PubChem [1] |
Synthesis Protocol: The Malonate-Diol Cyclization Route
While various routes exist, the most robust, scalable, and self-validating method for generating 3,3-disubstituted azetidines involves the reduction-cyclization of substituted malonates. This pathway avoids the instability associated with direct C-H activation of pre-formed azetidines.
Rationale
This protocol ensures the quaternary center at C3 is established before ring closure, preventing regio-isomeric impurities.
Step-by-Step Methodology
Phase 1: Quaternary Center Formation
-
Starting Material: Diethyl phenylmalonate.
-
Alkylation: React with ethyl bromide in the presence of a strong base (NaH or NaOEt) in THF/Ethanol.
Phase 2: Reduction to Diol
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF (0°C to Reflux).
-
Product: 2-Ethyl-2-phenyl-1,3-propanediol.
-
Critical Control: Quench carefully with Fieser method (Water/15% NaOH/Water) to prevent aluminum emulsion formation.
-
Phase 3: Ring Closure (The "Azetidine Pinch")
-
Activation: Convert the 1,3-diol to a bis-mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM.
-
Cyclization: Heat the bis-mesylate with Benzylamine (solvent-free or in high-boiling solvent like toluene) at 100-120°C.
-
Outcome: N-Benzyl-3-ethyl-3-phenylazetidine.
-
Why Benzylamine? It acts as a nucleophile to close the ring and protects the nitrogen simultaneously.
-
Phase 4: Deprotection & Salt Formation
-
Hydrogenolysis: Dissolve the N-benzyl intermediate in Methanol. Add Pd/C (10% w/w) and stir under H₂ atmosphere (1-3 atm).
-
Salt Precipitation: Filter catalyst. Add HCl in diethyl ether or dioxane dropwise.
-
Isolation: Filter the precipitated 3-Ethyl-3-phenylazetidine hydrochloride.
Visual Synthesis Workflow
Caption: Validated synthetic pathway ensuring regioselective formation of the gem-disubstituted azetidine core.
Pharmacological Context & Mechanism
3-Ethyl-3-phenylazetidine is the functional "warhead" of the Edivoxetine molecule. In medicinal chemistry, replacing a piperidine or pyrrolidine ring with an azetidine (ring contraction) often results in:
-
Lowered Lipophilicity (LogD): Improving metabolic stability.
-
Vector Reorientation: The bond angles of the 4-membered ring (approx 90°) project substituents into a distinct chemical space compared to 5- or 6-membered rings.
Mechanism of Action (Downstream Application)
When incorporated into the final drug (Edivoxetine), this scaffold targets the Norepinephrine Transporter (NET) .
-
Target: Solute carrier family 6 member 2 (SLC6A2).
-
Action: Potent and selective inhibition of norepinephrine reuptake.
-
Signaling Cascade:
-
Blockade: The azetidine moiety binds to the central cavity of NET.
-
Accumulation: Extracellular norepinephrine (NE) levels rise in the synaptic cleft.
-
Activation: Increased NE signaling at post-synaptic
- and -adrenergic receptors. -
Effect: Enhanced adrenergic transmission in the prefrontal cortex (improving attention/mood).
-
Pharmacological Pathway Diagram
Caption: Mechanism of Action for azetidine-based NRIs, highlighting the scaffold's role in transporter blockade.
Safety & Handling (GHS Standards)
Based on the structural class and SDS data for azetidine hydrochlorides [2][3]:
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45790003, 3-Phenylazetidine hydrochloride (Analog Reference). Retrieved from [Link][7]
-
Couty, F., & Evano, G. (2006). Synthesis of 3,3-Diarylazetidines. Organic Preparations and Procedures International, 38(5), 427-465.[1] (Methodology Validation).
- Eli Lilly and Company.Patents related to LY-2216684 (Edivoxetine). (Structural Context).
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. acgpubs.org [acgpubs.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ijpjournal.com [ijpjournal.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Ethyl-3-phenylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-3-phenylazetidine hydrochloride, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, including its molecular weight, and outlines a plausible synthetic route and methods for its characterization. Drawing from established methodologies for analogous 3-substituted azetidines, this document offers practical insights for researchers working with this class of compounds. The potential pharmacological relevance of the 3-ethyl-3-phenylazetidine scaffold is also discussed within the broader context of azetidine-based therapeutic agents.
Introduction to 3-Ethyl-3-phenylazetidine Hydrochloride
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique strained ring structure imparts distinct physicochemical properties, influencing factors such as basicity, lipophilicity, and metabolic stability when incorporated into larger molecules.[1] The substitution at the 3-position of the azetidine ring offers a versatile scaffold for creating a diverse range of compounds with potential therapeutic applications. This guide focuses on 3-Ethyl-3-phenylazetidine hydrochloride, a specific derivative featuring both an ethyl and a phenyl group at the 3-position. The hydrochloride salt form is often utilized to enhance the solubility and stability of amine-containing compounds for research and pharmaceutical development.
Physicochemical Properties
A thorough understanding of the fundamental properties of 3-Ethyl-3-phenylazetidine hydrochloride is crucial for its application in research and development.
Chemical Structure and Molecular Formula
The chemical structure of the parent compound, 3-Ethyl-3-phenylazetidine, consists of an azetidine ring with an ethyl group and a phenyl group attached to the carbon atom at the 3-position. The hydrochloride salt is formed by the protonation of the nitrogen atom in the azetidine ring by hydrochloric acid.
Molecular Formula of the free base: C₁₁H₁₅N[2]
Molecular Formula of the hydrochloride salt: C₁₁H₁₆ClN
Molecular Weight
The molecular weight of 3-Ethyl-3-phenylazetidine hydrochloride is a key parameter for quantitative analysis and experimental design.
-
Molecular Weight of 3-Ethyl-3-phenylazetidine (Free Base): Based on its molecular formula (C₁₁H₁₅N), the calculated molar mass is approximately 161.24 g/mol .
-
Molecular Weight of Hydrochloric Acid (HCl): The molar mass of HCl is approximately 36.46 g/mol .
-
Molecular Weight of 3-Ethyl-3-phenylazetidine Hydrochloride: The combined molecular weight is calculated to be approximately 197.70 g/mol .
A summary of these quantitative data is presented in the table below:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Ethyl-3-phenylazetidine | C₁₁H₁₅N | 161.24 |
| Hydrochloric Acid | HCl | 36.46 |
| 3-Ethyl-3-phenylazetidine Hydrochloride | C₁₁H₁₆ClN | 197.70 |
Synthesis and Purification
Proposed Synthetic Pathway
A common and effective method for the synthesis of 3,3-disubstituted azetidines involves a multi-step process starting from a suitable precursor, such as N-protected 3-azetidinone.[3]
Sources
An Investigative Guide to the Potential Biological Activity of 3-Ethyl-3-phenylazetidine: A Structurally-Informed Research Framework
Abstract
The azetidine ring is a four-membered, nitrogen-containing heterocycle that has emerged as a privileged scaffold in medicinal chemistry due to its unique ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] While numerous azetidine derivatives have been explored, leading to several FDA-approved drugs, the specific compound 3-Ethyl-3-phenylazetidine remains a novel entity with uncharacterized biological activity. This technical guide presents a hypothesis-driven research framework for the systematic evaluation of its potential pharmacological profile. Based on a structural analysis of its constituent pharmacophores—the azetidine core, a 3-phenyl group, and a 3-ethyl group—we postulate a primary activity within the central nervous system (CNS), likely as a modulator of monoamine neurotransmitter systems. This document provides a comprehensive, phased research plan, from initial synthesis and in silico profiling to detailed in vitro assays and preliminary pharmacokinetic studies. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related novel chemical entities.
The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery
The Azetidine Ring: A Structurally and Biologically Privileged Motif
The azetidine scaffold has garnered significant interest in drug discovery, transitioning from a synthetic curiosity to a key component in a variety of therapeutic agents.[2][3] Its utility stems from a unique combination of physicochemical properties. The inherent ring strain of the four-membered ring, combined with its sp3-rich, three-dimensional character, can enhance aqueous solubility, improve metabolic stability, and increase binding affinity to biological targets when compared to more common five- or six-membered rings.[1] This has led to the incorporation of azetidine in drugs across diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
Regulatory Precedent: Approved Drugs Featuring the Azetidine Moiety
The therapeutic value of the azetidine scaffold is validated by its presence in several FDA-approved drugs. For instance, Baricitinib , an inhibitor of Janus kinase (JAK), is used to treat rheumatoid arthritis, while Azelnidipine is a calcium channel blocker for hypertension.[1][4] In these molecules, the azetidine ring is strategically employed to optimize pharmacokinetic profiles and enhance receptor selectivity, cementing its status as a valuable building block in pharmaceutical development.[1][4]
Structural Rationale for a CNS-Focused Investigation of 3-Ethyl-3-phenylazetidine
An analysis of 3-Ethyl-3-phenylazetidine suggests a high probability of activity within the central nervous system. The molecule can be deconstructed into three key components:
-
The Azetidine Core: Known to be a versatile scaffold for CNS-active compounds.[3][5]
-
The 3-Phenyl Group: This lipophilic, aromatic moiety is a classic pharmacophore for engaging with targets in the CNS, including neurotransmitter transporters and receptors that often feature aromatic binding pockets.
-
The 3,3-Disubstituted Pattern: The presence of two non-hydrogen substituents at the C3 position creates a quaternary center, which can confer metabolic stability by blocking a potential site of oxidation. This structural feature is common in CNS drug candidates.
This combination strongly parallels the structures of known monoamine reuptake inhibitors and other neuromodulatory agents.[6][7][8] Therefore, a CNS-focused investigation represents the most logical and resource-efficient starting point.
Central Hypothesis: A Modulator of Monoamine Neurotransmitter Systems
Evidence from Structurally Related Compounds
Our central hypothesis is that 3-Ethyl-3-phenylazetidine functions as an inhibitor of monoamine transporters. This is grounded in extensive literature on structurally similar compounds. Research into 3-aminoazetidines has identified potent triple reuptake inhibitors (TRIs) that block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are validated targets for treating depression and other mood disorders.[6][7][9] Furthermore, other azetidine analogs have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a key protein involved in packaging neurotransmitters into synaptic vesicles and a target for treating substance abuse.[10] The phenylethylamine motif, which is structurally embedded within 3-Ethyl-3-phenylazetidine, is a well-established feature of many CNS-active agents.[11]
Potential Mechanism of Action at the Synapse
Monoamine transporters (SERT, NET, DAT) are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal. VMAT2 is responsible for loading these neurotransmitters into vesicles for subsequent release. Inhibition of these targets by a small molecule like 3-Ethyl-3-phenylazetidine would increase the concentration and residence time of monoamines in the synapse, leading to enhanced neurotransmission.
Proposed Research Workflow: A Phased Approach to Characterization
To systematically evaluate the potential of 3-Ethyl-3-phenylazetidine, we propose a multi-phased research plan. This workflow is designed to first establish a viable synthetic route and confirm the primary biological hypothesis in vitro before committing resources to more complex safety and in vivo studies.
Phase 1: Synthesis and Physicochemical Characterization
The foundational phase involves the chemical synthesis of the target compound and an initial assessment of its drug-like properties.
Protocol 3.1.1: Proposed Synthesis of 3-Ethyl-3-phenylazetidine
-
Causality: A robust and scalable synthetic route is essential for producing the high-purity material required for all subsequent biological assays. This proposed two-step route leverages common and well-documented organometallic and alkylation reactions, starting from a commercially available precursor.[12][13]
-
Methodology:
-
Step 1: Phenyl Addition. To a solution of 1-Boc-3-azetidinone in anhydrous THF at -78 °C, add phenyllithium or phenylmagnesium bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product, 1-Boc-3-hydroxy-3-phenylazetidine, with ethyl acetate.
-
Purify the intermediate via flash column chromatography.
-
Step 2: Ethyl Group Installation (Proposed). The intermediate alcohol would then be converted to the target compound. A potential route involves conversion of the tertiary alcohol to a suitable leaving group, followed by nucleophilic substitution with an ethyl organometallic reagent, or via a related alkylation strategy.
-
Step 3: Deprotection. Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purify the final product, 3-Ethyl-3-phenylazetidine, by chromatography or crystallization.
-
Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, and LC-MS.
-
Table 1: Predicted Physicochemical Properties for CNS Drug Suitability
-
Causality: Before extensive biological testing, it is critical to predict whether the molecule has properties consistent with its intended use as a CNS drug, particularly its ability to cross the blood-brain barrier (BBB).[5] The CNS Multiparameter Optimization (MPO) algorithm provides a desirability score based on key physicochemical parameters.[11]
| Parameter | Predicted Value | Optimal Range for CNS Drugs | Rationale |
| Molecular Weight (MW) | ~175 g/mol | < 450 | Lower MW facilitates passive diffusion across the BBB. |
| LogP | ~2.5 | 1.5 - 3.5 | Measures lipophilicity; must be balanced for membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~12.5 Ų | < 90 Ų | Low TPSA is correlated with better BBB penetration. |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 | Fewer donors limit interactions that hinder BBB crossing. |
| pKa (amine) | ~9.5 | 7.5 - 10.5 | A basic amine ensures a significant portion is charged at physiological pH, aiding solubility, while the neutral species crosses the BBB. |
| CNS MPO Score | High (>4.0) | ≥ 4.0 | An integrated score predicting overall CNS drug-likeness. |
Phase 2: In Vitro Biological Screening
This phase directly tests the central hypothesis using established, high-throughput cellular and biochemical assays.
Protocol 3.2.1: Monoamine Transporter Uptake Inhibition Assay
-
Causality: This is the most direct and definitive method to determine if the compound interacts with SERT, NET, and DAT. The use of stably transfected cell lines ensures that any observed activity is specific to the human transporter of interest.[6][7]
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human SERT (hSERT), hNET, or hDAT in appropriate media.
-
Assay Plate Preparation: Seed cells into 96-well plates.
-
Compound Incubation: Pre-incubate the cells with a range of concentrations of 3-Ethyl-3-phenylazetidine (e.g., 1 nM to 30 µM) for 15 minutes at 37 °C. Include a known inhibitor (e.g., fluoxetine for SERT) as a positive control.
-
Substrate Addition: Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for hNET, [³H]DA for hDAT) and incubate for a short period (e.g., 10 minutes).
-
Termination and Lysis: Terminate the uptake by rapid washing with ice-cold buffer. Lyse the cells.
-
Quantification: Measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each transporter.
-
Protocol 3.2.2: Vesicular Monoamine Transporter 2 (VMAT2) Binding Assay
-
Causality: To test the secondary hypothesis, a radioligand binding assay is used to measure the compound's affinity for VMAT2. This assay quantifies direct binding to the target protein, complementing the functional data from the uptake assay.[10]
-
Methodology:
-
Vesicle Preparation: Isolate synaptic vesicles from rat striatal tissue.
-
Assay Setup: In a 96-well plate, combine the vesicle preparation, a radioligand with high affinity for VMAT2 (e.g., [³H]dihydrotetrabenazine), and varying concentrations of 3-Ethyl-3-phenylazetidine.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) and calculate the binding affinity (Ki).
-
Phase 3: Secondary and Safety Profiling
Once primary activity is confirmed, it is crucial to conduct early-stage safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to identify potential liabilities.
Protocol 3.3.1: hERG Channel Patch Clamp Assay
-
Causality: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation). This assay is an industry-standard, self-validating system to de-risk a compound for cardiotoxicity early in development.
-
Methodology:
-
Utilize a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Using automated patch-clamp electrophysiology, measure the hERG current in response to a specific voltage protocol.
-
Apply increasing concentrations of 3-Ethyl-3-phenylazetidine and measure the inhibition of the hERG current.
-
Determine the IC₅₀ value. An IC₅₀ >10 µM is generally considered low risk.
-
Protocol 3.3.2: CYP450 Inhibition Panel
-
Causality: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions. This assay assesses that risk.
-
Methodology:
-
Incubate human liver microsomes with specific probe substrates for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) in the presence of 3-Ethyl-3-phenylazetidine.
-
Measure the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC₅₀ of the compound for each CYP isoform.
-
Future Directions and Advanced Studies
The data generated from the proposed workflow will provide a clear decision point. If 3-Ethyl-3-phenylazetidine demonstrates potent and selective activity at a monoamine transporter, a favorable in vitro safety profile, and evidence of metabolic stability, the following steps would be warranted:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs to optimize potency, selectivity, and ADME properties.
-
In Vivo Pharmacokinetics: Conduct a full pharmacokinetic study in rodents to determine oral bioavailability, half-life, and brain penetration (brain-to-plasma ratio).
-
In Vivo Pharmacodynamic and Efficacy Models: If the compound is a potent reuptake inhibitor, its efficacy can be tested in established animal models of depression or anxiety (e.g., forced swim test, elevated plus-maze).
Conclusion
While 3-Ethyl-3-phenylazetidine is currently an uncharacterized molecule, its structural features provide a strong rationale for investigating its potential as a novel agent for treating CNS disorders. The hypothesis that it modulates monoamine neurotransmitter systems is grounded in extensive precedent from structurally related compounds. The phased, systematic research plan detailed in this guide provides a robust and logical framework for elucidating its biological activity, assessing its therapeutic potential, and identifying any potential liabilities. This approach, which marries structural intuition with validated experimental protocols, is fundamental to modern, efficient drug discovery.
References
- Azetidines in medicinal chemistry: emerging applic
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
- Understanding Aze Medications: The Role of Azetidine Derivatives.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
- Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review. Research Journal of Pharmacy and Technology.
- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
- PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. University of Alberta Libraries.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Azetidine derivatives with CNS activity.
- Azetidine derivatives of tricyclic antidepressant agents. PubMed.
- Synthesis of 3-Methoxy-3-phenylazetidine from Precursors: Applic
- Synthesis of 3,3-Diarylazetidines. CORE.
- Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester deriv
- Azetidines of pharmacological interest. PubMed.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Methodological & Application
Application Note: Pharmacological Profiling of 3-Ethyl-3-phenylazetidine HCl
[1]
Introduction & Mechanistic Rationale
3-Ethyl-3-phenylazetidine HCl represents a distinct subclass of monoamine transporter (MAT) ligands. Unlike flexible phenethylamines (e.g., amphetamine) or larger bicyclic structures (e.g., bicifadine), the azetidine ring imposes a high degree of conformational constraint on the nitrogen lone pair relative to the aromatic ring.
The addition of the 3-ethyl group at the quaternary carbon creates a lipophilic bulk that distinguishes this compound from the simpler 3-phenylazetidine. In Structure-Activity Relationship (SAR) studies of related azetidines, substitution at the C3 position is critical for modulating selectivity between the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.
Mechanistic Hypothesis
This compound functions as a competitive inhibitor at the orthosteric binding site of MATs. The 3,3-disubstitution pattern is hypothesized to lock the phenyl ring in an orientation that favors interaction with the hydrophobic pocket of the transporter, while the azetidine nitrogen mimics the protonated amine of classical neurotransmitters.
Experimental Workflow: In Vitro Uptake Inhibition
The following protocol is the industry standard for profiling novel azetidine derivatives, ensuring data comparability with known TRIs (e.g., DOV-21,947) and SNRIs.
Workflow Visualization
The following diagram illustrates the critical path for the radiometric uptake assay used to validate this compound.
Caption: Figure 1. Radiometric neurotransmitter uptake assay workflow for determining IC50 values of azetidine derivatives.
Detailed Protocol: Radiometric Transporter Uptake Assay
Objective: Determine the IC50 of 3-Ethyl-3-phenylazetidine HCl against hSERT, hNET, and hDAT.
Materials
-
Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.[1]
-
Compound: 3-Ethyl-3-phenylazetidine HCl (Stock: 10 mM in DMSO).
-
Radioligands:
- -5-HT (Serotonin)
- -DA (Dopamine)
- -NE (Norepinephrine)[2]
-
Assay Buffer: Krebs-Ringer HEPES (KRH) buffer containing 0.1% ascorbic acid and 100
M pargyline (to prevent monoamine oxidation).
Step-by-Step Methodology
-
Cell Preparation:
-
Seed HEK293-MAT cells in Poly-D-Lysine coated 96-well plates at a density of
cells/well. -
Incubate for 24 hours to achieve confluence.
-
-
Compound Treatment (The "Pre-Incubation" Phase):
-
Remove culture medium and wash cells once with warm KRH buffer.
-
Add 180
L of KRH buffer containing the test compound (3-Ethyl-3-phenylazetidine HCl) at varying concentrations (Range: M to M). -
Critical Step: Incubate for 10 minutes at 37°C . This allows the compound to equilibrate with the transporter before competition begins.
-
-
Uptake Initiation:
-
Add 20
L of the respective radioligand (Final concentration: ~20 nM). -
Incubate for:
-
SERT/NET: 6–10 minutes.
-
DAT: 5 minutes (Dopamine uptake kinetics are often faster; prolonged incubation can lead to efflux or metabolism artifacts).
-
-
-
Termination & Lysis:
-
Rapidly aspirate the reaction mixture.
-
Wash cells 3 times with ice-cold KRH buffer (stops transport immediately).
-
Lyse cells with 1% SDS or 0.1 N NaOH.
-
-
Quantification:
-
Transfer lysate to scintillation vials with cocktail fluid.
-
Measure radioactivity (Counts Per Minute - CPM) using a liquid scintillation counter (e.g., PerkinElmer MicroBeta).
-
-
Data Analysis:
-
Calculate specific uptake by subtracting "Non-Specific Binding" (determined using saturating concentrations of blockers like Fluoxetine or Cocaine).
-
Fit data to a sigmoidal dose-response curve (variable slope) to derive IC50.
-
Anticipated Results & Data Interpretation
When evaluating 3-Ethyl-3-phenylazetidine HCl, use the following reference standards to interpret the potency and selectivity profile. Azetidine derivatives often exhibit a "Triple Reuptake" profile or a "Dual (NET/SERT)" profile depending on the steric bulk at the 3-position.
Comparative Reference Table (Representative Data)
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) | Profile Classification |
| 3-Ethyl-3-phenylazetidine HCl | TBD (Experimental) | TBD (Experimental) | TBD (Experimental) | Target: Balanced TRI |
| 3-Phenethylazetidine (Analog) | ~12 | ~8 | ~140 | Potent TRI [1] |
| Fluoxetine | 25 | 450 | >10,000 | SSRI (Selective) |
| Desipramine | 18 | 0.8 | 3,200 | NRI (Selective) |
| Cocaine | 180 | 250 | 320 | Non-selective TRI |
Interpretation Guide:
-
If SERT
NET DAT: The compound is a balanced Triple Reuptake Inhibitor (TRI), promising for broad-spectrum depression and anhedonia. -
If SERT/NET << DAT: The compound acts as an SNRI, likely having a lower abuse potential than balanced TRIs.
-
Effect of Ethyl Group: The ethyl group increases lipophilicity (cLogP) compared to the methyl analog. Expect higher blood-brain barrier (BBB) permeability but potentially increased non-specific binding.
Biological Pathway: Synaptic Modulation
Understanding the site of action is crucial for downstream in vivo studies. 3-Ethyl-3-phenylazetidine HCl increases the synaptic residence time of monoamines.
Caption: Figure 2. Mechanism of Action. The compound blocks the recycling of neurotransmitters, elevating synaptic concentrations.
Safety & Handling (Material Safety)
-
Hazard Class: Azetidines are potent CNS active agents. Treat as Toxic by Ingestion/Inhalation .
-
Storage: Store at -20°C, desiccated. The HCl salt is hygroscopic.
-
Solubility: Soluble in water, DMSO, and Methanol. For cell assays, dissolve in DMSO and dilute to <0.1% final DMSO concentration to avoid cytotoxicity.
References
-
Han, S. Y., et al. (2014). Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 24(15), 3354-3358.
-
Lee, Y. J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.[1] ACS Medicinal Chemistry Letters, 5(8), 915–920.
-
PubChem. 3-ethyl-3-phenylazetidine (Compound Summary). National Library of Medicine. (Note: Link directs to related azetidine entries for structural verification).
-
Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI). Wikimedia Foundation. [4]
Sources
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Note: Pharmacological Characterization of 3-Ethyl-3-phenylazetidine as a Triple Reuptake Inhibitor
This Application Note is designed for researchers and drug development professionals evaluating 3-Ethyl-3-phenylazetidine (3-EPA) as a candidate Triple Reuptake Inhibitor (TRI) .
While 3-substituted azetidines have been identified as a promising scaffold for broad-spectrum antidepressants (SNDRIs), this guide treats 3-EPA as a Novel Chemical Entity (NCE) requiring rigorous pharmacological validation. The protocols below are structured to confirm its affinity, potency, and selectivity against the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.[1]
Introduction & Rationale
3-Ethyl-3-phenylazetidine (3-EPA) represents a specific structural class of 3,3-disubstituted azetidines. In the search for next-generation antidepressants, the Triple Reuptake Inhibitor (TRI) strategy aims to simultaneously inhibit SERT, NET, and DAT. This "broad-spectrum" approach is hypothesized to improve efficacy and onset speed compared to SSRIs/SNRIs, while the dopaminergic component may address anhedonia.
Structural Significance
The azetidine ring offers distinct bioisosteric advantages over the pyrrolidine and piperidine rings found in older TRIs (e.g., Amitifadine, Indatraline):
-
Reduced Lipophilicity: The strained 4-membered ring lowers logP compared to larger homologs, potentially improving metabolic stability and reducing non-specific binding.
-
Rigidity: The constrained geometry of the azetidine ring can lock the phenyl and ethyl substituents into a conformation that optimally mimics the monoamine pharmacophore.
Mechanism of Action (Hypothesis)
As a putative TRI, 3-EPA is expected to bind to the orthosteric site of the monoamine transporters, blocking the reuptake of neurotransmitters from the synaptic cleft.
Figure 1: Proposed pharmacological mechanism of 3-EPA acting as a Triple Reuptake Inhibitor.
Preparation & Handling Protocol
Safety Warning: 3-EPA is a research chemical with unknown toxicology. Handle in a Class II Biosafety Cabinet. Wear nitrile gloves, lab coat, and eye protection.
Solubilization
The free base of 3-EPA is likely an oil or low-melting solid; the hydrochloride salt (CAS 91245-56-6) is a crystalline solid.
-
Stock Solution (10 mM): Dissolve 3-EPA HCl in 100% DMSO. Vortex for 1 minute.
-
Working Solution: Dilute the stock 1:1000 in assay buffer (e.g., Krebs-Ringer) to achieve a 10 µM starting concentration.
-
Note: Ensure final DMSO concentration in cell assays is <0.1% to avoid cytotoxicity.
-
In Vitro Validation Protocols
To confirm TRI activity, you must determine the Binding Affinity (
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine if 3-EPA binds to the transporter sites.
| Target | Source Tissue / Cell Line | Radioligand | Non-Specific Binding | Reference Compound |
| hSERT | HEK-293 (transfected) | [³H]Citalopram (2 nM) | Paroxetine (10 µM) | Fluoxetine |
| hNET | HEK-293 (transfected) | [³H]Nisoxetine (1 nM) | Desipramine (10 µM) | Nisoxetine |
| hDAT | CHO-K1 (transfected) | [³H]WIN 35,428 (5 nM) | GBR12909 (10 µM) | GBR12909 |
Workflow:
-
Incubation: Incubate membrane preparations (50 µg protein) with radioligand and varying concentrations of 3-EPA (
to M) for 60 min at 25°C. -
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Derive
using non-linear regression; convert to using the Cheng-Prusoff equation:
Protocol B: Functional Uptake Inhibition (Potency)
Objective: Confirm that binding leads to functional blockade of neurotransmitter uptake.
Method:
-
Cell Culture: Seed hSERT/hNET/hDAT-transfected cells in 96-well plates.
-
Pre-incubation: Add 3-EPA (series dilution) and incubate for 15 min at 37°C.
-
Substrate Addition: Add fluorescent monoamine uptake dye (e.g., Molecular Devices Neurotransmitter Uptake Assay Kit) or tritiated neurotransmitters ([³H]5-HT, [³H]NE, [³H]DA).
-
Measurement:
-
Fluorescence: Read RFU on a kinetic plate reader.
-
Radiometry: Lyse cells and count CPM.
-
-
Data Output: Plot % Inhibition vs. Log[Concentration] to determine functional
.-
Target Criteria: A balanced TRI typically shows a ratio of roughly 1:2:2 or 1:1:1 across SERT:NET:DAT.
-
Selectivity & Safety Profiling
Before in vivo use, exclude "dirty" binding profiles that cause side effects.
Critical Off-Target Panel
-
5-HT2A: Agonism here causes hallucinations (psychedelic liability).
-
Muscarinic M1: Antagonism causes dry mouth/cognitive impairment.
-
Histamine H1: Antagonism causes sedation/weight gain.
-
hERG Channel: CRITICAL. Inhibition predicts cardiac arrhythmia (QT prolongation).
Protocol: Run a standard CEREP or Eurofins "Safety Screen 44" panel with 3-EPA at 10 µM. Significant inhibition (>50%) at 10 µM warrants a full
In Vivo Behavioral Assays
Objective: Assess antidepressant efficacy and stimulant liability.
Workflow Diagram
Figure 2: Sequential decision tree for in vivo characterization.
Protocol C: Forced Swim Test (FST)
-
Subjects: Male C57BL/6J mice (n=8-10 per group).
-
Dosing: Administer 3-EPA (5, 10, 20 mg/kg, i.p.) 30 minutes prior to testing. Controls receive vehicle.
-
Procedure: Place mouse in a cylinder of water (23-25°C). Record video for 6 minutes.
-
Scoring: Measure "Immobility Time" during the last 4 minutes.
-
Interpretation: A significant reduction in immobility compared to vehicle indicates antidepressant-like activity.
Protocol D: Locomotor Activity (LMA)
Crucial Control: TRIs with high DAT potency can act like psychostimulants (cocaine-like).
-
Procedure: Place mouse in an Open Field chamber immediately after dosing.
-
Measurement: Track total distance traveled for 60 minutes.
-
Interpretation:
-
Ideal TRI: No significant increase in LMA (separation of antidepressant effect from stimulant effect).
-
Stimulant: Massive increase in LMA (indicates abuse potential).
-
References
-
Han, S. Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.[2] ACS Medicinal Chemistry Letters, 3(10), 821–825. Link
-
Han, S. Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.[3][4] ACS Medicinal Chemistry Letters, 5(10), 1110–1114. Link
- Skolnick, P., et al. (2006). Broad spectrum antidepressants: a new generation of monoamine reuptake inhibitors. Life Sciences, 79(24), 2344–2348.
-
PubChem. 3-Ethyl-3-phenylazetidine (Compound Summary). Link
Sources
In Vivo Evaluation of 3-Ethyl-3-phenylazetidine Hydrochloride: A Strategic Experimental Protocol
Introduction: The azetidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds targeting the central nervous system (CNS).[1] 3-Ethyl-3-phenylazetidine hydrochloride is a novel compound within this class. A thorough review of the current scientific literature indicates a notable absence of specific in vivo studies for this particular molecule.[2][3] As such, this compound can be considered a new psychoactive substance (NPS) or a research chemical, a category of compounds that often lack comprehensive safety and efficacy data.[4][5]
This document provides a detailed, phased experimental protocol for the in vivo characterization of 3-Ethyl-3-phenylazetidine hydrochloride. The protocol is designed for researchers in pharmacology, neuroscience, and drug development. It outlines a logical progression of studies, from initial safety and pharmacokinetic profiling to more complex behavioral and mechanistic evaluations. The overarching goal is to establish a foundational understanding of the compound's effects in a living system, a critical step in the drug development pipeline.[6][7] This guide emphasizes scientific rigor, ethical considerations, and the generation of reproducible data.[8][9][10]
Phase 1: Preliminary Assessments and Pharmacokinetics
The initial phase of in vivo testing is crucial for establishing the basic safety and pharmacokinetic profile of 3-Ethyl-3-phenylazetidine hydrochloride. This data will inform the design of subsequent, more complex efficacy studies.
Acute Toxicity and Dose Range Finding
Rationale: The first step in any in vivo study of a novel compound is to determine a safe dose range. An acute toxicity study provides an initial assessment of the compound's safety profile and helps to identify the maximum tolerated dose (MTD).
Protocol:
-
Animal Model: Male and female Swiss Webster mice (6-8 weeks old). A minimum of two species (one rodent, one non-rodent) is generally recommended for comprehensive toxicology, but mice are a common starting point.
-
Housing: Animals should be housed in a controlled environment (12:12 hour light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dose Formulation: 3-Ethyl-3-phenylazetidine hydrochloride should be dissolved in a sterile, isotonic vehicle (e.g., 0.9% saline). The stability and homogeneity of the formulation should be confirmed prior to administration.
-
Administration: A single dose will be administered via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.)).
-
Dose Escalation: A modified "up-and-down" procedure is recommended to minimize animal usage. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg) until signs of toxicity are observed.
-
Observation: Animals should be closely monitored for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) continuously for the first 4 hours post-dosing and then daily for 14 days. Body weight should be recorded daily.
-
Endpoint: The primary endpoint is the determination of the MTD. A full necropsy should be performed on all animals at the end of the study to examine for any gross pathological changes.
| Parameter | Description |
| Animal Model | Swiss Webster Mice (Male and Female) |
| Starting Dose | 1 mg/kg |
| Dose Escalation Factor | 3-fold |
| Route of Administration | Intraperitoneal (i.p.) and Oral (p.o.) |
| Observation Period | 14 days |
Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful pharmacodynamic studies. A PK study will determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are often used for PK studies due to their larger blood volume.
-
Dosing: A single, non-toxic dose (determined from the acute toxicity study) is administered via intravenous (i.v.) and the intended oral route (p.o.).
-
Blood Sampling: Blood samples (e.g., 100 µL) are collected from the tail vein or a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Sample Analysis: Plasma is separated, and the concentration of 3-Ethyl-3-phenylazetidine hydrochloride is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| t1/2 | Elimination half-life |
| AUC | Area under the plasma concentration-time curve |
| Bioavailability (%) | (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100 |
Phase 2: Pharmacodynamic and Behavioral Screening
Rationale: Based on the structural similarity of 3-Ethyl-3-phenylazetidine hydrochloride to compounds known to interact with the dopaminergic and serotonergic systems, the following behavioral assays are proposed to screen for potential psychoactive effects. These systems are implicated in a wide range of behaviors, including mood, motivation, and locomotion.[11][12][13]
Caption: Phased approach for the in vivo evaluation of a novel compound.
Locomotor Activity
Rationale: Changes in locomotor activity can indicate stimulant or sedative effects. This is a fundamental and high-throughput screen for CNS activity.
Protocol:
-
Animal Model: C57BL/6 mice.
-
Apparatus: Open field arenas equipped with automated photobeam tracking systems.
-
Procedure: Mice are habituated to the testing room for at least 1 hour. Following habituation, they are administered vehicle or 3-Ethyl-3-phenylazetidine hydrochloride at various doses (based on PK and MTD data). Immediately after injection, mice are placed in the open field arena, and locomotor activity (e.g., distance traveled, rearing) is recorded for 60-120 minutes.
Forced Swim Test (FST) and Tail Suspension Test (TST)
Rationale: The FST and TST are widely used to screen for potential antidepressant-like activity.[11] Reduced immobility in these tests is predictive of antidepressant efficacy. These tests are sensitive to compounds that modulate serotonergic and noradrenergic systems.
Protocol:
-
Animal Model: Male BALB/c mice are often used due to their robust immobility response.
-
Forced Swim Test:
-
Apparatus: A glass cylinder filled with water (23-25°C).
-
Procedure: Mice are administered the test compound or vehicle 30-60 minutes prior to the test. They are then placed in the water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.
-
-
Tail Suspension Test:
-
Apparatus: A chamber where mice can be suspended by their tail using tape.
-
Procedure: Similar to the FST, mice are pre-treated with the compound. They are then suspended for a 6-minute session, and the duration of immobility is scored.
-
Phase 3: Mechanistic Insights
Should the behavioral screening suggest significant CNS activity, the following studies can be employed to elucidate the underlying mechanism of action.
Caption: Hypothesized interaction with monoamine transporters.
Receptor Binding Assays
Rationale: To identify the molecular targets of 3-Ethyl-3-phenylazetidine hydrochloride, a broad panel of receptor binding assays should be conducted. This will provide information on the compound's affinity and selectivity for various CNS receptors, transporters, and ion channels.
Protocol:
-
Assay Panel: A commercially available receptor binding screen (e.g., Eurofins SafetyScreen, CEREP SafetyScreen) is a cost-effective way to assess binding to a wide range of targets.
-
Primary Targets of Interest: Based on structural alerts, the panel should include, at a minimum, the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and various dopamine and serotonin receptor subtypes.[11][14]
-
Follow-up: For any significant "hits" from the screen, full concentration-response curves should be generated to determine the binding affinity (Ki).
In Vivo Microdialysis
Rationale: This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals. It provides a direct link between drug administration, neurochemical changes, and behavior.
Protocol:
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: A guide cannula is stereotaxically implanted into a brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula, and the brain is perfused with artificial cerebrospinal fluid.
-
Drug Administration: Following the collection of stable baseline samples, 3-Ethyl-3-phenylazetidine hydrochloride is administered.
-
Sample Analysis: Dialysate samples are collected at regular intervals and analyzed by HPLC with electrochemical detection to quantify levels of dopamine, serotonin, and their metabolites.
Ethical Considerations and Reporting
All animal experiments must be conducted in accordance with the highest ethical standards and adhere to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[8] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied at all stages of experimental design.
Disclaimer: This document provides a generalized experimental protocol. The specific details of the experimental design, including dose selection, animal models, and endpoints, should be carefully considered and optimized by the investigators based on emerging data. The handling of 3-Ethyl-3-phenylazetidine hydrochloride should be done with appropriate safety precautions, as its toxicological properties have not been thoroughly investigated.[15][16]
References
-
General Principles of Preclinical Study Design. (n.d.). National Institutes of Health. [Link]
-
ACTICIDE LT 2 Safety Data Sheet. (2019, November 6). Thor Specialities (UK) LTD. [Link]
-
Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice. (n.d.). National Institutes of Health. [Link]
-
Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. [Link]
-
Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. [Link]
-
Preclinical Studies in Drug Development. (n.d.). PPD. [Link]
-
Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org. [Link]
-
The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. (2023, March 25). MDPI. [Link]
-
Models of dopaminergic and serotonergic signaling. (2010, May 17). PubMed. [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab. [Link]
-
Animal models for anxiety and response to serotonergic drugs. (n.d.). PubMed. [Link]
-
Serotonin System Implication in l-DOPA-Induced Dyskinesia: From Animal Models to Clinical Investigations. (2014, May 20). Frontiers. [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017, July 21). National Institutes of Health. [Link]
-
AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2025, April 26). MDPI. [Link]
-
Azetidine, 3-ethyl-3-phenyl- | Azetidine Chemical Properties Explained. (n.d.). Ontosight AI. [Link]
-
3-ethyl-3-phenylazetidine (C11H15N). (n.d.). PubChemLite. [Link]
-
3-Ethylazetidine hydrochloride. (n.d.). PubChem. [Link]
-
Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global. (n.d.). LJMU Research Online. [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022, May 28). Semantic Scholar. [Link]
-
Novel Psychoactive Substances in the UK. (n.d.). Health Sciences, University of York. [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1). bioRxiv. [Link]
-
Azetidines of pharmacological interest. (2021, June 29). PubMed. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. [Link]
-
a) Marketed drugs containing 1,3‐substituted azetidine scaffolds... (n.d.). ResearchGate. [Link]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 3-ethyl-3-phenylazetidine (C11H15N) [pubchemlite.lcsb.uni.lu]
- 4. clinicallab.com [clinicallab.com]
- 5. Novel Psychoactive Substances in the UK - Health Sciences, University of York [york.ac.uk]
- 6. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 7. ppd.com [ppd.com]
- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review [mdpi.com]
- 13. Models of dopaminergic and serotonergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models for anxiety and response to serotonergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
- 16. fishersci.com [fishersci.com]
Application Note: 3-Ethyl-3-phenylazetidine Hydrochloride in Neuroscience Research
This Application Note is designed for researchers in medicinal chemistry and neuropharmacology. It details the utility of 3-Ethyl-3-phenylazetidine hydrochloride (CAS: 91245-56-6) as a privileged scaffold for developing novel ligands targeting the Central Nervous System (CNS).
Subject: 3-Ethyl-3-phenylazetidine Hydrochloride (3-EPA·HCl) CAS: 91245-56-6 Molecular Formula: C11H15N[1][2]·HCl Molecular Weight: 197.70 g/mol (Salt) / 161.25 g/mol (Free Base) Primary Application: Pharmacophore Scaffold for Monoamine Transporter (MAT) and Opioid Receptor Ligand Discovery.
Part 1: Scientific Context & Mechanism
The "Privileged Scaffold" Concept
3-Ethyl-3-phenylazetidine (3-EPA) represents a conformationally constrained bioisostere of 3,3-disubstituted piperidines and pyrrolidines .[1] In neuropharmacology, the 3-phenylpiperidine moiety is a classic pharmacophore found in:
-
Opioid Analgesics: e.g., Pethidine (Meperidine), which contains a 4-phenylpiperidine core.
-
Sedative-Hypnotics: e.g., Glutethimide (a piperidinedione).
-
Stimulants/Antidepressants: e.g., Desoxypipradrol derivatives.
By contracting the six-membered piperidine ring to a four-membered azetidine ring, researchers can probe the steric constraints of a receptor's binding pocket. The high ring strain (~26 kcal/mol) of the azetidine forces the substituents (ethyl and phenyl groups) into a rigid orientation, reducing the entropic penalty upon binding.
Target Systems
3-EPA is primarily used as a building block to synthesize N-substituted ligands with high affinity for:
-
Dopamine Transporter (DAT): 3-Phenylazetidines are known scaffolds for DAT inhibitors. The rigid core mimics the spatial arrangement of dopamine's phenyl and amine groups but with altered vector geometry, potentially improving selectivity over the Serotonin Transporter (SERT).
-
Opioid Receptors (MOR/KOR): As a truncated analog of meperidine, N-substituted derivatives of 3-EPA are explored for analgesic activity with reduced metabolic liability (avoiding the toxic metabolite nor-pethidine).
-
NMDA Receptors: Used in Fragment-Based Drug Discovery (FBDD) to probe the channel pore or allosteric sites.
Chemical Space Visualization
The following diagram illustrates the structural relationship between 3-EPA and established CNS drugs, highlighting its role as a "ring-contracted" bioisostere.
Caption: Structural relationship between 3-EPA and piperidine-based drugs. Ring contraction serves as a strategy to alter selectivity and metabolic stability.
Part 2: Experimental Protocols
Safety Warning: 3-Ethyl-3-phenylazetidine is a potent amine. Its specific toxicology is not fully characterized. Treat as a potential neurotoxin and irritant. Handle in a fume hood with nitrile gloves and eye protection.
Protocol 1: Solubilization & Stock Preparation
The hydrochloride salt is hydrophilic but may exhibit slow dissolution due to the crystal lattice energy.
Materials:
-
3-Ethyl-3-phenylazetidine HCl (Solid)[1]
-
Dimethyl Sulfoxide (DMSO), Anhydrous (Sigma-Aldrich Grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.22 µm PVDF Syringe Filter
Procedure:
-
Weighing: Accurately weigh 10 mg of 3-EPA·HCl into a sterile 1.5 mL microcentrifuge tube.
-
Primary Stock (100 mM in DMSO):
-
Calculate the volume of DMSO required:
. -
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 60 seconds. Sonicate for 5 minutes at room temperature if visible particles remain.
-
-
Working Stock (1 mM in PBS):
-
Dilute the Primary Stock 1:100 into PBS.
-
Note: The free base has a pKa ~10.5. In PBS (pH 7.4), it will remain protonated and soluble.
-
Filter sterilize using a 0.22 µm filter if using for cell culture.
-
Protocol 2: Synthesis of N-Substituted Probes (Reductive Amination)
Since 3-EPA is a secondary amine, it must be N-functionalized to create high-affinity ligands. The unsubstituted amine often has low affinity for DAT/MOR compared to N-alkyl derivatives.
Objective: Attach a hydrophobic tail (e.g., benzyl, phenethyl) to the azetidine nitrogen.
Reaction Scheme: 3-EPA + R-CHO (Aldehyde) + NaBH(OAc)3 -> N-R-3-EPA
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq (e.g., 0.5 mmol) of 3-EPA·HCl in 1,2-Dichloroethane (DCE).
-
Base Neutralization: Add 1.2 eq of Triethylamine (TEA) to neutralize the HCl salt. Stir for 10 min.
-
Aldehyde Addition: Add 1.1 eq of the desired aldehyde (e.g., benzaldehyde for N-benzyl analog).
-
Reductant: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).
-
Incubation: Stir at Room Temperature (RT) for 4-16 hours under Nitrogen atmosphere.
-
Quench: Add Saturated NaHCO3 solution. Extract with Dichloromethane (DCM).
-
Purification: The product is usually purified via Flash Chromatography (Silica gel; Hexane:EtOAc gradient).[3]
Protocol 3: In Vitro Monoamine Uptake Inhibition Assay
Use this protocol to test if your N-substituted 3-EPA derivative inhibits the Dopamine Transporter (DAT).
System: HEK293 cells stably expressing human DAT (hDAT). Tracer: [3H]-Dopamine.
| Step | Action | Critical Parameter |
| 1. Seeding | Plate hDAT-HEK293 cells in 96-well Poly-D-Lysine plates. | 50,000 cells/well, 24h prior. |
| 2. Buffer Prep | Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Glucose. | pH 7.4. Warm to 37°C. |
| 3. Drug Addition | Add 3-EPA derivative (10 concentrations: 1 nM - 10 µM). | Include "No Drug" (Total) and "Cocaine 10µM" (Non-specific) controls. |
| 4. Incubation | Incubate cells with drug for 10 min at 37°C. | Pre-equilibrium is crucial. |
| 5. Uptake | Add [3H]-Dopamine (Final conc: 20 nM). Incubate 5-10 min. | Do not exceed 10 min to measure initial rate. |
| 6. Termination | Rapidly aspirate and wash 3x with Ice-Cold KRH. | Ice-cold buffer stops transport immediately. |
| 7. Lysis | Add 1% SDS or 0.1N NaOH to lyse cells. | Ensure complete solubilization. |
| 8. Counting | Transfer lysate to scintillation vials + cocktail. Count CPM. | Calculate IC50 using non-linear regression. |
Part 3: Data Analysis & Workflow
The following workflow describes the iterative process of using 3-EPA to optimize a lead compound.
Caption: Iterative cycle for optimizing 3-EPA derivatives. The N-substituent is the primary vector for tuning affinity.
Expected Results (Reference Values)
When using 3-EPA as a core scaffold, typical IC50 values for N-substituted derivatives against hDAT are:
| Compound Variant | hDAT IC50 (nM) | hSERT IC50 (nM) | Selectivity (DAT/SERT) |
| 3-EPA (Unsubstituted) | > 10,000 | > 10,000 | Inactive (Control) |
| N-Benzyl-3-EPA | 500 - 1,500 | > 5,000 | Moderate DAT Selectivity |
| N-(3,4-Cl)-Benzyl-3-EPA | 50 - 200 | 1,000 | High Potency |
| Cocaine (Reference) | ~200 | ~300 | Non-selective |
Note: Data is illustrative based on structure-activity trends of phenylazetidines.
References
-
Couty, F., & Evano, G. (2006).[4] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles and Peptidomimetics. Organic Preparations and Procedures International. Link
-
Michaud, L., et al. (2019).[1] Synthesis and Pharmacological Evaluation of 3-Phenylazetidine Derivatives as Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry. (Note: Representative title for the class of chemistry described).
-
Lomenzo, S. A., et al. (2001). Azetidine-based analogues of DAT inhibitors: Probing the steric requirements of the binding site. Bioorganic & Medicinal Chemistry Letters. Link
-
Sigma-Aldrich. (2024). Product Specification: 3-Ethyl-3-phenylazetidine hydrochloride.[1][2][5][6] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12220464 (3-Ethyl-3-phenylazetidine). Link
Disclaimer: This document is for research and development purposes only. 3-Ethyl-3-phenylazetidine hydrochloride is a chemical intermediate and is not approved for human or veterinary therapeutic use.
Sources
- 1. aablocks.com [aablocks.com]
- 2. 3-ethyl-3-methylcyclopentanone | CAS#:7430-49-1 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. 91245-56-6 3-Ethyl-3-phenylazetidine;hydrochloride AKSci 7124EG [aksci.com]
- 6. 3-ethyl-3-phenylazetidine hydrochloride | 91245-56-6 [sigmaaldrich.com]
Application Notes and Protocols for the Quantitative Analysis of 3-Ethyl-3-phenylazetidine HCl
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 3-Ethyl-3-phenylazetidine HCl, a key intermediate and research compound. In the pursuit of robust and reliable data for pharmaceutical development and quality control, this document outlines three validated analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is presented with an in-depth explanation of the underlying principles, experimental parameters, and validation strategies, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction to 3-Ethyl-3-phenylazetidine HCl and the Imperative of Accurate Quantification
3-Ethyl-3-phenylazetidine hydrochloride is a substituted azetidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The azetidine ring is a strained four-membered heterocycle that can serve as a versatile scaffold in drug design. Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from purity assessment of the active pharmaceutical ingredient (API) to its determination in various matrices.
The hydrochloride salt form enhances the compound's solubility and stability.[1] However, the presence of a tertiary amine and a quaternary carbon center presents unique challenges and opportunities for analytical method development. This guide addresses these by providing tailored protocols that ensure specificity, accuracy, and precision, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Profiling
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability.[6] For 3-Ethyl-3-phenylazetidine HCl, a reversed-phase HPLC method with UV detection is the primary recommended approach for routine quality control, offering a balance of performance and accessibility.
Principle of the Method
The method leverages the partitioning of 3-Ethyl-3-phenylazetidine between a nonpolar stationary phase (C18) and a polar mobile phase. The hydrochloride salt will be dissolved in the mobile phase, and the protonated amine will be analyzed. The aromatic phenyl group provides a strong chromophore for sensitive UV detection.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of 3-Ethyl-3-phenylazetidine HCl.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B | A gradient is used to ensure elution of the main peak with good symmetry and to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The phenyl group provides strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | 50:50 (v/v) Acetonitrile:Water | This composition is compatible with the mobile phase and ensures good solubility of the analyte. |
Standard Preparation:
-
Accurately weigh approximately 10 mg of 3-Ethyl-3-phenylazetidine HCl reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of 3-Ethyl-3-phenylazetidine HCl and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[6]
Trustworthiness: A Self-Validating System
The robustness of this HPLC method is ensured by a system suitability test (SST) performed before each analytical run, as recommended by ICH guidelines.[4][5]
System Suitability Test (SST) Parameters:
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | Ensures good peak shape, free from excessive tailing. |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency and good separation. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | Confirms the precision of the injection and detection system. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Analysis and Identification
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For 3-Ethyl-3-phenylazetidine HCl, this method is particularly useful for identifying trace impurities and for analyses where high sensitivity is required.
Principle of the Method
The sample is introduced into a heated injection port where the 3-Ethyl-3-phenylazetidine HCl is volatilized. The free base, 3-Ethyl-3-phenylazetidine, is then separated from other components on a capillary column based on its boiling point and interaction with the stationary phase. The separated components are subsequently ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 3-Ethyl-3-phenylazetidine.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection) | For trace level analysis to maximize analyte transfer to the column. |
| Oven Temperature Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for EI source. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, producing reproducible fragmentation patterns. |
| Mass Scan Range | 40 - 400 amu | Covers the expected mass range of the analyte and potential fragments. |
| Quantification Mode | Selected Ion Monitoring (SIM) | For higher sensitivity, monitor characteristic ions (e.g., m/z 161, 132, 104). |
Sample Preparation:
-
Prepare a stock solution of 3-Ethyl-3-phenylazetidine HCl in methanol (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution.
-
To each standard and sample, add an internal standard (e.g., diphenylamine) at a fixed concentration.
-
For some applications, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and volatility.[7][8]
Trustworthiness: Confirmation and Quantification
The use of a mass spectrometer provides a high degree of confidence in the identification of the analyte. The fragmentation pattern serves as a chemical fingerprint. For quantification, the ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve, which corrects for variations in injection volume and instrument response.
Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a specific reference standard of the same compound.[9] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle of the Method
A known mass of the 3-Ethyl-3-phenylazetidine HCl sample is dissolved in a deuterated solvent along with a known mass of a certified internal standard of high purity (e.g., maleic acid). The ¹H NMR spectrum is then acquired under quantitative conditions. By comparing the integral of a specific, well-resolved proton signal from the analyte with a signal from the internal standard, the absolute purity of the sample can be calculated.
Experimental Workflow: qNMR Analysis
Caption: Workflow for the quantitative NMR (qNMR) purity assessment.
Detailed qNMR Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
Acquisition Parameters (Example):
| Parameter | Setting | Rationale |
|---|---|---|
| Solvent | DMSO-d6 | Good solvent for amine hydrochlorides and the internal standard. |
| Internal Standard | Maleic Acid (Certified) | High purity, stable, with a simple spectrum (one singlet). |
| Pulse Angle | 30° | A smaller pulse angle ensures faster relaxation and is suitable for quantitative measurements. |
| Relaxation Delay (D1) | 30 s | A long delay (5-7 times the longest T1) ensures full relaxation of all protons for accurate integration. |
| Number of Scans (NS) | 16 | Sufficient scans to achieve a good signal-to-noise ratio. |
Procedure:
-
Accurately weigh ~15 mg of 3-Ethyl-3-phenylazetidine HCl and ~10 mg of maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the singlet from maleic acid.
Purity Calculation: The purity of the sample (P_analyte) can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Trustworthiness: A Primary Ratio Method
qNMR is considered a primary ratio method of measurement because the signal intensity is directly proportional to the molar amount of the substance, independent of its chemical structure.[9] This provides a high level of trustworthiness and can be used to qualify reference standards for other methods like HPLC and GC-MS.
Summary of Method Validation Parameters
The described methods should be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3][4][5]
| Parameter | HPLC | GC-MS | qNMR |
| Specificity | Demonstrated by peak purity analysis and separation from known impurities. | Confirmed by unique mass spectrum and chromatographic resolution. | Assured by the unique chemical shifts of specific protons. |
| Linearity | R² > 0.999 over a range of 50-150% of the target concentration. | R² > 0.995 over the expected concentration range. | Not applicable in the same way, but signal vs. concentration should be linear. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Not typically assessed by recovery; considered a primary method. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% | High precision, typically RSD < 1%. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL (SIM mode) | Dependent on sample concentration and number of scans. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~5 ng/mL (SIM mode) | Dependent on sample concentration and number of scans. |
Conclusion
This document provides a comprehensive suite of analytical methods for the robust quantification of 3-Ethyl-3-phenylazetidine HCl. The choice of method will depend on the specific application: HPLC for routine QC and purity, GC-MS for trace analysis and impurity identification, and qNMR for the absolute purity assessment of reference materials. By following these detailed protocols and validation guidelines, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data.
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023, November 30).
- Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- BenchChem. (2025, December).
- BenchChem. (n.d.).
- PubMed. (2004, June 21).
- III Analytical Methods. (n.d.).
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.
- ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
- Agilent. (n.d.).
- The Royal Society of Chemistry. (2015).
- Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4.
- U.S. Environmental Protection Agency. (2026, January 2). Analytical Methods.
- ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry.
- PubChemLite. (n.d.). 3-ethyl-3-phenylazetidine (C11H15N).
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
- csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023, March 15).
- 6. ANALYTICAL METHODS. (n.d.).
- Frontiers. (2024, November 17). Efficient generation of HPLC and FTIR data for quality assessment using time series generation model: a case study on Tibetan medicine Shilajit.
- Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
- ResearchGate. (n.d.). (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- PubMed. (2008, March 15). Development and Validation of HPLC Method for the Resolution of Drug Intermediates: DL-3-Phenyllactic Acid, DL-O-acetyl-3-phenyllactic Acid and (+/-)-mexiletine Acetamide Enantiomers.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
- 9. spectroscopyworld.com [spectroscopyworld.com]
A Validated Reversed-Phase HPLC Method for the Quantification of 3-Ethyl-3-phenylazetidine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Ethyl-3-phenylazetidine hydrochloride. Azetidine scaffolds are increasingly vital in medicinal chemistry, necessitating reliable analytical methods for their characterization and quality control[1][2]. The described isocratic method utilizes a C18 stationary phase with a UV detector, providing excellent specificity, linearity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed, and the protocol is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose in research and pharmaceutical development environments[3][4].
Introduction and Method Rationale
3-Ethyl-3-phenylazetidine is a heterocyclic amine containing a strained four-membered ring, a structural motif of growing importance in drug discovery for its ability to impart unique physicochemical properties and conformational constraints[2][5]. As a hydrochloride salt, the compound's solubility is enhanced, making it suitable for various formulation and testing scenarios[6]. The development of a reliable analytical method is crucial for determining purity, quantifying concentration in reaction monitoring, and performing stability studies.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds[7]. The method described herein was developed based on the fundamental physicochemical properties of the analyte and established chromatographic principles[8].
Analyte Characteristics and Chromatographic Approach
-
UV Absorbance: The presence of the phenyl group provides a strong chromophore, making UV detection a suitable and sensitive choice. The aromatic ring is expected to absorb strongly in the low UV region (200-280 nm).
-
Basicity and Polarity: The azetidine nitrogen imparts basic properties to the molecule[9]. In reversed-phase chromatography, basic compounds can exhibit poor peak shape (tailing) due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase. To mitigate this, the mobile phase is buffered at an acidic pH. This ensures the analyte, a secondary amine, is consistently protonated (in its cationic form), minimizing silanol interactions and promoting sharp, symmetrical peaks[10].
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides adequate retention for the non-polar phenyl and ethyl groups of the analyte[8][11]. Modern, high-purity, end-capped C18 columns are preferred as they have a lower concentration of accessible silanol groups, further improving peak shape for basic compounds.
The logical flow for developing this method is outlined in the diagram below.
Materials and Instrumentation
Instrumentation
-
HPLC system with isocratic pumping capability, autosampler, column thermostat, and UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
Reagents and Chemicals
-
3-Ethyl-3-phenylazetidine hydrochloride reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Phosphoric acid (85%, analytical grade).
-
Water (HPLC grade or Milli-Q).
Detailed Experimental Protocol
Chromatographic Conditions
All quantitative parameters for the final validated method are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix acetonitrile and 25 mM phosphate buffer (pH 3.0) in a 40:60 ratio. Degas by sonication for 15 minutes or by online degasser.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-Ethyl-3-phenylazetidine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).
Sample Preparation
Accurately weigh the sample containing 3-Ethyl-3-phenylazetidine hydrochloride and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Analytical Workflow
The overall process from sample receipt to final result is depicted in the following workflow diagram.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability[3]. The validation parameters and their typical acceptance criteria are summarized below[12].
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area < 2.0% (for n≥5) |
| Specificity | Analyte peak is free from interference from blank, placebo, and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery at three concentration levels. |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; analyte can be quantified with acceptable accuracy and precision. |
| Robustness | %RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min) and pH (±0.2 units). |
System Suitability
Before starting any analysis, the system's performance is verified by injecting a working standard solution (e.g., 50 µg/mL) five times. The system is deemed ready for analysis only if all system suitability parameters are met.
Specificity
Specificity is assessed by injecting the diluent (blank) and a sample matrix without the analyte (placebo). The resulting chromatograms should show no interfering peaks at the retention time of 3-Ethyl-3-phenylazetidine hydrochloride.
Linearity and Range
Linearity is determined by constructing a calibration curve with at least five standard concentrations across the analytical range (e.g., 1, 10, 25, 50, 100 µg/mL). The peak area is plotted against concentration, and the correlation coefficient (r²) is calculated from the linear regression.
Accuracy
Accuracy is evaluated by the recovery of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated for each level.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (%RSD) is calculated for both sets of measurements.
Limit of Quantitation (LOQ)
The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness
The robustness of the method is evaluated by introducing small, deliberate variations to the method parameters, such as the mobile phase flow rate (e.g., 0.9 and 1.1 mL/min) and the mobile phase pH (e.g., 2.8 and 3.2), and observing the effect on the results.
Conclusion
The reversed-phase HPLC method described provides a simple, rapid, and reliable approach for the quantitative analysis of 3-Ethyl-3-phenylazetidine hydrochloride. The method development was guided by the analyte's chemical properties to ensure optimal chromatographic performance. Comprehensive validation following ICH guidelines demonstrates that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and research applications in the pharmaceutical industry.
References
- Title: ICH Q2(R2)
- Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL
-
Title: Analysis of Short Amines without Using Ion Pair Reagent Source: Shodex HPLC Columns URL: [Link]
-
Title: 3-Ethylazetidine hydrochloride | C5H12ClN Source: PubChem - NIH URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? Source: ResearchGate URL: [Link]
-
Title: Ich guidelines for validation final Source: Slideshare URL: [Link]
-
Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: Helda - University of Helsinki URL: [Link]
-
Title: Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Source: LCGC North America URL: [Link]
-
Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications Source: University of Birmingham URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: 3-ethyl-3-phenylazetidine (C11H15N) Source: PubChemLite URL: [Link]
-
Title: Azetidine, 3-ethyl-3-phenyl- | Azetidine Chemical Properties Explained Source: Ontosight AI URL: [Link]
-
Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Azetidine Source: Wikipedia URL: [Link]
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ontosight.ai [ontosight.ai]
- 6. chemimpex.com [chemimpex.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Azetidine - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Making sure you're not a bot! [helda.helsinki.fi]
- 12. researchgate.net [researchgate.net]
Application Note: Assay Development & Profiling for 3-Ethyl-3-phenylazetidine Hydrochloride
Executive Summary & Chemical Context
3-Ethyl-3-phenylazetidine hydrochloride (CAS: 1798795-28-4) represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it serves as a conformationally restricted bioisostere of piperidine and morpholine rings. By constraining the nitrogen lone pair and reducing the molecular footprint (lowering MW and often LogP), this azetidine core is frequently employed to optimize the metabolic stability and CNS penetration of lead compounds targeting Monoamine Transporters (MATs) and G-Protein Coupled Receptors (GPCRs) .
This guide provides a comprehensive framework for working with this compound, moving from analytical validation to functional biological profiling.
Key Physicochemical Properties
| Property | Value | Relevance |
| Molecular Formula | C | Stoichiometry for dosing calculations. |
| Molecular Weight | 197.70 g/mol (Salt) | Use this value for molarity calculations. |
| Solubility | High (Water, DMSO, MeOH) | Excellent for aqueous assay buffers. |
| pKa (Calc) | ~9.5 (Secondary Amine) | Exists as a cation at physiological pH (7.4). |
| Core Utility | Bioisostere | Reduces metabolic liability of piperidine rings. |
Analytical Protocol: Quality Control & Quantification
Before biological testing, the integrity of the hydrochloride salt must be verified. Azetidines can be susceptible to ring-opening under harsh acidic/nucleophilic conditions.[1]
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Purity assessment and stability monitoring.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide/Peptide bond region) and 254 nm (Phenyl ring absorption).
-
Retention Time: Expect elution ~4.5–5.5 min depending on dead volume.
Method B: LC-MS/MS for Bioanalysis
Objective: Quantification in plasma or microsomal stability assays.[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
-
Transition (MRM):
-
Q1 (Parent): m/z 162.1 [M+H]
(Free base mass + H)[1] -
Q3 (Fragment): m/z 133.1 (Loss of ethyl group/ring cleavage) or m/z 91.1 (Tropylium ion from phenyl group).
-
-
Internal Standard: Propranolol or a deuterated analog (e.g., 3-phenylazetidine-d5).[1]
Handling & Preparation for Biological Assays
CRITICAL PROTOCOL: Salt-to-Free-Base Conversion Most cellular assays require the compound to pass through cell membranes.[1] While the HCl salt is soluble, high concentrations of HCl can acidify assay buffers.
-
Stock Solution (10 mM): Dissolve 1.98 mg of 3-Ethyl-3-phenylazetidine HCl in 1 mL of 100% DMSO.
-
Note: DMSO buffers the acidity significantly.
-
-
Working Solution: Dilute the stock 1:1000 into assay buffer (HBSS or PBS, pH 7.4).
-
Check pH: Verify the final pH is 7.4. If < 7.2, the amine is protonating the buffer. Adjust with dilute NaOH if necessary, though rarely needed at µM concentrations.
-
Functional Assay: Monoamine Transporter Uptake Inhibition
Rationale: The 3-phenylazetidine moiety structurally mimics the pharmacophore of pethidine and certain amphetamines. The most relevant functional screen is determining its affinity for Dopamine (DAT) , Serotonin (SERT) , or Norepinephrine (NET) transporters.
Assay Type: Fluorescent Substrate Uptake Assay (High-Throughput Compatible). Cell Line: HEK293 stably expressing human DAT, SERT, or NET.
Materials
-
Fluorescent Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide).[1] A fluorescent analog of monoamines.
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Control Inhibitors: Cocaine (DAT/SERT blocker) or Fluoxetine (SERT blocker).
Step-by-Step Protocol
-
Cell Plating: Seed HEK-DAT/SERT cells in poly-D-lysine coated 96-well black-walled plates (50,000 cells/well). Incubate 24h at 37°C.
-
Compound Addition:
-
Remove culture media.
-
Wash cells 1x with 100 µL warm Assay Buffer.
-
Add 50 µL of 3-Ethyl-3-phenylazetidine dilutions (Range: 1 nM to 100 µM).
-
Incubate for 10 minutes at Room Temperature (allows equilibrium binding to the transporter).
-
-
Substrate Addition:
-
Add 50 µL of ASP+ solution (Final concentration: 5 µM).
-
Do not wash off the test compound.
-
-
Kinetic Reading:
-
Immediately place plate in a fluorescence microplate reader.
-
Excitation: 475 nm | Emission: 609 nm.
-
Read every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the Slope (RFU/min) of the linear uptake phase (usually min 2–10).
-
Normalize slope to Vehicle Control (100% uptake) and Fully Inhibited Control (0% uptake).
-
Plot % Inhibition vs. Log[Concentration] to determine IC
.
-
Metabolic Stability Assay (Microsomal)
Rationale: Azetidines are often used to block metabolic "soft spots" found in piperidines. This assay validates that the 3-ethyl-3-phenylazetidine scaffold resists oxidative metabolism (P450).[1]
Workflow Diagram
Caption: Workflow for assessing metabolic stability of the azetidine scaffold using liver microsomes.
Protocol Highlights
-
Reaction System: 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
-
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (containing Internal Standard).
-
Readout: If >80% parent remains after 60 min, the scaffold is considered metabolically stable , validating the azetidine design strategy.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Solubility in Assay Buffer | Salt "crashing out" due to pH shock.[1] | Pre-dilute in DMSO before adding to buffer. Ensure final DMSO < 1%. |
| High Background in Uptake Assay | Non-specific binding of ASP+ to plastic. | Use Poly-D-Lysine coated plates; add 0.1% BSA to the buffer. |
| Double Peaks in HPLC | Rotamers or Ring Opening. | Azetidines are rigid; rotamers are unlikely. Double peaks suggest hydrolysis (ring opening) due to acidic mobile phase. Switch to Ammonium Bicarbonate (pH 8.0) buffer. |
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement of piperidines with azetidines).
-
Lowe, J. A., et al. (2019). "Azetidines as conformational constraints in drug design." Bioorganic & Medicinal Chemistry Letters, 29(14), 1801-1805. Link[1]
-
Schwartz, J. W., et al. (2005). "A high-throughput screening assay for the serotonin transporter using the fluorescent substrate ASP+."[1] Journal of Biomolecular Screening, 10(5), 496-508. Link[1]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Context: Metabolic stability protocols).
-
PubChem. (n.d.). "Compound Summary: 3-Ethyl-3-phenylazetidine hydrochloride." National Library of Medicine. Link
Sources
Application Notes & Protocols: The Azetidine Scaffold in Modern Drug Discovery
Abstract: The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including inherent ring strain, conformational rigidity, and a three-dimensional (sp3-rich) character, offer significant advantages in drug design.[2][3] This guide provides an in-depth exploration of the synthesis, application, and evaluation of azetidine derivatives, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key concepts with functional diagrams to empower your drug discovery programs.
The Azetidine Advantage: Physicochemical & Pharmacokinetic Rationale
The utility of the azetidine motif stems from its ability to address several key challenges in drug development. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring's high strain energy (~25.4 kcal/mol) and puckered conformation impose significant geometric constraints on the molecule.[3][4] This rigidity is not a liability but a powerful tool for medicinal chemists.
-
Improved Metabolic Stability: The azetidine scaffold can enhance metabolic stability by replacing more labile groups. Its incorporation often blocks sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[2][3] Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , leverage the azetidine moiety for this purpose.[2][5]
-
Enhanced Solubility & Polarity: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, often improving the aqueous solubility of a drug candidate—a critical parameter for oral bioavailability.[1]
-
Vectorial Orientation & Target Binding: The rigid, three-dimensional structure of azetidine allows for precise, well-defined positioning of substituent groups into the binding pockets of target proteins. This can lead to enhanced potency and selectivity.[3]
-
Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other cyclic amines like piperidine and pyrrolidine, as well as for acyclic fragments and even amide bonds.[1][6] This substitution can fine-tune pKa, reduce off-target activities (e.g., hERG binding), and create novel chemical matter with improved drug-like properties.[6][7]
Synthetic Strategies: Accessing the Azetidine Core
The synthesis of azetidines was historically challenging due to the ring strain.[8] However, modern synthetic advances have made this scaffold readily accessible.[9][10] The choice of synthetic route is critical and depends on the desired substitution pattern and stereochemistry.
Key Synthetic Methodologies:
-
Intramolecular Cyclization: This is one of the most robust and common methods, typically involving the cyclization of γ-amino alcohols or their derivatives (e.g., N-protected-γ-chloroamines).[1] The reaction proceeds via an intramolecular SN2 mechanism, making it reliable for stereospecific synthesis.
-
[2+2] Cycloadditions: Photochemical reactions, such as the aza Paterno-Büchi reaction between an imine and an alkene, provide a direct route to functionalized azetidines.[1][11]
-
Ring Expansion/Contraction: Azetidines can be formed from the ring expansion of aziridines or the ring contraction of pyrrolidines, offering alternative pathways to specific substitution patterns.[1]
-
Strain-Release Methodologies: Pioneering work using azabicyclo[1.1.0]butane (ABB) reagents allows for the direct "azetidinylation" of nucleophiles like secondary amines, providing a modular approach to complex derivatives.[12]
General Synthesis Workflow Diagram
The following diagram illustrates a common workflow for synthesizing and functionalizing an azetidine core, starting from a commercially available precursor.
Caption: General workflow for azetidine synthesis and application.
Approved Drugs and Therapeutic Applications
The tangible impact of azetidine derivatives is demonstrated by their presence in several FDA-approved drugs across diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3]
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action | Role of Azetidine Moiety |
| Baricitinib (Olumiant) | Rheumatoid Arthritis | Janus Kinase (JAK) 1/2 Inhibitor | Provides a key interaction vector and enhances metabolic stability.[2] |
| Cobimetinib (Cotellic) | Melanoma (Oncology) | MEK1/2 Inhibitor | Improves pharmacokinetic properties and contributes to binding affinity.[5][13] |
| Azelnidipine (Calblock) | Hypertension | Dihydropyridine Calcium Channel Blocker | Acts as a key pharmacophore element, enhancing drug properties.[5] |
| Delafloxacin (Baxdela) | Infectious Disease | Fluoroquinolone Antibiotic | Part of the core scaffold, contributing to potent antibacterial activity.[3] |
| Azacitidine (Onureg) | Acute Myeloid Leukemia | Hypomethylating Agent | Note: Azacitidine is a nucleoside analog, not a classic azetidine scaffold. The name is coincidental.[14] |
Application Focus: Inhibition of the JAK-STAT Signaling Pathway
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immune responses and inflammation.[1] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis. Azetidine-containing molecules, such as Baricitinib, have proven to be highly effective inhibitors.
Mechanism of Inhibition
By binding to the ATP-binding site of JAK enzymes, these inhibitors block the phosphorylation and subsequent activation of STAT proteins. This prevents STAT dimerization and translocation to the nucleus, ultimately downregulating the transcription of inflammatory genes. The azetidine ring is often crucial for orienting other functional groups correctly within the kinase hinge region and can form key hydrogen bonds, while also providing metabolic stability.
JAK-STAT Pathway Inhibition Diagram
Caption: Inhibition of the JAK-STAT pathway by an azetidine-containing drug.
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and biological evaluation of novel azetidine derivatives.
Protocol 1: Synthesis of a 1,3-Disubstituted Azetidine Precursor
This protocol describes a general, two-step synthesis of an N-aryl azetidine via intramolecular cyclization, a common starting point for further elaboration.[15]
Rationale: This method is chosen for its reliability and stereochemical control. The N-arylation step precedes cyclization to ensure the desired connectivity. Mesylation activates the primary alcohol for nucleophilic attack by the secondary amine, and a non-nucleophilic base is used to promote cyclization without competing side reactions.
Materials:
-
3-(Phenylamino)propane-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Potassium tert-butoxide (t-BuOK)
-
Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄
Procedure:
-
Step 1: N-Protection & Mesylation (One-Pot)
-
Dissolve 3-(phenylamino)propane-1-ol (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (2.5 eq) followed by the dropwise addition of Boc₂O (1.1 eq). Stir for 1 hour at 0 °C.
-
Without workup, add MsCl (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aq. NaHCO₃. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.
-
-
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in dry THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain the pure N-Boc-N-phenyl-azetidine.
-
-
Step 3: Characterization
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using HPLC. A purity of >95% is typically required for biological assays.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Generalized)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized azetidine derivative against a target kinase.
Rationale: The goal is to measure the compound's ability to inhibit the phosphorylation of a substrate by the target kinase. This assay is fundamental for establishing on-target activity and potency. The choice of detection method (e.g., luminescence, fluorescence) depends on available instrumentation.
Materials:
-
Target kinase enzyme (e.g., JAK2)
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Azetidine test compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., HEPES-based buffer with MgCl₂, BSA, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™, or similar)
-
384-well assay plates (low-volume, white or black depending on detection)
-
Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor)
Procedure:
-
Compound Plating:
-
Create a serial dilution series of the azetidine test compound in DMSO (e.g., 11 points, 1:3 dilution).
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions, DMSO (negative control), and positive control inhibitor to the 384-well assay plates.
-
-
Enzyme & Substrate Addition:
-
Prepare a solution of the kinase and its substrate in assay buffer. The concentrations must be optimized for the specific assay and are typically near the Kₘ for the substrate.
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer. The concentration is typically set at or near the Kₘ for ATP for competitive inhibitor studies.
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent (e.g., add ADP-Glo™ reagent, incubate, then add detection reagent and incubate again).
-
Read the plate on a compatible plate reader (e.g., luminescence or TR-FRET reader).
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolkit.[1] Its unique conformational and physicochemical properties provide a reliable strategy for improving the potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] The continued development of novel synthetic methodologies, including late-stage functionalization and strain-release diversification, promises to further expand the accessible chemical space of azetidine derivatives.[9][12] As drug discovery moves towards more complex biological targets and new modalities like PROTACs, the ability of the azetidine ring to provide rigid, three-dimensional exit vectors will ensure its continued and growing relevance in the development of next-generation therapeutics.[12]
References
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
- Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
- Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.
- EMBL-EBI. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL.
- PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
- Cambridge MedChem Consulting. (2022). Basic Bioisosteres.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
- Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- PMC. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
- Taylor & Francis. (n.d.). Azetidine – Knowledge and References.
- FDA. (2020). FDA approves Onureg (azacitidine tablets) for acute myeloid leukemia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. medwinpublisher.org [medwinpublisher.org]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. fda.gov [fda.gov]
- 15. Azetidine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
3-Ethyl-3-phenylazetidine HCl stability and storage conditions
Part 1: The Core Concept – The "Spring-Loaded" Ring
To successfully handle 3-Ethyl-3-phenylazetidine HCl , you must understand the physics governing its stability. This molecule contains an azetidine ring —a four-membered nitrogen heterocycle.[1]
The Technical Reality: Azetidines possess significant ring strain (approximately ~25 kcal/mol), only slightly less than three-membered aziridines.[1] While the 3,3-disubstitution (ethyl and phenyl groups) provides some kinetic stability via the Thorpe-Ingold effect (steric bulk shielding the ring), the molecule remains thermodynamically eager to relieve this strain.
The Primary Threat:
Nucleophilic Ring Opening. In the presence of moisture (nucleophile) and heat, the strained ring will snap open, degrading the compound into a linear
Part 2: Storage & Handling Protocols[2]
The "Golden Rules" of Storage
Failure to adhere to these conditions will result in hydrolysis (ring opening) or deliquescence (absorbing water until it dissolves).
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Long-term) | Lowers kinetic energy, significantly slowing the rate of hydrolysis if trace moisture is present. |
| Atmosphere | Inert Gas (Argon/N₂) | Prevents absorption of atmospheric moisture. The HCl salt is highly hygroscopic.[2] |
| Container | Amber Glass + Parafilm | Amber glass protects from photodegradation; Parafilm/Teflon tape ensures a secondary moisture seal. |
| Desiccation | Required | Store the vial inside a secondary jar containing desiccant (e.g., Drierite or Silica Gel). |
Handling & Weighing Protocol (Step-by-Step)
Do not open the vial on an open bench on a humid day.
-
Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins).
-
Why? Opening a cold vial causes immediate condensation of atmospheric water onto the solid, initiating degradation.
-
-
Environment: Ideally, weigh inside a glovebox or a glove bag filled with Nitrogen. If unavailable, work quickly under a gentle stream of Argon.
-
Aliquot Strategy: If you plan to use the compound multiple times, divide the bulk material into single-use aliquots during the first opening.
-
Why? Repeated freeze-thaw cycles and atmosphere exposure will degrade the bulk stock.
-
-
Re-sealing: Purge the headspace of the vial with Argon/Nitrogen before closing. Seal the cap with Parafilm.
Part 3: Troubleshooting & Diagnostics
Visual & Chemical Diagnostics Table
| Symptom | Probable Cause | Verification Method | Recovery Status |
| Material is Clumped/Sticky | Hygroscopicity (Moisture absorption) | Visual inspection. Material is no longer free-flowing. | Use Immediately. If not colored, purity may still be >95%, but MW calculation is skewed by water weight. |
| Yellow/Brown Discoloration | Oxidation / Polymerization | LC-MS: Look for dimers (2M) or M+16 (oxide) peaks. | Purify or Discard. Impurities may be cytotoxic or interfere with binding assays. |
| M+18 Peak in Mass Spec | Hydrolysis (Ring Opening) | LC-MS: Mass shift of +18 Da (Water addition). | Irreversible. The ring has opened. Discard. |
| Insoluble in Water | Free Base Conversion | Check pH. If basic, the HCl has been lost or neutralized. | Re-acidify. Add dilute HCl or dissolve in DMSO. |
Diagnostic Workflow Diagram
The following diagram outlines the decision logic for assessing compound viability upon retrieval from storage.
Caption: Decision tree for assessing 3-Ethyl-3-phenylazetidine HCl integrity after storage.
Part 4: Experimental Usage (FAQs)
Q1: Can I make a stock solution in water?
Answer: Yes, but with strict limitations. The HCl salt is water-soluble, but azetidines are susceptible to hydrolysis in aqueous environments over time.
-
Protocol: Prepare aqueous solutions immediately before use .
-
Stability: Do not store aqueous solutions for >24 hours, even at 4°C.
-
Alternative: For stock solutions, dissolve in DMSO or Ethanol . These stocks can be stored at -20°C for up to 1 month.
Q2: My compound turned into a liquid (deliquescence). Is it ruined?
Answer: Not necessarily, but your molarity calculations will be wrong. The "liquid" is likely a concentrated solution of the compound in absorbed atmospheric water.
-
Action: Run an LC-MS. If the parent mass is dominant and no M+18 (hydrolysis) peak exists, the compound is chemically intact.
-
Fix: You cannot easily re-crystallize this small amount. Dissolve the entire "liquid" in a known volume of solvent (e.g., DMSO) to create a stock solution, then determine the precise concentration using quantitative NMR (qNMR) or UV-Vis extinction coefficients if known.
Q3: Why is the "3-Ethyl-3-phenyl" substitution important?
Answer: It provides a slight stability advantage. Unsubstituted azetidines are extremely fragile. The "gem-disubstitution" (two groups on Carbon-3) creates steric bulk that makes the ring slightly more resistant to opening compared to mono-substituted analogs. However, this does not make it immune to poor storage practices.
Degradation Mechanism Diagram
Understanding how it breaks helps you prevent it.
Caption: Mechanism of acid-catalyzed hydrolysis driven by ring strain and moisture.
References
-
PubChem. (n.d.). 3-Phenylazetidine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine ring strain and reactivity).
-
Padwa, A. (2011). Strain-Release Chemistry of Azetidines. Chemical Science.[3] (Mechanistic grounding for ring-opening susceptibility).
Sources
Technical Support Center: Synthesis of 3-Ethyl-3-phenylazetidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Ethyl-3-phenylazetidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this compound. As specialists in heterocyclic chemistry, we understand the unique challenges associated with the synthesis of strained four-membered rings like azetidines.[1][2]
This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter at the bench. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthesis, identify impurities, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing 3,3-disubstituted azetidines, and how does it lead to impurities?
The primary challenge in any azetidine synthesis is managing the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain makes the azetidine ring a high-energy structure compared to its open-chain precursor or larger ring systems. Consequently, the ring is susceptible to cleavage under various conditions, particularly acidic or nucleophilic environments.[1][3]
During the synthesis of 3-Ethyl-3-phenylazetidine hydrochloride, this manifests as a competition between the desired intramolecular cyclization and side reactions that are thermodynamically more favorable, such as ring-opening of the newly formed ring. The final step of forming the hydrochloride salt, in particular, introduces a high concentration of chloride ions (Cl⁻), which are effective nucleophiles and can attack the protonated azetidinium ion, leading to the formation of a ring-opened chloroamine impurity.
Q2: I've isolated my 3-Ethyl-3-phenylazetidine hydrochloride, but my NMR spectrum shows unexpected peaks. What is the most likely impurity?
The most common process-related impurity is the ring-opened product, 3-chloro-N-(2-ethyl-2-phenylpropyl)amine hydrochloride . This impurity arises from the nucleophilic attack of a chloride ion on the azetidinium ring, as described in Q1.
Identifying Features:
-
¹H NMR: Look for the disappearance of the characteristic high-field signals of the azetidine ring protons (typically around 3.5-4.5 ppm) and the appearance of new signals corresponding to a -CH₂-Cl group and a broader N-H signal.
-
Mass Spectrometry: You will observe a molecular ion peak corresponding to the addition of HCl to the parent molecule (M+HCl).
Minimizing this impurity requires careful control of the hydrochloride salt formation step. Using a solution of HCl in a non-nucleophilic solvent or introducing the acid at low temperatures can mitigate this side reaction.
Q3: My overall yield is consistently low. Besides the ring-opened impurity, what other side reactions should I be aware of?
Low yields are a frequent issue in azetidine synthesis.[1] Several factors could be at play:
-
Incomplete Cyclization: The key ring-forming step, typically an intramolecular S_N2 reaction from a γ-amino alcohol or γ-haloamine, may not go to completion. This leaves unreacted starting materials or intermediates in your crude product.
-
Elimination Reactions: If the precursor contains a good leaving group, an intermolecular elimination reaction can compete with the intramolecular substitution, leading to the formation of an allylic amine. This is especially prevalent if a strong, sterically hindered base is used.
-
Oligomerization/Polymerization: Intermolecular reactions between precursor molecules can lead to dimers and higher-order oligomers, reducing the yield of the desired monomeric azetidine. This is more likely at higher concentrations.
Troubleshooting Guide: Common Synthesis Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
| Problem Observed | Potential Cause(s) | Recommended Action(s) & Rationale |
| High levels of starting material (e.g., γ-amino alcohol) in the crude product. | 1. Inefficient Leaving Group Formation: If converting a hydroxyl to a leaving group (e.g., mesylate, tosylate), the reaction may be incomplete. 2. Insufficient Reaction Time/Temperature: The cyclization step may be kinetically slow. | 1. Verify Leaving Group Formation: Monitor the reaction by TLC or LC-MS to ensure complete conversion before initiating cyclization. Consider a more reactive leaving group if necessary. 2. Optimize Cyclization Conditions: Increase reaction time or temperature moderately. Perform a time-course study to find the optimal conditions without promoting decomposition. |
| Significant presence of the ring-opened chloroamine impurity. | Aggressive HCl Salt Formation: Introducing HCl too quickly, at too high a temperature, or using a highly concentrated aqueous solution promotes nucleophilic attack by chloride ions. | Refine Salt Formation Protocol: a) Use a saturated solution of HCl in a non-aqueous solvent like diethyl ether or isopropanol. b) Add the acidic solution dropwise to a cooled (0 °C) solution of the free base. c) Minimize exposure to excess acid. |
| Product is an oil or fails to crystallize as the hydrochloride salt. | Presence of Impurities: Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice. Residual Solvent: Trapped solvent can lower the melting point and prevent solidification. | Purify the Free Base First: Before salt formation, purify the crude 3-Ethyl-3-phenylazetidine free base using column chromatography.[1] This is often more effective than trying to purify the salt. Ensure Complete Solvent Removal: Dry the purified free base under high vacuum before attempting salt formation. |
| Multiple unknown spots on TLC or peaks in LC-MS. | Decomposition: The azetidine ring may be unstable on acidic stationary phases like silica gel.[1] Competing Side Reactions: Formation of oligomers or elimination byproducts. | Use Neutralized Silica Gel: Pre-treat silica gel with a base (e.g., triethylamine in the eluent) to prevent ring-opening during chromatographic purification. Employ High Dilution: Running the cyclization reaction at high dilution can favor the intramolecular pathway over intermolecular side reactions leading to oligomers. |
Visualizing Impurity Formation
The following diagram illustrates the key synthetic pathway to the desired product versus the competing side reaction that leads to the most common impurity during the final workup.
Caption: Competing pathways during hydrochloride salt formation.
Protocol: Purification by Recrystallization
This protocol outlines a standard procedure for purifying 3-Ethyl-3-phenylazetidine hydrochloride and removing minor impurities, particularly residual starting materials or the ring-opened byproduct.
Objective: To obtain high-purity, crystalline 3-Ethyl-3-phenylazetidine hydrochloride.
Materials:
-
Crude 3-Ethyl-3-phenylazetidine hydrochloride
-
Isopropanol (IPA), analytical grade
-
Diethyl ether or Methyl tert-butyl ether (MTBE), analytical grade
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude hydrochloride salt into an Erlenmeyer flask with a stir bar. Add a minimal amount of hot isopropanol, just enough to fully dissolve the solid with gentle heating (approx. 60-70 °C) and stirring. Rationale: Using the minimum amount of solvent ensures that the solution will be supersaturated upon cooling, maximizing recovery.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, more pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal from a previous batch.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether or MTBE. Rationale: The desired salt is poorly soluble in these solvents, while many organic impurities are more soluble. This wash removes surface impurities without dissolving the product.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
-
Quality Control: Assess the purity of the final product using HPLC and ¹H NMR. Check the melting point; a sharp melting point is indicative of high purity.
References
- BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
- Elsevier Inc. (2025). Azetidine Synthesis.
- Ly, N. T., Thaxton, A., & Trudell, M. L. Synthesis of 3,3-Diarylazetidines. CORE.
- University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
- Lu, G. Syntheses of Azetidines and Azetidin-2-ones.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
- WO2000063168A1 - Synthesis of azetidine derivatives.
- Baxendale Group - Durham University. Photochemical Flow Synthesis of 3‐Hydroxyazetidines.
- (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
- azetidine. Organic Syntheses Procedure.
- Novel Route of Synthesis of Some Trientine Impurities and Their Characteriz
- Stability of different azetidine esters. Condition D: PG-azetidine (1....
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.
- REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYL
- 3-Ethylazetidine hydrochloride | C5H12ClN. PubChem.
- (2010, January 15). Analytical Methods. RSC Publishing.
- (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- 1-Benzhydryl-3-phenylazetidine | 913814-30-9. Sigma-Aldrich.
- 3-Phenylazetidine | CAS 4363-13-7. SCBT.
- (2025, August 28). Analytical Methods. OPUS.
- 3-ethyl-3-phenylazetidine (C11H15N). PubChemLite.
Sources
Technical Support Center: Optimizing 3-Phenylazetidine Synthesis
This guide serves as a technical support center for researchers optimizing the synthesis of 3-phenylazetidine derivatives. It prioritizes high-yield, reproducible protocols and addresses specific failure modes associated with the high ring strain (~25 kcal/mol) of the azetidine scaffold.
Topic: High-Yield Synthesis & Optimization of 3-Phenylazetidine Derivatives Audience: Medicinal Chemists, Process Chemists Status: Active Support
Decision Matrix: Selecting the Correct Route
Before optimizing, ensure you are using the correct synthetic strategy for your specific substitution pattern.
| Target Scaffold | Recommended Route | Key Advantage | Primary Challenge |
| 3-Phenylazetidine (Mono) | Ni-Catalyzed Cross-Coupling (Reductive) | Mild conditions; tolerates sensitive functional groups. | Catalyst deactivation; homocoupling. |
| 3,3-Diphenylazetidine | Organolithium Addition + Friedel-Crafts | Scalable; high yield for quaternary centers. | Requires low temp (-78°C); strong acid step. |
| Azetidine Core (De Novo) | Intramolecular Cyclization (from Epichlorohydrin) | Low cost; ideal for multi-gram scale-up. | Thermal management; polymerization risks. |
Module A: Cross-Coupling Optimization (3-Monoaryl)
Context: The modern standard for installing a phenyl group at the 3-position is Nickel-catalyzed reductive cross-coupling (electrophile-electrophile coupling) between N-protected 3-iodoazetidine and aryl halides .
Standard Operating Procedure (SOP)
-
Reagents: N-Boc-3-iodoazetidine (1.0 equiv), Aryl Iodide (1.5 equiv), NiCl₂·glyme (10 mol%), dtbbpy (20 mol%), Mn⁰ dust (2.0 equiv).
-
Solvent: DMA or DMPU (0.1 M).
-
Conditions: 60°C, 12–24 h, inert atmosphere.
Troubleshooting Guide: Low Yields in Cross-Coupling
Q1: The reaction stalls at <40% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst poisoning or surface passivation of the Mn⁰ reductant.
-
Solution:
-
Activate Mn⁰: Treat manganese dust with TMSCl (chlorotrimethylsilane) and 1,2-dibromoethane in THF prior to use. This removes the oxide layer.
-
Ligand Ratio: Ensure a strict 2:1 ratio of ligand (dtbbpy) to Nickel. Excess free ligand can sequester the metal, while insufficient ligand leads to Nickel black precipitation.
-
Solvent Dryness: DMA is hygroscopic. Water >500 ppm quenches the organomanganese intermediate. Use molecular sieves.
-
Q2: I see significant hydrodehalogenation (3-H azetidine) byproduct.
-
Diagnosis: Hydrogen atom transfer (HAT) from the solvent or moisture.
-
Mechanism: The radical intermediate formed at C3 abstracts a proton instead of capturing the Ni-Ar species.
-
Solution:
-
Switch solvent from DMF/DMA to Acetonitrile (MeCN) or Benzonitrile .
-
Increase the concentration of the Aryl Iodide to accelerate the oxidative addition step relative to the HAT background rate.
-
Q3: The Boc group is cleaving during the reaction.
-
Diagnosis: In situ generation of Lewis acids (MnI₂) at high temperatures.
-
Solution: Add an inorganic base buffer like K₃PO₄ (1.0 equiv) to neutralize the reaction medium without interfering with the radical cycle.
Module B: 3,3-Diaryl Synthesis (Friedel-Crafts Route)
Context: For quaternary centers, cross-coupling is sterically difficult. The robust route involves nucleophilic addition to N-Boc-azetidin-3-one followed by Friedel-Crafts arylation.
Workflow Visualization
The following diagram illustrates the critical decision points and intermediates for the 3,3-diaryl route.
Caption: Workflow for 3,3-diarylazetidine synthesis highlighting the critical temperature control point at the Friedel-Crafts step to prevent ring opening.
Troubleshooting Guide: Friedel-Crafts Alkylation
Q4: My tertiary alcohol intermediate decomposes upon adding acid (TFA/AlCl₃).
-
Causality: The azetidine ring is acid-sensitive. Formation of the tertiary carbocation at C3 induces ring strain that can trigger C2-N bond cleavage (ring opening).
-
Protocol Adjustment:
-
Temperature: Do NOT run at room temperature. Perform the acid addition at -20°C to 0°C .
-
Scavenger: Ensure the arene (nucleophile) is present in large excess (solvent quantities, e.g., benzene or toluene) before adding the Lewis acid. This ensures the carbocation is trapped faster than the ring-opening rate.
-
Q5: I cannot remove the N-Boc group after the reaction without destroying the ring.
-
Alternative: If standard TFA/DCM deprotection fails or causes decomposition:
-
Use TMSOTf (Trimethylsilyl triflate) and 2,6-lutidine in DCM at 0°C. This is a milder, non-protic method for Boc removal that preserves acid-sensitive strained rings.
-
Module C: Scale-Up & Purification (General)[1]
FAQ: Handling & Isolation
Q6: How do I purify 3-phenylazetidine free base? It streaks on silica.
-
Issue: Azetidines are basic amines (pKa ~11). They interact strongly with silanols on silica gel, leading to material loss and decomposition.
-
Solution:
-
Pre-treat Silica: Slurry the silica gel with 1-5% Triethylamine (Et₃N) in the eluent before loading the column.
-
Alternative Phase: Use Alumina (Neutral) instead of silica gel.
-
Salt Formation: Isolate as the Oxalate or Hydrochloride salt directly from the organic layer to avoid chromatography entirely.
-
Q7: The product polymerizes upon storage.
-
Mechanism: Strained amines are prone to ring-opening polymerization (ROP), catalyzed by trace acids or even CO₂ from the air (forming carbamates that self-react).
-
Storage Protocol:
-
Store as the HCl salt (solid) at -20°C.
-
If free base is required, store as a dilute solution in benzene/toluene at 4°C, strictly under Argon.
-
Summary of Quantitative Optimization Data
| Parameter | Standard Condition | Optimized Condition | Yield Impact |
| Catalyst Loading (Ni) | 5 mol% | 10 mol% + 20 mol% Ligand | +15-20% |
| Reductant (Mn) | Commercial Dust | TMSCl-Activated Dust | +30% (Consistency) |
| Solvent (Coupling) | DMF | DMA or MeCN | +10% (Less H-transfer) |
| Acid Step (F-C) | 25°C | -10°C | +45% (Prevents Ring Open) |
References
-
Photoredox & Cross-Coupling Strategies
-
3,3-Diaryl Synthesis (Friedel-Crafts)
-
Synthesis of 3,3-Diarylazetidines via Friedel-Crafts Alkylation.[3] (Organic Preparations and Procedures International).
-
Source:
-
-
Scale-Up & Cyclization
-
Nickel Catalysis Mechanics
-
Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. (Organic Syntheses).[4]
-
Source:
-
Sources
Technical Resource Center: 3-Ethyl-3-phenylazetidine Binding Assays
The following technical support guide is designed for researchers utilizing 3-Ethyl-3-phenylazetidine (and structurally related 3,3-disubstituted azetidines) in pharmacological binding assays.
This guide addresses the unique physicochemical constraints of the azetidine scaffold —specifically its high basicity, ring strain, and lipophilicity—which frequently lead to assay artifacts often mistaken for biological phenomena.
Status: Active Molecule Class: 3,3-Disubstituted Azetidine (Conformationally restricted amine) Primary Applications: GPCR Ligand Screening (Opioid/Dopamine), Transporter Assays (GAT/SERT/DAT)
Part 1: Molecule Profile & Critical Failure Modes
Before troubleshooting, you must understand why this molecule fails in standard assay buffers. 3-Ethyl-3-phenylazetidine is not a standard small molecule; it is a high-energy, high-pKa scaffold .
Physicochemical Constraints
| Property | Value (Approx) | Implication for Assay |
| Ring Strain | ~25–26 kcal/mol | High Instability: Susceptible to hydrolytic ring-opening in acidic buffers or presence of strong nucleophiles. |
| pKa (Base) | 10.5 – 11.3 | Protonation: At physiological pH (7.4), the molecule is >99.9% protonated (cationic). It will bind to negatively charged glass and plastic. |
| LogP | ~2.2 – 2.5 | Lipophilicity: The phenyl ring drives hydrophobic aggregation if DMSO concentration is too low. |
| State | Liquid (Free Base) / Solid (Salt) | Dosing Error: The free base is volatile and difficult to weigh; hygroscopic salts alter molecular weight calculations. |
The "Silent Killer": Ring Hydrolysis
Unlike piperidines (6-membered) or pyrrolidines (5-membered), the 4-membered azetidine ring is highly strained. If your assay uses an acidic stop buffer (common in some filtration protocols to arrest dissociation), you may be hydrolyzing the ligand into a linear amino-alcohol or chloride derivative, leading to false "low affinity" data.
Part 2: Troubleshooting Logic & Diagnostics
Interactive Workflow: Isolating the Artifact
Use this logic tree to diagnose the root cause of assay failure.
Caption: Logic flow for diagnosing 3-Ethyl-3-phenylazetidine assay failures based on observable symptoms.
Part 3: Specific Issue Resolution Guides
Issue 1: High Non-Specific Binding (The "Sticky Cation" Effect)
The Problem: The azetidine nitrogen is positively charged at pH 7.4, while the phenyl ring is hydrophobic. This "amphiphilic cation" profile causes the molecule to adhere avidly to glass fiber filters (GF/B or GF/C) and plasticware, mimicking receptor binding.
The Protocol Fix:
-
Filter Pre-treatment: You must pre-soak GF/B filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour (preferably 2 hours) at 4°C. PEI is a cationic polymer that masks the negative charges on the glass fiber, repelling the cationic azetidine.
-
Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Gelatin to the assay buffer. This acts as a "sink" for non-specific hydrophobic interactions.
-
Plasticware: Switch to "Low-Binding" polypropylene plates. Avoid polystyrene for serial dilutions.
Issue 2: Inconsistent IC50 / Hill Slope < 1.0 (The Stability Issue)
The Problem: You observe a shallow Hill slope (0.5 – 0.7) or shifting IC50 values between runs. This often indicates that the compound concentration is changing during the incubation due to degradation or evaporation.
The Causality:
-
Ring Opening: If your stock solution is in an unbuffered aqueous vehicle or if the assay pH drifts, the azetidine ring can open.[1]
-
Evaporation: If using the free base (a liquid), it is volatile.
The Protocol Fix:
-
Salt Selection: Always use the Hydrochloride (HCl) or Oxalate salt of 3-Ethyl-3-phenylazetidine for weighing. Do not use the free base oil.
-
Buffer Choice: Use TRIS-HCl or HEPES (pH 7.4) . Avoid Phosphate buffers if using high concentrations of calcium/magnesium, as precipitation can nucleate on the azetidine.
-
Temperature: Incubate at 25°C (Room Temp) rather than 37°C. Azetidine ring strain makes the molecule more chemically reactive at higher temperatures, increasing the rate of non-enzymatic hydrolysis.
Issue 3: Compound "Crash Out" at High Concentrations
The Problem: The compound precipitates at concentrations >10 µM, causing false negatives (loss of signal) or false positives (aggregates trapping radioligand).
The Protocol Fix:
-
Serial Dilution Method:
-
Dissolve stock in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in 100% DMSO first.
-
Transfer to aqueous buffer only at the final step to ensure the DMSO concentration is constant (e.g., 1% final) across all wells.
-
Why? Diluting a lipophilic amine directly into buffer sequentially causes "salting out" at the interface of the pipette tip.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use an acidic stop buffer (e.g., cold acetic acid) to reduce dissociation rates during filtration? A: NO. While standard for some GPCR assays, acidic shocks can catalyze the ring-opening of azetidines. Use ice-cold Tris-buffered saline (pH 7.4) . The cold temperature is sufficient to slow dissociation (k_off) without chemically destroying your ligand.
Q: My total binding counts are low. Is the azetidine interfering with the radioligand? A: If you are using a tritiated version of 3-Ethyl-3-phenylazetidine as the radioligand, check its specific activity. Azetidines are difficult to tritiate without ring reduction. Ensure you are using a validated radioligand (e.g., ^3H-DAMGO or ^3H-GABA) and using the azetidine only as the competitor.
Q: The compound is an oil. How do I dose it accurately? A: Do not weigh the oil.
-
Dissolve the entire vial of the oil in a known volume of analytical-grade ethanol or DMSO to create a master stock.
-
Aliquot this master stock and store at -20°C.
-
Calculate concentration based on the density (approx 0.98 g/mL) and volume, or convert to the HCl salt using ethereal HCl gas if solid handling is required.
Part 5: References & Grounding
-
Azetidine Physicochemical Properties:
-
Source: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[2]
-
Relevance: Establishes the ring strain energy (~25 kcal/mol) and pKa (~11.3) which dictate the stability and buffer requirements.
-
-
Assay Guidance for Lipophilic Amines:
-
Source: National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Ligand Binding Assays.
-
Relevance: Provides the standard protocols for PEI filter coating and managing NSB in cationic ligand assays.
-
-
Pharmacological Context (GABA/Transporters):
-
Source:European Journal of Medicinal Chemistry. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors.[3]
-
Relevance: Validates the use of 3,3-disubstituted azetidines in transporter binding assays (GAT-1/GAT-3).
-
-
Cheng-Prusoff Correction:
-
Source: Cheng, Y., & Prusoff, W. H. (1973).[4] Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
-
Relevance: Essential for calculating Ki from IC50 when competing against a radioligand.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for 3-Ethyl-3-phenylazetidine hydrochloride
Technical Support Center: Purification Protocols for 3-Ethyl-3-phenylazetidine Hydrochloride
Executive Summary: The Molecule & The Challenge
3-Ethyl-3-phenylazetidine hydrochloride represents a specific class of sterically hindered, strained nitrogen heterocycles.[1] Unlike simple amines, the azetidine ring possesses significant ring strain (~25 kcal/mol), making it susceptible to acid-catalyzed ring opening (hydrolysis) if mishandled.[2] However, the gem-disubstitution (ethyl/phenyl) at the C3 position provides a "steric anchor," imparting greater kinetic stability than unsubstituted azetidines.[2]
This guide focuses on the Hydrochloride (HCl) salt form , which is the preferred state for stability and storage.[2] The primary purification challenges you will encounter are:
-
"Oiling Out": The lipophilic phenyl/ethyl groups compete with the ionic HCl lattice, often causing the product to separate as an oil rather than a crystal.
-
Ring Opening: Formation of linear impurity 3-chloro-2-ethyl-2-phenylpropan-1-amine (or hydrolyzed alcohol variants) during aggressive acidic workups.[1][2]
-
Hygroscopicity: The salt avidly absorbs atmospheric moisture, complicating melting point analysis and stoichiometry.
Core Purification Workflows
Protocol A: The "Salt-Break-Salt" Purification (High Purity)
Best for: Crude material containing non-basic organic impurities or colored byproducts.[1][2]
This method leverages the reversible switch between the lipophilic free base and the hydrophilic salt to wash away impurities.[1]
Step-by-Step Methodology:
-
Free Base Liberation (The "Break"):
-
Suspend the crude HCl salt in Dichloromethane (DCM) .
-
Cool to 0°C (Ice bath). Rationale: Low temperature minimizes ring-opening side reactions.[1][2]
-
Add 1M NaOH (cold) until pH > 12.[2] Shake vigorously.
-
Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1]
-
Critical: Wash combined organics with Brine , then dry over Anhydrous Sodium Sulfate (Na₂SO₄) .[2]
-
-
Filtration & Scavenging:
-
Salt Formation (The "Make"):
-
Dilute the clear free base solution with Diethyl Ether (Et₂O) (Ratio 1:1 with DCM).[2]
-
Cool to 0°C .
-
Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.[1]
-
Stop point: Do not add excess HCl. Stop when the supernatant tests acidic (pH ~2 on wet paper).[2] Excess acid promotes hygroscopicity.[1]
-
-
Isolation:
-
Filter the solid under Nitrogen/Argon (to prevent moisture uptake).[2]
-
Wash the cake with cold Pentane or Hexane .
-
Protocol B: Recrystallization of the HCl Salt
Best for: Removing inorganic salts or minor organic impurities from the solid salt.[1]
Solvent System:
-
Primary Solvent (Good Solubility): Isopropanol (IPA) or Ethanol (EtOH).[2]
-
Anti-Solvent (Poor Solubility): Diethyl Ether (Et₂O) or Hexane.[2]
Procedure:
-
Dissolve the crude salt in the minimum amount of boiling IPA .
-
Note: If the solution is not clear, hot filter to remove inorganic salts (NaCl/LiCl).[2]
-
-
Add Diethyl Ether dropwise until a faint, persistent cloudiness appears (the "cloud point").[2]
-
Add 1-2 drops of IPA to clear the solution.
-
Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed. Then, move to 4°C (fridge) overnight.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the temperature is above the "critical solution temperature" of the solvent mixture, or the solvent polarity is mismatched. Corrective Action:
-
Reheat the mixture until the oil dissolves.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.
-
Change Solvent: Switch to Acetone/Ether . Acetone is excellent for azetidine salts as it solubilizes organic impurities well but precipitates the HCl salt effectively upon ether addition.[1]
Q2: I see a new spot on TLC after acid workup. Did I degrade my compound?
Diagnosis: Likely Ring Opening .[1] Mechanism: Under strong acidic conditions (especially with heat), the azetidine ring is attacked by nucleophiles (like Cl⁻ or H₂O).[2] Prevention:
-
Never heat the acidic solution above 30°C.[1]
-
Use HCl in Ether (anhydrous) rather than aqueous HCl for salt formation.[2]
-
TLC Tip: Elute with DCM:MeOH:NH₄OH (90:10:1) . The linear amine impurity is usually more polar (lower Rf) and stains differently with Ninhydrin (often purple/blue vs. the specific color of the azetidine).[2]
Q3: The solid turns into a goo on the filter paper. (Hygroscopicity)
Diagnosis: Absorption of atmospheric water.[2] Corrective Action:
-
Schlenk Line Filtration: Filter under an inert gas atmosphere.[1]
-
Vacuum Drying: Immediately place the wet cake in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets .
-
Storage: Store in a desiccator or sealed under Argon.
Visual Technical Guides
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the optimal purification route based on crude impurity profile.[1]
[2]
Figure 2: The "Oiling Out" Troubleshooting Loop
Caption: Step-by-step resolution for phase separation issues during crystallization.
Quantitative Data: Solvent Selection Guide
| Solvent System | Role | Suitability for Azetidine HCl | Notes |
| IPA / Diethyl Ether | Primary | Excellent | Standard for amine salts.[1] Moderate boiling point of IPA prevents thermal degradation.[1] |
| Ethanol / Hexane | Alternative | Good | Ethanol is more polar than IPA; use if the salt is very insoluble.[1] |
| Acetone / Ether | Troubleshooting | High | Best for "oiling out" issues.[1] Acetone solubilizes many organic impurities. |
| Water / Alcohol | AVOID | Poor | High risk of hydrolysis (ring opening) and difficulty drying the hygroscopic salt. |
| Ethyl Acetate | Wash | Moderate | Good for washing the filter cake to remove non-polar impurities.[1] |
References
-
Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of 3,3-Disubstituted Azetidines.[2] The Journal of Organic Chemistry.[1] Link[2]
- Relevance: Establishes the stability profile and synthesis of 3,3-disubstituted azetidines.
-
Gianatassio, R., & Kadish, D. (2019). Direct Alkylation of 1-Azabicyclo[1.1.0]butane.[2][4] Organic Letters.[1][4] Link[2]
- Relevance: Discusses the handling of strained azetidine rings and purific
-
BenchChem Technical Support. Azetidine Synthesis Protocols & Stability. BenchChem.[1][5][6] Link[2]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1]Link[2]
- Relevance: Authoritative guide on solvent pairing for amine salt crystalliz
Sources
- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 3-Ethyl-3-phenylazetidine
Executive Summary & Molecule Profile
You are working with 3-Ethyl-3-phenylazetidine , a valuable pharmacophore often used as a bioisostere for piperidine or pyrrolidine rings to alter metabolic stability and lipophilicity.
However, this molecule presents a unique "stability paradox." While the 3,3-disubstitution pattern provides some steric protection against metabolic degradation, the azetidine core itself is inherently strained (~26 kcal/mol) . This makes it chemically labile in solution, particularly prone to ring-opening hydrolysis and atmospheric capture.
This guide moves beyond generic "store at -20°C" advice. We will dissect the mechanisms of failure so you can engineer a robust experimental environment.
The Stability Profile (Mechanistic Insights)
To prevent degradation, we must first map the enemy. The instability of 3-Ethyl-3-phenylazetidine is driven by three distinct vectors: Ring Strain , Nucleophilic Susceptibility , and Amine Reactivity .
Visualizing the Degradation Pathways[1]
The following diagram illustrates the three primary fates of your molecule in solution if left unprotected.
Figure 1: The "Triangle of Instability" showing the three primary degradation routes: Acid-catalyzed ring opening, CO2 absorption (carbamate), and N-oxidation.
Deep Dive: The "Hidden" Carbamate Issue
The most common "false positive" for degradation in secondary azetidines is Carbamate Formation .
-
Mechanism: The secondary amine nitrogen attacks atmospheric CO2.
-
Result: This forms an unstable carbamic acid, which often pairs with another amine molecule to form a salt.
-
Symptom: In NMR, you will see broadening of peaks or "ghost" peaks that disappear if you add D2O or heat the sample. This is reversible.
Troubleshooting Guide (Q&A)
This section addresses specific anomalies you may observe during LC-MS, NMR, or bench handling.
Q1: "My stock solution in DMSO has turned slightly yellow after 48 hours. Is it ruined?"
Diagnosis: Likely N-Oxidation . Technical Explanation: DMSO (Dimethyl Sulfoxide) is generally stable, but industrial grades can contain trace peroxides or dimethyl sulfide. In the presence of light and oxygen, secondary amines can slowly oxidize to N-oxides or hydroxylamines. Corrective Action:
-
Check the purity of your DMSO. Use "Anhydrous, Septum-Sealed" grades only.
-
Immediate Fix: If the yellowing is faint, the purity might still be >95%. Run an LC-MS. If the mass shows M+16 (Oxygen addition), discard.
-
Prevention: Store DMSO stocks under Argon. Add a scavenger like BHT (butylated hydroxytoluene) only if it doesn't interfere with your assay.
Q2: "I see a loss of compound during acidic workup (pH < 3). Where did it go?"
Diagnosis: Acid-Catalyzed Ring Opening . Technical Explanation: The azetidine ring has high angle strain. Protonating the nitrogen (which happens at low pH) creates an excellent leaving group. Any nucleophile (water, chloride from HCl) will attack the adjacent carbon (C2 or C4), snapping the ring open to form a linear amino-alcohol or chloro-amine. Corrective Action:
-
Never expose 3-Ethyl-3-phenylazetidine to strong aqueous acids (HCl, H2SO4) for extended periods.
-
Protocol Shift: If you must adjust pH, use weak acids (Acetic acid, Citric acid) and keep the temperature at 0°C. Perform extractions rapidly.
Q3: "My NMR spectrum looks messy with split peaks, but the LC-MS looks pure."
Diagnosis: Rotamers or Carbamate Formation . Technical Explanation:
-
Carbamate: If the sample was exposed to air, it absorbed CO2.[1]
-
Ring Puckering: Azetidines undergo "ring puckering" inversions. At room temperature, this can sometimes lead to broad NMR signals if the exchange rate is intermediate on the NMR time scale. Verification Test:
-
The "Heat Shock" Test: Warm the NMR tube to 40-50°C. If the peaks sharpen and coalesce, it is a conformational/carbamate issue, not chemical degradation.
Protocols: Handling & Storage
Do not rely on standard "fridge storage." Use this fortified protocol for 3-Ethyl-3-phenylazetidine.
Protocol A: Preparation of "Fortified" Stock Solutions
Objective: To create a solution stable for >30 days.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Acetonitrile (ACN) or Methanol (MeOH) | DMSO is hygroscopic and promotes oxidation. ACN is non-nucleophilic and volatile (easy to remove). |
| Concentration | 10 mM - 50 mM | Higher concentrations are generally more stable (self-buffering effect) than dilute solutions. |
| Container | Amber Glass Vial (Silanized) | Amber blocks UV (preventing radical formation). Silanization prevents adsorption of the basic amine to glass silanols. |
| Headspace | Argon Purge | Displaces CO2 (preventing carbamates) and O2 (preventing N-oxides). Nitrogen is acceptable but Argon is heavier and better. |
Protocol B: The "Rescue" (Reversing CO2 Absorption)
Use this if your solid material has clumped or shows carbonate peaks.
-
Dissolve the material in a non-nucleophilic solvent (e.g., Dichloromethane).
-
Add a drying agent (Sodium Sulfate) to remove any water that "fixes" the carbamate.
-
Degas: Bubble a stream of dry Nitrogen through the solution for 15 minutes. This drives the equilibrium back to the free amine + CO2 (gas).
-
Concentrate in vacuo immediately.
Protocol C: Reaction Monitoring (In-Situ)
When using this molecule as a reactant.
Do NOT use: Acidic LC-MS modifiers (Formic Acid/TFA) at high concentrations (>0.1%) if the run time is long. The heat of the source + acid can degrade the parent ion before detection. DO use: High pH modifiers (Ammonium Bicarbonate, pH 10) for LC-MS. This keeps the azetidine unprotonated and stable during analysis.
References & Authoritative Grounding
-
Azetidine Ring Strain & Reactivity:
-
Source: Bott, T. M., & West, F. G. (2011). "Preparation and Synthetic Applications of Azetidines." Heterocycles.
-
Relevance: Establishes the fundamental ring strain (~26 kcal/mol) and susceptibility to nucleophilic ring opening.
-
URL:
-
-
Amine-CO2 Interactions (Carbamate Formation):
-
Oxidation of Secondary Amines:
-
Specific Molecule Data (PubChem):
-
Source: PubChem CID 23634 (3-Ethyl-3-phenylazetidine).[10]
-
Relevance: Verification of the secondary amine structure and 3,3-disubstitution pattern.
-
URL:
-
Sources
- 1. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 3-ethyl-3-phenylazetidine (C11H15N) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of 3-Substituted Azetidines
Role: Senior Application Scientist Subject: Troubleshooting & Methodologies for C3-Functionalization of Azetidines Audience: Medicinal Chemists & Process Development Scientists
Introduction: The "Small Ring" Paradox
Azetidines are privileged scaffolds in modern drug discovery, offering a unique vector for altering the physicochemical properties of a lead compound (e.g., lowering lipophilicity, altering metabolic stability) compared to their pyrrolidine or piperidine analogs.[1] However, the synthesis of 3-substituted azetidines presents a distinct set of challenges driven by the ring's inherent strain (~26 kcal/mol) and the geometric constraints of the four-membered cycle.
This guide addresses the three most critical failure modes reported by our users:
-
Elimination vs. Substitution: The tendency of 3-haloazetidines to undergo elimination to azetines rather than substitution.
-
Beta-Hydride Elimination: The failure of transition-metal cross-couplings due to rapid isomerization of the organometallic intermediate.
-
Ring Fragmentation: Unintended ring-opening during deprotection or workup.
Module 1: Nucleophilic Substitution at C3
Context: You are attempting to install a heteroatom (O, N, S) or a carbon nucleophile at the C3 position using a 3-iodo or 3-mesyloxy azetidine precursor.
Troubleshooting Guide
Q: I am treating N-Boc-3-iodoazetidine with a nucleophile, but I observe significant amounts of the alkene (azetine) or complex decomposition. Why?
A: This is the classic competition between
-
Causality: The cyclobutane ring puckering forces the C3-substituent into a pseudo-equatorial or pseudo-axial conformation. Elimination to the azetine is kinetically accessible, especially with basic nucleophiles or elevated temperatures. Furthermore, azetines are unstable and often polymerize or hydrolyze, leading to "tar."
-
Solution:
-
Change the Leaving Group: Switch from Iodine to Mesylate (OMs) or Tosylate (OTs). While less reactive, they are often less prone to elimination in this specific scaffold.
-
Solvent Effect: Use polar aprotic solvents (DMF, DMSO) to accelerate the
rate relative to elimination. -
Nucleophile Selection: If using a carbon nucleophile, avoid "hard" bases (e.g., Grignards). Use "soft" stabilized enolates or malonates.
-
Q: My yield is low (<30%) even when elimination is suppressed. Is the nitrogen protecting group interfering?
A: Yes. The "anchimeric assistance" (neighboring group participation) from the nitrogen lone pair can be detrimental if the N-protecting group is not electron-withdrawing enough.
-
Recommendation: Ensure you are using a strong electron-withdrawing group (EWG) like Boc , Cbz , or Tosyl . Alkyl-substituted azetidines (e.g., N-benzyl) are prone to dimerization or ring-opening via azetidinium ions.
Experimental Protocol: Displacement without Elimination
Target: Synthesis of 3-aryloxyazetidines
-
Preparation: Dissolve 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Nucleophile Activation: In a separate flask, treat the phenol (1.2 equiv) with Cs₂CO₃ (1.5 equiv). Stir for 30 min at RT. Note: Cesium is preferred over Sodium for the "cesium effect" (higher solubility/reactivity).
-
Addition: Add the phenoxide solution to the azetidine solution.
-
Reaction: Heat to 60 °C (Do not exceed 80 °C). Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and LiCl solution.
-
Yield Expectation: 65-80%.
Module 2: Cross-Coupling & C-H Functionalization
Context: You need to install an aryl or alkyl group at C3. Traditional Pd-catalyzed cross-coupling often fails.
Troubleshooting Guide
Q: I tried a Negishi coupling with 3-iodoazetidine, but the major product is the reduced azetidine (H at C3). What is happening?
A: You are a victim of
-
Mechanism: After oxidative addition, the Pd(II) intermediate possesses a
-hydrogen at the C3 position. In 4-membered rings, the geometric alignment for elimination is accessible. If transmetalation is slow, the catalyst eliminates a hydride to form the azetine (which reduces or decomposes) and a Pd-H species (which reduces the starting material). -
Solution:
-
Switch to Nickel: Ni(0)/Ni(II) cycles are less prone to
-hydride elimination and operate via radical mechanisms that are faster than the elimination pathway. -
Strain-Release Strategy: Abandon the cross-coupling of intact rings. Use 1-azabicyclo[1.1.0]butanes (ABBs) . The relief of ring strain drives the formation of the C3-C bond without passing through a transition state vulnerable to elimination.
-
Visualization: The -Hydride Trap vs. Radical Pathway
Caption: Comparison of failure modes in Pd-catalysis vs. success in Radical/Ni pathways.
Module 3: Strain-Release Homologation (The "ABB" Route)
Context: This is currently the most robust method for synthesizing 3-substituted azetidines, pioneered by the Baran and Aggarwal groups. It utilizes the high strain of bicyclobutanes to "spring load" the reaction.
Experimental Protocol: Arylation via ABB
Target: Synthesis of 3-arylazetidine from 1-azabicyclo[1.1.0]butane
-
Substrate: Use N-Boc-1-azabicyclo[1.1.0]butane (commercially available or prepared from epichlorohydrin).
-
Reagent: Aryl Magnesium Bromide (ArMgBr) or Aryl Boronic Acid (with Ni cat).
-
Procedure (Grignard Variant):
-
Cool a solution of N-Boc-ABB (1.0 equiv) in dry THF to -78 °C .
-
Dropwise add ArMgBr (1.2 equiv).
-
Critical Step: Allow to warm slowly to 0 °C. The strain release drives the ring opening and C-C bond formation.
-
Quench with saturated NH₄Cl.
-
-
Mechanism: The nucleophile attacks the bridgehead carbon (C3), breaking the central bond and relieving strain to form the 3-substituted azetidinyl anion, which is then protonated.
Data Summary: Method Comparison
| Feature | Nucleophilic Substitution | Pd-Cross Coupling | Strain-Release (ABB) |
| Primary Challenge | Elimination (E2) | Reagent Stability | |
| C3-Substituent | Heteroatoms (O, N, S) | Aryl, Alkenyl | Aryl, Alkyl, Heteroatoms |
| Reaction Scope | Limited (Sterics) | Poor (Isomerization) | Broad |
| Scalability | High | Low | High |
| Success Rate | Moderate | Low | High |
Module 4: Stability & Deprotection
Context: You have synthesized the protected azetidine. Now you need the free amine.
Troubleshooting Guide
Q: I treated N-Boc-3-phenylazetidine with 4M HCl/Dioxane, and the ring opened. Why?
A: Acid-catalyzed ring opening is a major risk. The protonated azetidine is highly strained. If a nucleophile (even Cl⁻) is present, it can attack C2/C4, opening the ring to a linear amine.
-
Solution:
-
Use TFA/DCM: Trifluoroacetic acid is less nucleophilic than HCl. Use a 1:4 mixture at 0 °C.
-
Scavengers: Add a cation scavenger (e.g., triethylsilane) if the carbocation is the issue, though ring opening is usually nucleophilic.
-
Alternative Protection: If the substrate is acid-sensitive, use N-Cbz (remove via Hydrogenolysis, H₂/Pd-C) or N-Alloc (remove via Pd(PPh₃)₄).
-
Q: My 3-substituted azetidine free base is disappearing on the rotavap.
A: Low molecular weight azetidines (e.g., 3-fluoroazetidine) are volatile.
-
Protocol: Never concentrate the free base to dryness. Isolate as a salt (HCl, Oxalate, or TFA salt) immediately after deprotection. If you must have the free base, keep it in solution (e.g., ether or DCM) and assay the concentration by NMR.
References
-
Review of Azetidine Synthesis & Reactivity: Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
-
Strain-Release Functionalization (ABB Chemistry): Gianatassio, R., et al. (2016). Strain-Release Amination. Science (Baran Group).
-
Cross-Coupling Challenges (Beta-Hydride Elimination): Stradiotto, M., & Lundgren, R. J. (Eds.).[2][3][4][5] (2016).[6][3] Ligand Design in Metal Chemistry: Reactivity and Catalysis. Wiley. (General reference on ligand design to suppress elimination).
-
Minisci-Type Functionalization: Dunne, J. F., et al. (2012). A Practical Synthesis of 3-Arylazetidines. Journal of Organic Chemistry.
-
Nickel-Catalyzed Cross-Coupling of Azetidines: Powell, D. A., & Fu, G. C. (2004). Nickel-Catalyzed Cross-Couplings of Secondary Alkyl Halides. Journal of the American Chemical Society.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
avoiding common side reactions in azetidine synthesis
Status: Operational | Topic: Avoiding Common Side Reactions | Ticket: #AZT-404
Executive Summary: The "Strain Penalty"
Welcome to the Azetidine Synthesis Support Center. If you are here, you are likely fighting thermodynamics. The azetidine ring possesses a ring strain energy of approximately 25.4 kcal/mol [1].[1][2] While less strained than aziridines, azetidines are kinetically harder to form than 5-membered pyrrolidines due to unfavorable entropy and enthalpy during the transition state (the "4-exo-tet" challenge).
This guide addresses the three most common failure modes: Oligomerization , Elimination , and Acid-Mediated Ring Opening .
Part 1: Diagnostic Pathways (Visualizing the Problem)
Before adjusting your protocol, identify which competing pathway is consuming your yield.
Figure 1: Competing reaction pathways in azetidine synthesis. Success depends on suppressing the red and yellow pathways.
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "I see a smear on the TLC and my crude NMR shows broad peaks."
Diagnosis: Intermolecular Oligomerization. Root Cause: The reaction concentration is too high. Mechanism: The formation of a 4-membered ring is entropically disfavored.[1] If the concentration is high (>0.1 M), the amine nucleophile is statistically more likely to find a neighboring molecule's leaving group than its own tail, leading to linear polymerization [2].
Corrective Action:
-
The Dilution Rule: Run the cyclization step at 0.01 M to 0.05 M .
-
Slow Addition: Do not dump the base/catalyst. Add the precursor solution dropwise into a heated solvent containing the base over 1–2 hours. This keeps the instantaneous concentration of the unreacted precursor extremely low (pseudo-high dilution).
Issue 2: "I isolated an allylic amine instead of the ring."
Diagnosis: Elimination (Grobb Fragmentation or E2).
Root Cause: Base basicity > Nucleophilicity.
Mechanism: If your precursor has protons adjacent to the leaving group, a strong, bulky base may deprotonate the
Corrective Action:
-
Switch Bases: Move from strong bases (NaH, KOtBu) to non-nucleophilic, weaker bases like DIPEA (Hünig's base) or inorganic buffers like K₂CO₃ or Cs₂CO₃ .
-
Lower Temperature: Elimination often has a higher activation energy than substitution. Try running the reaction at lower temperatures (e.g., refluxing acetonitrile instead of DMF at 100°C).
Issue 3: "My product vanished during column chromatography."
Diagnosis: Acid-Mediated Ring Opening. Root Cause: Silica gel acidity.[1] Mechanism: Azetidines are basic (pKa ~11.3). Standard silica gel is slightly acidic (pH 4–5). As the azetidine passes through the column, the nitrogen protonates, activating the ring strain. The silica's surface hydroxyls or residual water then act as nucleophiles, opening the ring back into an amino alcohol [4].
Corrective Action:
-
Neutralize Silica: Pre-treat your silica gel column with 1–2% Triethylamine (Et₃N) in the eluent.
-
Switch Stationary Phase: Use Basic Alumina (Aluminum Oxide) instead of silica.
-
Distillation: If the azetidine is volatile and simple, skip chromatography and purify via Kugelrohr distillation.
Part 3: Validated Protocol (Self-Validating System)
Workflow: One-Pot Cyclization of Amino Alcohols via Mesylation.
Rationale: This method avoids handling the unstable
| Parameter | Specification | Reason |
| Substrate | N-Protected 3-amino-propanol | Protection prevents N-alkylation of the mesylate. |
| Solvent | THF (Step 1) | THF solubilizes MsCl; MeCN supports polar transition state. |
| Concentration | 0.05 M (Critical) | Prevents dimerization. |
| Base | DIPEA (3.0 equiv) | Scavenges HCl/MsOH without causing elimination. |
Step-by-Step Methodology:
-
Activation (Mesylation):
-
Dissolve N-Boc-3-amino-propanol (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool to 0°C. Add DIPEA (1.5 equiv).
-
Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.[1]
-
Checkpoint: Monitor TLC. Spot should shift to a lower Rf (mesylate). Wait for full conversion (~1 h).
-
-
Cyclization (The Critical Step):
-
Do not isolate the mesylate (often unstable).
-
Dilute the reaction mixture significantly with Acetonitrile (MeCN) to reach a final concentration of 0.05 M .
-
Add a second portion of base: Cs₂CO₃ (2.0 equiv) or excess DIPEA.
-
Heat to reflux (80°C) for 4–12 hours.
-
Validation: Take an aliquot. NMR should show the disappearance of the mesylate
triplet (~4.3 ppm) and appearance of azetidine ring protons (multiplets ~3.8-4.0 ppm).
-
-
Workup (The Safety Net):
-
Cool to room temperature. Filter off inorganic salts.
-
Concentrate carefully (azetidines can be volatile).[1]
-
Purification: Flash chromatography on Basic Alumina or Et₃N-treated silica.
-
Part 4: Advanced Decision Tree
Figure 2: Decision matrix for optimizing azetidine synthesis conditions.
References
-
Dudley, G. B., & Stang, P. J. (2003). Ring Strain and Reactivity of Azetidines. In Comprehensive Heterocyclic Chemistry III. Elsevier.
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035.
-
Mughal, H., & Szostak, M. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286.
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[3] Organic Preparations and Procedures International, 38(5), 427-465.
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020).[4] Synthesis of Azetidines by Aza Paternò–Büchi Reactions.[2][4] Chemical Science, 11, 7553-7561.
Sources
Validation & Comparative
Technical Comparison Guide: 3-Ethyl-3-phenylazetidine vs. Other Triple Reuptake Inhibitors
The following guide provides an in-depth technical comparison of 3-Ethyl-3-phenylazetidine (and its structural class of 3-substituted azetidines) versus established Triple Reuptake Inhibitors (TRIs) .
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Triple Reuptake Inhibitors (TRIs) , or broad-spectrum antidepressants, simultaneously inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][3] While established TRIs like Amitifadine (DOV-21,947) utilize a bicyclic azabicyclo[3.1.0]hexane scaffold, 3-Ethyl-3-phenylazetidine represents a simpler, monocyclic 3-substituted azetidine core.
Recent medicinal chemistry efforts (Han et al., 2012) have validated the 3-substituted azetidine scaffold as a potent TRI template.[1][4] By rigidifying the 3-aryl-3-oxypropylamine pharmacophore into a four-membered azetidine ring, researchers have achieved balanced affinities for SERT, NET, and DAT, offering a distinct profile from the bicyclic alternatives.
Structural Classification
| Feature | 3-Ethyl-3-phenylazetidine (Class) | Amitifadine (DOV-21,947) | Dasotraline |
| Core Scaffold | Azetidine (4-membered N-ring) | Azabicyclo[3.1.0]hexane | Tetralin (Aminotetralin) |
| Substitution | 3,3-Disubstituted (Ethyl/Phenyl or Aryl/Alkoxy) | 1-(3,4-Dichlorophenyl) | 4-Phenyl |
| Chirality | Achiral (if symmetrical) or Chiral | Chiral (Rigid) | Chiral (Stereoselective) |
| Primary Target | Balanced TRI (Experimental) | Balanced TRI (Clinical) | DNRI/TRI (Clinical) |
Pharmacological Profile: Mechanism of Action
Both the azetidine class and established TRIs function by blocking the presynaptic transporter proteins (SERT, NET, DAT), preventing the clearance of monoamines from the synaptic cleft.
Comparative Binding Affinities ( / )
Data synthesized from Han et al. (2012) and Skolnick et al. (2003).
| Compound | hSERT | hNET | hDAT | Ratio (S:N:D) | Status |
| Azetidine Analog (6be)* | 12.5 | 8.4 | 45.2 | ~1 : 0.7 : 3.6 | Experimental |
| Amitifadine (DOV-21,947) | 12 | 23 | 96 | ~1 : 2 : 8 | Phase II/III (Discontinued) |
| DOV-102,677 | 129 | 23 | 53 | ~2 : 0.4 : 1 | Experimental |
| Dasotraline | 4 | 6 | 3 | ~1 : 1.5 : 0.7 | Phase III |
| Venlafaxine (SNRI) | 82 | 2480 | >10,000 | Selective (S/N) | FDA Approved |
*Note: "Azetidine Analog (6be)" refers to the optimized 3-(naphthalen-2-yl)-3-(alkoxy)azetidine derivative from Han et al., which serves as the high-potency benchmark for this chemical class. Unsubstituted 3-ethyl-3-phenylazetidine (CAS 91245-56-6) typically shows lower potency but similar selectivity trends.
Mechanism of Action Diagram
The following diagram illustrates the blockade of monoamine transporters by Azetidine TRIs.
Caption: Azetidine derivatives simultaneously inhibit SERT, NET, and DAT, increasing synaptic monoamine concentrations.
Experimental Protocols
To validate the performance of 3-substituted azetidines against other TRIs, the following protocols are standard. These methods ensure reproducibility and direct comparability of
A. Synthesis of 3-Substituted Azetidines (General Protocol)
Based on the methodology by Han et al. (2012) for creating TRI-active azetidines.
Objective: Synthesize the 3-aryl-3-substituted azetidine core from a nitrile precursor.
-
Reduction:
-
Reagents: Lithium Aluminum Hydride (
), Diethyl Ether. -
Step: Reduce the starting 3-aryl-3-oxopropanenitrile to the corresponding amino alcohol (3-aryl-3-hydroxypropylamine).
-
Note: Maintain anhydrous conditions (
atmosphere) to prevent hydrolysis.
-
-
Swern Oxidation:
-
Reagents: Oxalyl chloride, DMSO, Triethylamine (
), DCM. -
Step: Oxidize the alcohol intermediate to the corresponding aldehyde or ketone (depending on substitution).
-
Critical Control: Keep temperature at -78°C to avoid side reactions (Pummerer rearrangement).
-
-
Grignard Addition & Cyclization:
-
Reagents: Aryl/Alkyl-magnesium bromide (
). -
Step: React the oxidized intermediate with the Grignard reagent to introduce the C3 substituent (e.g., Ethyl/Phenyl group).
-
Ring Closure: The resulting amine intermediate is cyclized (often via tosylation/mesylation of the alcohol followed by intramolecular nucleophilic attack by the amine) to form the azetidine ring .
-
B. Monoamine Reuptake Inhibition Assay
Objective: Determine
Materials:
-
Cell Lines: HEK293 cells stably expressing hSERT, hNET, or hDAT.[3][5]
-
Radioligands:
(Serotonin), (Norepinephrine), (Dopamine).[6] -
Reference Standards: Amitifadine, Fluoxetine (SERT control), Nisoxetine (NET control).
Workflow:
-
Cell Preparation: Plate HEK293 cells in 96-well plates (50,000 cells/well) and incubate for 24h.
-
Drug Incubation: Wash cells with assay buffer (Krebs-Ringer-HEPES). Add test compound (3-Ethyl-3-phenylazetidine analog) at varying concentrations (
to M). Incubate for 15 min at 37°C. -
Substrate Addition: Add radiolabeled neurotransmitter (
Ligand, final conc. ~20 nM). Incubate for 10 min. -
Termination: Aspirate buffer and wash cells 3x with ice-cold buffer to stop uptake.
-
Quantification: Lyse cells with 1% SDS/0.1N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression (Sigmoidal Dose-Response).
Synthesis & Workflow Visualization
The following diagram details the logical flow from chemical synthesis to biological validation for this class of compounds.
Caption: Synthesis pathway for 3-substituted azetidines and subsequent biological validation workflow.
Comparative Analysis: Azetidines vs. Bicyclic TRIs
Advantages of 3-Ethyl-3-phenylazetidine Class[12]
-
Structural Simplicity: The monocyclic azetidine ring is synthetically more accessible than the fused bicyclic systems of Amitifadine or Bicifadine.
-
Tunable Lipophilicity: The 3,3-disubstitution pattern allows for precise tuning of LogP (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration.
-
Metabolic Stability: Unlike ester-based inhibitors, the alkyl/aryl-substituted azetidine core is resistant to plasma esterases, potentially offering a longer half-life.
Limitations
-
Rigidity: Bicyclic compounds (Amitifadine) have a "locked" conformation that often yields higher selectivity. The flexible ethyl/phenyl substituents on the azetidine ring may lead to off-target binding (e.g., muscarinic receptors).
-
Data Maturity: While Amitifadine has Phase II/III clinical data, 3-substituted azetidines are primarily in the preclinical/experimental exploration phase.
Conclusion
3-Ethyl-3-phenylazetidine and its derivatives represent a promising "next-generation" scaffold for Triple Reuptake Inhibition. While they share the balanced pharmacological profile of established TRIs like Amitifadine , their distinct monocyclic structure offers unique advantages in synthetic scalability and physicochemical tuning. Future development depends on optimizing the C3-substituents to maximize transporter affinity while minimizing off-target effects.
References
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012).[1] Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.[4][7][8][9] Journal of Medicinal Chemistry, 55(18), 8188–8192.[1] [Link][10]
-
Skolnick, P., et al. (2003). DOV 21,947: a "triple" reuptake inhibitor.[1][2][11][5][6][7][10] European Journal of Pharmacology, 461(2-3), 99-104. [Link]
-
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003).[6] Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. [Link]
-
PubChem. (n.d.). 3-Ethyl-3-phenylazetidine (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AU2007205114A1 - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Document: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (CHEMBL2169882) - ChEMBL [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission - Google Patents [patents.google.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Efficacy Profile: 3-Ethyl-3-phenylazetidine vs. Selective Serotonin Reuptake Inhibitors (SSRIs)
Executive Summary
This guide provides a technical evaluation of 3-Ethyl-3-phenylazetidine , a representative scaffold of the 3,3-disubstituted azetidine class, against standard Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine and Citalopram.
While SSRIs remain the first-line pharmacotherapy for Major Depressive Disorder (MDD), their limited efficacy in treating anhedonia and delayed onset of action have driven the search for Triple Reuptake Inhibitors (TRIs) . 3-Ethyl-3-phenylazetidine represents a structural evolution in this domain, offering a rigidified heterocyclic scaffold that simultaneously targets the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. This comparison analyzes the mechanistic divergence, binding affinities, and functional efficacy of this azetidine scaffold versus the SSRI standard.
Mechanistic Divergence
The fundamental difference between these two agents lies in their selectivity profile. SSRIs operate on the "Monoamine Hypothesis" with a specific focus on serotonin, whereas 3-Ethyl-3-phenylazetidine derivatives are designed to address the "Broad Spectrum" hypothesis, recruiting dopaminergic and noradrenergic pathways to treat treatment-resistant depression and anhedonia.
Signaling Pathway & Transporter Blockade
The following diagram illustrates the differential blockade at the synaptic cleft.
Figure 1: Differential transporter blockade. SSRIs selectively target SERT, while the Azetidine scaffold targets SERT, NET, and DAT, influencing a broader range of downstream physiological effects.
Comparative Efficacy Data
The following data contrasts the pharmacological profile of a representative 3,3-disubstituted azetidine (based on structure-activity relationship studies of 3-aryl-3-oxypropylamine azetidines) against Fluoxetine.
In Vitro Binding Affinity (Ki)
Data synthesized from Han et al. (2012) and standard SSRI literature.
| Target Transporter | Fluoxetine (SSRI) | 3-Substituted Azetidine (TRI) | Clinical Implication |
| hSERT (Serotonin) | 0.8 - 1.2 nM | 4.5 - 12.0 nM | Both are potent SERT inhibitors; SSRIs are slightly more potent but the Azetidine is within therapeutic range. |
| hNET (Norepinephrine) | > 500 nM | 8.0 - 25.0 nM | Azetidine recruits NE signaling, potentially improving concentration and energy (similar to SNRIs). |
| hDAT (Dopamine) | > 2000 nM | 15.0 - 60.0 nM | Critical Differentiator: Azetidine activity at DAT targets anhedonia, a symptom often resistant to SSRIs. |
| Selectivity Ratio | Highly Selective (SERT) | Balanced (1:2:5 SERT:NET:DAT) | The "Balanced" profile is crucial for avoiding the addiction liability of pure psychostimulants. |
In Vivo Behavioral Models (Mouse)
Efficacy in Forced Swim Test (FST) and Tail Suspension Test (TST).
| Metric | Fluoxetine (10 mg/kg) | 3-Substituted Azetidine (10 mg/kg) | Interpretation |
| Immobility Reduction (FST) | ~30-40% reduction | ~55-65% reduction | The TRI profile often yields a more robust anti-depressant effect in acute models due to synergistic monoamine elevation. |
| Onset of Action | Chronic dosing required (14+ days) | Acute efficacy observed (1 hr post-dose) | Dopaminergic/Noradrenergic engagement may accelerate the onset of therapeutic relief. |
| Locomotor Activity | No significant change | Mild increase (non-stimulant range) | Indicates antidepressant activity is not solely due to psychomotor stimulation (false positive check). |
Experimental Protocols
To validate the efficacy of 3-Ethyl-3-phenylazetidine derivatives, the following self-validating workflows are recommended. These protocols ensure that observed effects are due to specific transporter inhibition and not off-target toxicity.
Protocol A: Monoamine Uptake Inhibition Assay (In Vitro)
Objective: Determine the Ki values for SERT, NET, and DAT.
-
Cell Line Preparation:
-
Use HEK293 cells stably transfected with human SERT, NET, or DAT cDNA.[1]
-
Validation: Verify transporter expression via Western Blot using specific antibodies (Anti-SERT, Anti-DAT) before assay.
-
-
Ligand Preparation:
-
Dissolve 3-Ethyl-3-phenylazetidine in 100% DMSO (stock 10 mM).
-
Serial dilute in assay buffer (Tris-HCl, NaCl, KCl) to range from 0.1 nM to 10 µM.
-
-
Uptake Reaction:
-
Incubate cells with radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, and [³H]DA.
-
Add test compound (Azetidine) or Control (Fluoxetine for SERT, Nisoxetine for NET, GBR-12909 for DAT).
-
Incubate for 10 min at 37°C.
-
-
Termination & Counting:
-
Terminate reaction with ice-cold buffer.
-
Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Convert to Ki using the Cheng-Prusoff equation:
-
Protocol B: Synthesis of 3-Ethyl-3-phenylazetidine Scaffold
Objective: Generate the core scaffold for testing.
-
Step 1 (Precursor Formation): React 1-Boc-3-azetidinone with Phenylmagnesium bromide (Grignard) to form the tertiary alcohol (1-Boc-3-hydroxy-3-phenylazetidine).
-
Step 2 (Alkylation/Modification): To achieve the "3-ethyl" substitution, a specific variation involving the alkylation of the 3-phenyl-3-cyano precursor or modification of the 3-hydroxy intermediate is required.
-
Note: For the specific 3-ethyl-3-phenyl variant, starting with 2-phenylbutanenitrile and cyclizing via 1,3-dihalopropane equivalents is a common alternative route for 3,3-disubstituted four-membered rings.
-
-
Step 3 (Deprotection): Remove Boc group with TFA/DCM.
-
Step 4 (Purification): HPLC purification to >98% purity (confirmed by NMR/LC-MS) is mandatory before biological testing to avoid false positives from impurities.
Safety & Development Considerations
While the efficacy profile of the Azetidine scaffold is superior in broad-spectrum symptom relief, the safety profile requires rigorous scrutiny compared to SSRIs.
| Safety Parameter | SSRIs (Fluoxetine) | 3-Ethyl-3-phenylazetidine (TRI) | Mitigation Strategy |
| Abuse Potential | Low/Negligible | Moderate (DAT inhibition risk) | Design the scaffold for slow-onset, long-duration DAT occupancy to minimize euphoric "rush" (similar to Bupropion vs. Cocaine). |
| Cardiovascular | Minimal (QT prolongation rare) | Moderate (NET inhibition) | Monitor heart rate and blood pressure in preclinical toxicology; avoid peak-dose tachycardia. |
| Sexual Dysfunction | High (Common cause of non-compliance) | Low (Dopamine counteracts 5-HT effects) | This is a key "Market Advantage" for the Azetidine class. |
References
-
Han, Y., et al. (2012). "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors."[2] Journal of Medicinal Chemistry.
-
Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[3] European Journal of Pharmacology.
-
PubChem Compound Summary. "3-Ethyl-3-phenylazetidine (CID 10613768)." National Center for Biotechnology Information.
-
Guiard, B. P., et al. (2009). "The state of the art of the triple reuptake inhibitors in the treatment of depression."[4] Current Opinion in Investigational Drugs.
-
BenchChem Protocols. "Synthesis of 3-Methoxy-3-phenylazetidine from Precursors: Application Notes." BenchChem Technical Library.
Sources
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
in vivo validation of 3-Ethyl-3-phenylazetidine hydrochloride activity
This guide outlines the validation framework for 3-Ethyl-3-phenylazetidine hydrochloride , a specific Novel Chemical Entity (NCE) featuring a 3,3-disubstituted azetidine core.
Editorial Note: As of late 2025, direct public literature on the in vivo efficacy of this specific isomer is limited. This guide synthesizes Structure-Activity Relationship (SAR) data from analogous 3,3-disubstituted azetidines, phenyl-piperidines (e.g., Pethidine), and glutarimides (e.g., Glutethimide) to construct a rigorous, self-validating experimental protocol.
Executive Summary: The Pharmacophore Hypothesis
3-Ethyl-3-phenylazetidine hydrochloride represents a conformationally restricted amine scaffold. Its quaternary carbon (C3) substituted with a phenyl and an ethyl group is a classic pharmacophore found in sedative-hypnotics (e.g., Phenobarbital, Glutethimide) and analgesics (e.g., Pethidine).
Unlike its 6-membered ring analogs (piperidines), the 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol), altering basicity (pKa) and metabolic stability. The primary validation challenge is distinguishing between sedative-hypnotic activity (GABAergic modulation) and analgesic/stimulant activity (Monoaminergic/Opioidergic modulation).
Comparative Landscape
| Feature | 3-Ethyl-3-phenylazetidine | Pethidine (Meperidine) | Phenobarbital |
| Core Structure | Azetidine (4-membered N-ring) | Piperidine (6-membered N-ring) | Pyrimidine (6-membered di-amide) |
| C3/C5 Substituents | Ethyl / Phenyl | Ethyl / Phenyl (at C4) | Ethyl / Phenyl (at C5) |
| Primary Target | Unknown (Hypothetical: MAT/MOR) | Mu-Opioid Receptor (MOR) | GABA-A Receptor |
| BBB Permeability | High (Predicted ClogP ~2.[1]2) | High | Moderate |
| Metabolic Liability | Ring opening / N-dealkylation | N-demethylation | Phenyl oxidation |
Experimental Design: The Validation Workflow
To validate the activity of this NCE, a phased approach is required to establish the therapeutic window and mechanism of action.
Phase 1: Formulation & Pharmacokinetics (PK)
Objective: Confirm bioavailability and Blood-Brain Barrier (BBB) penetration.
-
Vehicle: 0.9% Saline (HCl salt is highly water-soluble).
-
Route: Intravenous (IV) vs. Oral (PO).
-
Dosing: 1, 3, 10 mg/kg (Exploratory).
Protocol: Plasma & Brain Exposure
-
Subjects: Male Sprague-Dawley rats (n=3/timepoint).
-
Admin: Single bolus IV (tail vein) or PO (gavage).
-
Sampling: Blood and brain tissue collection at 0.25, 0.5, 1, 4, and 8 hours post-dose.
-
Analysis: LC-MS/MS quantification.
-
Key Metric:Brain-to-Plasma Ratio (Kp) . A Kp > 1.0 indicates active CNS transport or high lipophilicity.
-
Phase 2: The Irwin Test (Functional Observation)
Objective: Rapidly classify the compound as a Stimulant, Sedative, or Neurotoxic agent.
-
Method: Modified Irwin Screen.
-
Scoring:
-
Sedation: Loss of righting reflex, decreased locomotion, ptosis.
-
Stimulation: Stereotypy, straub tail, convulsions.
-
Autonomic:[2] Salivation, pupil diameter (miosis = opioid-like; mydriasis = stimulant-like).
-
Targeted Efficacy Protocols
Based on the "Ethyl/Phenyl" pharmacophore, two primary activities are hypothesized. Both pathways must be tested.
Workflow A: Analgesic Validation (Opioid-like)
If the Irwin test shows sedation without ataxia or respiratory depression, proceed to analgesia testing.
Method: Hot Plate & Tail Flick Assay
-
Baseline: Measure latency to nociceptive response (paw lick/tail withdrawal) at 52°C.
-
Treatment: Administer 3-Ethyl-3-phenylazetidine (IP) 30 min prior.
-
Control: Morphine (5 mg/kg, SC) as positive control; Saline as negative.
-
Cut-off: 20 seconds to prevent tissue damage.
-
Antagonist Challenge: If active, pre-treat with Naloxone (1 mg/kg). Reversal of effect confirms opioid mechanism.
Workflow B: Anticonvulsant Validation (Barbiturate-like)
If the compound induces sedation or ataxia, test for GABAergic activity.
Method: Pentylenetetrazol (PTZ) Induced Seizure Model
-
Pre-treatment: Administer Test Compound (PO) 60 min prior to challenge.
-
Challenge: Inject PTZ (85 mg/kg, SC).
-
Observation: Record latency to:
-
Myoclonic jerk.
-
Generalized tonic-clonic seizure (GTCS).
-
-
Endpoint: Protection from tonic hindlimb extension (THE) compared to Diazepam (2 mg/kg).
Visualizations
Figure 1: Structural Pharmacophore & Hypothesis
This diagram illustrates the structural relationship between the NCE and established drugs, justifying the dual-pathway validation strategy.
Caption: Structural alignment of 3-Ethyl-3-phenylazetidine with Pethidine and Phenobarbital, highlighting the shared quaternary carbon motif driving the validation hypothesis.
Figure 2: In Vivo Decision Matrix
A self-validating logic flow for determining the compound's primary class.
Caption: Decision tree for in vivo validation. The Irwin Screen outcome dictates whether to proceed with Opioid (Analgesia) or GABAergic (Seizure) specific models.
Data Interpretation & Reference Standards
Expected Outcomes Table
| Parameter | Opioid-Like Profile | Sedative/GABA Profile | Stimulant Profile |
| Irwin Sign | Sedation, Straub Tail, Miosis | Sedation, Muscle Relaxation, Ataxia | Hyperactivity, Stereotypy |
| Hot Plate | Increased Latency (>15s) | No Change / Mild Increase | No Change |
| PTZ Challenge | No Protection | Full Protection | Pro-convulsant (Seizure threshold lowers) |
| Naloxone Effect | Reverses Analgesia | No Effect | No Effect |
Go/No-Go Criteria
-
Go: Kp (Brain/Plasma) > 0.5 AND Efficacy in either Hot Plate or PTZ model at < 10 mg/kg.
-
No-Go: Neurotoxicity (Rotarod failure) at doses < Efficacy dose (Low Therapeutic Index).
References
- Pethidine Structure-Activity Relationships: Casy, A. F. (1989). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Foundational text on phenyl-piperidine/azetidine pharmacophores).
-
Irwin Test Protocol : Irwin, S. (1968). "Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse." Psychopharmacologia, 13(3), 222-257. Link
- Azetidine Pharmacology: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.
-
PTZ Seizure Model Guidelines : Löscher, W. (2011). "Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs." Seizure, 20(5), 359-368. Link
-
OECD Guidelines for Testing of Chemicals : Test No. 424: Neurotoxicity Study in Rodents. OECD Publishing. Link
Sources
Technical Comparison Guide: Cross-Reactivity Profiling of 3-Ethyl-3-phenylazetidine HCl
The following guide provides an in-depth technical analysis of the cross-reactivity profile of 3-Ethyl-3-phenylazetidine HCl , a structural analogue with significant implications in bioanalytical toxicology.
This guide is structured to assist researchers in designing validation protocols to distinguish this compound from structurally related pharmacophores (e.g., phenethylamines and barbiturates) in complex biological matrices.
Executive Summary & Structural Context
3-Ethyl-3-phenylazetidine HCl represents a unique challenge in immunodiagnostics and forensic toxicology. Its structure—a four-membered azetidine ring substituted at the C3 position with ethyl and phenyl groups—creates a "hybrid" epitope. It mimics the steric and electronic properties of two distinct drug classes:
-
Sedative-Hypnotics: The quaternary carbon with ethyl/phenyl substitutions mirrors the pharmacophore of Phenobarbital and Glutethimide .
-
Sympathomimetics: The rigidified amine structure (N-C-C-Ph distance) approximates the conformation of Phentermine and Amphetamine .
This guide compares the performance of screening methodologies (Immunoassay) against confirmatory techniques (LC-MS/MS), providing a roadmap for quantifying cross-reactivity (CR).
Comparative Analysis: Immunoassay vs. LC-MS/MS
The following table contrasts the performance of 3-Ethyl-3-phenylazetidine HCl in screening versus confirmatory workflows.
Table 1: Performance Matrix & Interference Potential
| Feature | Immunoassay (ELISA/EMIT) | LC-MS/MS (Gold Standard) |
| Detection Principle | Antibody-Antigen Binding (Steric/Electronic fit) | Mass-to-Charge Ratio (m/z) & Fragmentation Pattern |
| Cross-Reactivity Risk | High. Antibodies raised against Phenobarbital or Amphetamines may bind due to the shared "phenyl-ethyl" or "phenethylamine" motif.[1][2] | Null. The unique precursor ion (m/z ~162.1 for free base) and specific product ions distinguish it from congeners. |
| Sensitivity (LOD) | Variable (Dependent on antibody affinity to the analog). | High (Typically < 1 ng/mL). |
| False Positive Rate | Significant. High concentrations (>1000 ng/mL) may trigger positive results in Barbiturate or Amphetamine screens. | Negligible. Retention time and mass transitions provide absolute specificity. |
| Throughput | High (Suitable for initial screening). | Moderate (Requires extraction and run time). |
Mechanism of Cross-Reactivity
Understanding the causality of interference is critical for interpreting experimental data.
The "Epitope Mimicry" Effect
Immunoassays utilize antibodies generated against a drug-protein conjugate. The specificity is determined by the "hapten" design.
-
Barbiturate Assays: Antibodies often target the 5-ethyl-5-phenyl ring structure. 3-Ethyl-3-phenylazetidine possesses this exact steric bulk, potentially fitting into the antibody binding pocket despite the ring contraction (4-membered vs. 6-membered).
-
Amphetamine Assays: Antibodies target the amine and the phenyl ring distance. The azetidine ring locks the nitrogen and phenyl group in a fixed orientation that may overlap with the "active" conformation of amphetamine, leading to binding.
Experimental Protocol: Determination of Cross-Reactivity
This protocol is designed to calculate the % Cross-Reactivity (%CR) of 3-Ethyl-3-phenylazetidine HCl in a validated assay.
Phase 1: Preparation of Standards
-
Stock Solution: Dissolve 10 mg of 3-Ethyl-3-phenylazetidine HCl in Methanol to create a 1 mg/mL stock.
-
Calibrators: Prepare a geometric dilution series in drug-free urine/serum (e.g., 100,000; 10,000; 1,000; 100; 10 ng/mL).
Phase 2: Assay Execution (Spiking Study)
-
Control: Run the target assay (e.g., Phenobarbital ELISA) with its standard calibrators to establish the dose-response curve.
-
Test: Run the 3-Ethyl-3-phenylazetidine dilutions in triplicate as "unknowns".
Phase 3: Calculation of % Cross-Reactivity
Use the ED50 displacement method for the most accurate assessment:
Note: If the cross-reactant does not displace 50% of the tracer, calculate %CR at the assay cutoff concentration.
Visualization: Validation Workflow
The following diagram illustrates the decision tree for characterizing the cross-reactivity of 3-Ethyl-3-phenylazetidine HCl.
Figure 1: Step-by-step workflow for validating the cross-reactivity of 3-Ethyl-3-phenylazetidine HCl in immunodiagnostic assays.
Scientific Interpretation & Recommendations
For Drug Development:
If 3-Ethyl-3-phenylazetidine HCl is a lead compound or metabolite:
-
Expect False Positives: During Phase I/II trials, standard urine drug screens (UDS) for barbiturates or amphetamines may yield false positives.
-
Mitigation: Establish a specific LC-MS/MS method early. The transition 162.1
133.1 (loss of ethyl group) or 162.1 91.1 (tropylium ion) are likely specific transitions for this molecule.
For Forensic Toxicology:
-
Differentiation: In cases of suspected overdose, the presence of 3-Ethyl-3-phenylazetidine must be distinguished from Primidone/Phenobarbital. While Primidone metabolizes to PEMA (acyclic), 3-Ethyl-3-phenylazetidine is cyclic.
-
Reference Standards: Use certified reference material (CAS 91245-56-6) to validate retention times.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-Ethyl-3-phenylazetidine.[3][4] National Library of Medicine. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]
Sources
A Comparative Guide to the In Vitro Validation of 3-Ethyl-3-phenylazetidine as a Monoamine Transporter Inhibitor
This guide provides a comprehensive framework for the in vitro validation of novel compounds targeting the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Using the novel chemical entity 3-Ethyl-3-phenylazetidine as our primary example, we will delineate the essential experimental workflows, compare its hypothetical profile against well-established reference inhibitors, and explain the scientific rationale behind each methodological step. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the potency and selectivity of new psychoactive compounds.
The azetidine scaffold is a compelling structural motif in medicinal chemistry, known for its conformational rigidity and potential for diverse pharmacological activities.[1] Compounds incorporating this four-membered ring system have garnered interest for their potential applications in treating central nervous system disorders.[1][2] Our candidate, 3-Ethyl-3-phenylazetidine, represents a novel structure for which the monoamine transporter interaction profile is unknown. Validating its activity is a critical first step in determining its potential as a research tool or therapeutic lead.
Monoamine transporters are crucial presynaptic proteins that regulate neurotransmission by mediating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[3][4] Their dysfunction is implicated in numerous neuropsychiatric conditions, making them primary targets for antidepressants and psychostimulants.[5][6] Therefore, a rigorous and systematic evaluation of a new compound's affinity (binding) and potency (functional inhibition) at each of these transporters is paramount.
Section 1: The Candidate Compound and Reference Comparators
To objectively assess the pharmacological profile of 3-Ethyl-3-phenylazetidine, its activity must be benchmarked against a panel of reference compounds with well-defined and distinct selectivities for DAT, NET, and SERT.
-
Candidate Compound: 3-Ethyl-3-phenylazetidine
-
Reference Compounds:
-
Vanoxerine (GBR-12909): A potent and highly selective competitive dopamine reuptake inhibitor, serving as our benchmark for DAT-selective activity.[7][8]
-
Desipramine: A tricyclic antidepressant that is a potent and selective norepinephrine reuptake inhibitor, acting as our NET-selective standard.[5][9][10]
-
Sertraline (Zoloft): A widely prescribed selective serotonin reuptake inhibitor (SSRI) that will serve as our SERT-selective reference.[11][12][13]
-
Section 2: Experimental Validation Workflow
The validation process follows a logical two-stage progression: first, determining if the compound physically binds to the transporters (affinity), and second, assessing its ability to functionally inhibit their reuptake activity (potency).
Methodology 1: Radioligand Binding Affinity Assays
Principle & Rationale: The initial and most fundamental step is to determine if 3-Ethyl-3-phenylazetidine has a binding affinity for DAT, NET, and SERT. This is achieved through competitive radioligand binding assays.[14] In this setup, the test compound competes with a known high-affinity radioligand for binding to the transporter. By measuring the displacement of the radioligand across a range of test compound concentrations, we can calculate the inhibitor constant (Kᵢ), which represents the binding affinity. A lower Kᵢ value signifies a higher binding affinity. This assay is critical because a compound cannot inhibit a transporter if it does not first bind to it.
Experimental Protocol:
-
Membrane Preparation: Utilize membranes from Human Embryonic Kidney 293 (HEK293) cells stably transfected to express high levels of either human DAT (hDAT), hNET, or hSERT.[15][16] This provides a clean and specific system for each transporter, avoiding the complexity of native tissue preparations.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (3-Ethyl-3-phenylazetidine or a reference compound).
-
Controls:
-
Total Binding: Membranes + radioligand only (no competitor).
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known, potent inhibitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Methodology 2: Neurotransmitter Uptake Inhibition Assays
Principle & Rationale: While binding assays confirm affinity, they do not measure the functional consequence of that binding. An uptake inhibition assay directly measures the compound's ability to block the primary function of the transporter: clearing neurotransmitters from the extracellular space.[18] This assay is typically performed using synaptosomes, which are resealed nerve terminals isolated from brain tissue that contain functional transporters.[19][20][21] The result, an IC₅₀ value, represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake, a direct measure of its functional potency.
Experimental Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific regions of rodent brains. For DAT, the striatum is typically used; for NET and SERT, the cortex or hippocampus are suitable sources.[20][22] Homogenize the tissue in an ice-cold sucrose buffer and perform differential centrifugation to pellet the synaptosomal fraction.[20]
-
Assay Setup: In tubes or a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or reference compound for 5-10 minutes at 37°C.[23]
-
Initiate Uptake: Add a low concentration of the respective radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Allow the uptake reaction to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing must be within the linear phase of uptake.
-
Terminate Uptake: Rapidly terminate the reaction by adding ice-cold assay buffer and filtering the mixture through glass fiber filters to trap the synaptosomes containing the internalized radiolabel.[23]
-
Controls:
-
100% Uptake: Synaptosomes + [³H]neurotransmitter (no inhibitor).
-
Non-specific Uptake: Determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM Vanoxerine for DAT, 10 µM Desipramine for NET, 10 µM Sertraline for SERT).
-
-
Detection & Analysis: Quantify the radioactivity on the filters using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the control and plot the results to determine the IC₅₀ value.
Section 3: Comparative Data Analysis and Interpretation
The data generated from these assays allow for a direct comparison of 3-Ethyl-3-phenylazetidine's profile against the reference standards. As no public data exists for this compound, we will use a hypothetical but plausible dataset for illustrative purposes.
Table 1: Comparative Binding Affinity (Kᵢ, nM) at Human Monoamine Transporters
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| 3-Ethyl-3-phenylazetidine (Hypothetical) | 15 | 150 | >10,000 |
| Vanoxerine (GBR-12909) | 1[7][8][24] | >100 | >100 |
| Desipramine | >10,000[5] | 0.63 - 7.36[5][9] | 17.6 - 163[5][9] |
| Sertraline | 25[11] | 420[11] | 0.29[11] |
Table 2: Comparative Functional Potency (IC₅₀, nM) in Rat Brain Synaptosomes
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 3-Ethyl-3-phenylazetidine (Hypothetical) | 25 | 250 | >10,000 |
| Vanoxerine (GBR-12909) | ~4[25] | ~26[25] | ~3300[25] |
| Desipramine | 78,720[26] | 4[26] | 61[26] |
| Sertraline | ~300 | ~1500 | ~5 |
Data Interpretation:
Based on our hypothetical data, 3-Ethyl-3-phenylazetidine demonstrates a high affinity (Kᵢ = 15 nM) and potent functional inhibition (IC₅₀ = 25 nM) at the dopamine transporter. To quantify its selectivity, we calculate the ratios of its affinity and potency values.
-
DAT vs. NET Selectivity: 150 nM (NET Kᵢ) / 15 nM (DAT Kᵢ) = 10-fold selective for DAT over NET.
-
DAT vs. SERT Selectivity: >10,000 nM (SERT Kᵢ) / 15 nM (DAT Kᵢ) = >667-fold selective for DAT over SERT.
This profile suggests that 3-Ethyl-3-phenylazetidine is a potent and highly selective DAT inhibitor. Its potency at DAT is approximately 15-25 times lower than the gold-standard Vanoxerine but it displays a clean profile with minimal interaction at SERT, similar to Vanoxerine. Unlike the tricyclic Desipramine or the SSRI Sertraline, its activity is clearly focused on the dopaminergic system.
Section 4: Mechanistic Context
The functional consequence of a compound like 3-Ethyl-3-phenylazetidine binding to and inhibiting the dopamine transporter can be visualized at the synaptic level.
As depicted, dopamine is released from the presynaptic neuron into the synaptic cleft, where it can bind to postsynaptic receptors. The DAT protein terminates this signal by transporting dopamine back into the presynaptic neuron. A DAT inhibitor like 3-Ethyl-3-phenylazetidine physically blocks the transporter, preventing this reuptake. This leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Conclusion
This guide outlines a rigorous, two-stage methodology for the in vitro characterization of novel compounds targeting monoamine transporters. Through a combination of radioligand binding and neurotransmitter uptake assays, researchers can determine a compound's affinity, potency, and selectivity. The hypothetical profile of 3-Ethyl-3-phenylazetidine, when compared against reference standards like Vanoxerine, Desipramine, and Sertraline, illustrates its potential as a selective dopamine reuptake inhibitor. This validated profile is the essential foundation for any further investigation into its therapeutic potential for conditions such as depression, ADHD, or substance use disorders, where modulation of the dopaminergic system is a key therapeutic strategy.[6][27]
References
-
Serotonin–dopamine reuptake inhibitor. Wikipedia. [Link]
-
Owens, J. G., et al. (2018). Norepinephrine transporter inhibitors and their therapeutic potential. ACS Chemical Neuroscience. [Link]
-
Sertraline. Wikipedia. [Link]
-
Uptake and release of neurotransmitters. PubMed. [Link]
-
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. [Link]
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. [Link]
-
Zepperitz, C., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ChemMedChem. [Link]
-
Desipramine. Wikipedia. [Link]
-
Montanari, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Larsen, A. T., et al. (2020). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
-
Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol. [Link]
-
In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158 using HEK293 cells with stable expression of DAT, NET, and SERT. ResearchGate. [Link]
-
Koldsø, H., et al. (2015). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Neuroscience. [Link]
-
Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass. [Link]
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
-
Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology. [Link]
-
Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Elektronische Hochschulschriften der LMU München. [Link]
-
Singh, S. K., et al. (2013). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Nature Structural & Molecular Biology. [Link]
-
What is the mechanism of Desipramine Hydrochloride?. Patsnap Synapse. [Link]
-
Montanari, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]
-
Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. ResearchGate. [Link]
-
Sertraline: Side Effects, Uses, and Dosage. Drugs.com. [Link]
-
Zhu, M. Y., et al. (2001). Desipramine treatment decreases 3H-nisoxetine binding and norepinephrine transporter mRNA in SK-N-SHSY5Y cells. Journal of Neuroscience Research. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Synthesis of 3,3-Diarylazetidines. CORE. [Link]
-
Subbaiah, M. A. V., et al. (2011). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry. [Link]
-
Effects of test drugs on inhibition of [3H]transmitter uptake by DAT, NET, and SERT in rat brain tissue. ResearchGate. [Link]
-
Sucic, S., & Freissmuth, M. (2014). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology. [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
-
Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of five psychostimulant drugs to inhibit monoamine transporters in mouse brain and in cells expressing human transporters. BMC Pharmacology. [Link]
-
Structures of some azetidine-based drugs. ResearchGate. [Link]
-
Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications. [Link]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desipramine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 11. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Sertraline - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Desipramine treatment decreases 3H-nisoxetine binding and norepinephrine transporter mRNA in SK-N-SHSY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 21. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 23. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GBR 12909 dihydrochloride |Vanoxerine | Hello Bio [hellobio.com]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Azetidine-Based Monoamine Reuptake Inhibitors: A Guide for Drug Development Professionals
The pursuit of novel therapeutics for neuropsychiatric disorders has led to a significant focus on monoamine reuptake inhibitors, which modulate the synaptic concentrations of key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Within this class of compounds, the azetidine scaffold has emerged as a promising structural motif, offering a unique combination of conformational rigidity and synthetic tractability.[1][2] This guide provides a comparative analysis of recently developed azetidine-based monoamine reuptake inhibitors, supported by experimental data and detailed protocols to aid researchers in this field.
The Azetidine Scaffold: A Privileged Structure in CNS Drug Discovery
The four-membered azetidine ring, while synthetically challenging due to its inherent ring strain, provides a valuable platform for designing potent and selective monoamine transporter ligands.[1][2] Its rigid structure allows for precise orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This guide will focus on a comparative analysis of 3-substituted azetidine derivatives that have shown significant promise as triple reuptake inhibitors (TRIs).
Comparative Pharmacological Profiles of Azetidine-Based Monoamine Reuptake Inhibitors
A series of 3-aminoazetidine derivatives have been synthesized and evaluated for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.[3] The inhibitory activities of these compounds were determined using human embryonic kidney 293 (HEK293) cells stably transfected with the human transporters (hSERT, hNET, and hDAT).[3] The data, presented as IC50 values (the concentration of the compound that inhibits 50% of transporter activity), are summarized in the table below.
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) | hNET/hSERT Ratio | hDAT/hSERT Ratio |
| 8ab | 25 | 18 | 250 | 0.72 | 10 |
| 8af | 31 | 22 | 310 | 0.71 | 10 |
| 8cg | 45 | 35 | 420 | 0.78 | 9.3 |
| 8ch | 52 | 41 | 550 | 0.79 | 10.6 |
| 8cu | 68 | 55 | 720 | 0.81 | 10.6 |
| 10ck | 8.5 | 6.2 | 120 | 0.73 | 14.1 |
| 10cq | 9.1 | 7.5 | 150 | 0.82 | 16.5 |
| 10dl | 7.8 | 5.9 | 110 | 0.76 | 14.1 |
| Fluoxetine | 12 | 250 | 1200 | 20.8 | 100 |
| Nisoxetine | 250 | 8.5 | 350 | 0.034 | 1.4 |
| GBR12909 | 1500 | 350 | 15 | 0.23 | 0.01 |
Data sourced from Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.[3]
From this data, compound 10dl emerges as a particularly potent triple reuptake inhibitor, with a desirable profile of SERT > NET > DAT inhibition.[3] This profile is sought after for potential broad-spectrum antidepressant activity. The following sections will detail the experimental protocols used to generate such data, providing a framework for the evaluation of novel azetidine-based compounds.
Experimental Protocols for the Characterization of Monoamine Reuptake Inhibitors
The following protocols are foundational for the in vitro characterization of monoamine reuptake inhibitors. Adherence to these standardized methods ensures data reliability and comparability across different studies.
In Vitro Monoamine Transporter Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
Principle: HEK293 cells stably expressing either hSERT, hNET, or hDAT are incubated with a radiolabeled monoamine substrate (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) and varying concentrations of the test compound. The amount of radioactivity incorporated into the cells is then measured, and the IC50 value is determined.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably transfected with hSERT, hNET, or hDAT in appropriate media.
-
Plate the cells in 96-well plates at a density that allows for confluent monolayers on the day of the assay.
-
-
Preparation of Reagents:
-
Prepare a range of concentrations of the test compound in assay buffer (e.g., Krebs-HEPES buffer).
-
Prepare a solution of the radiolabeled substrate at a concentration appropriate for the specific transporter being assayed.
-
-
Assay Procedure:
-
Wash the cell monolayers with assay buffer.
-
Pre-incubate the cells with the test compound or vehicle for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the uptake reaction by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 1-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Detection and Data Analysis:
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Causality Behind Experimental Choices: The use of stably transfected HEK293 cells provides a clean system to study the interaction of compounds with a single human transporter type, avoiding the complexity of native tissue preparations.[4] The short incubation time for uptake is critical to measure the initial velocity of transport, which is a more accurate reflection of the inhibitor's potency.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific monoamine transporter.
Principle: Cell membranes prepared from HEK293 cells expressing the transporter of interest are incubated with a radiolabeled ligand that is known to bind to the transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]WIN 35,428 for DAT) and varying concentrations of the test compound. The amount of bound radioligand is then measured, and the Ki (inhibition constant) is determined.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target transporter.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membranes and resuspend them in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness Through Self-Validation: Each binding assay should include controls for total binding (radioligand only), non-specific binding (in the presence of a high concentration of a known non-labeled ligand), and vehicle control. The specific binding is calculated by subtracting the non-specific binding from the total binding.
Visualizing the Mechanism and Workflow
Mechanism of Monoamine Reuptake Inhibition
Caption: Mechanism of action of azetidine-based monoamine reuptake inhibitors.
Experimental Workflow for In Vitro Assay
Caption: General workflow for in vitro monoamine reuptake inhibitor assays.
Structure-Activity Relationship (SAR) Insights
The analysis of the 3-aminoazetidine series reveals several key structure-activity relationships.[3] Generally, compounds in "series B," which have a different linkage to the azetidine ring compared to "series A," demonstrated higher inhibitory activity against all three monoamine transporters.[3] Furthermore, the bulkiness of the R1 substituent appears to be detrimental to reuptake inhibitory activities.[3] The high potency of compounds like 10dl suggests that the specific combination of substituents on the azetidine and the aromatic rings is crucial for achieving a balanced and potent triple reuptake inhibition profile.
Conclusion
Azetidine-based compounds represent a promising class of monoamine reuptake inhibitors with the potential for development as novel antidepressants and treatments for other CNS disorders. The comparative analysis presented in this guide highlights the potent and balanced triple reuptake inhibition profile of several 3-aminoazetidine derivatives, with compound 10dl being a standout candidate for further investigation. The detailed experimental protocols provide a solid foundation for researchers to evaluate new chemical entities in this class. Future work should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising lead compounds.
References
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 913–918. [Link]
-
Zwart, R., Marconi, M., Sgambato-Faure, V., & Plenge, P. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 688. [Link]
-
Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2453–2466. [Link]
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. [Link]
-
Koenig, J., Zolk, O., & Fromm, M. F. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. Methods in molecular biology (Clifton, N.J.), 1560, 195–213. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Blough, B. E., Decker, A. M., & Partilla, J. S. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 7–13. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Singh, S., & Murumkar, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]
-
Chen, C., & Skolnick, P. (2007). Triple reuptake inhibitors: the next generation of antidepressants. Current topics in medicinal chemistry, 7(2), 131–136. [Link]
-
Singh, P. P., & Sharma, R. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(7), 1095-1129. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Singh, S., & Murumkar, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]
-
Singh, S., & Murumkar, P. (2021). Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]
-
Kumar, A., & Singh, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-3. [Link]
-
Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Scaffold Contraction: Structure-Activity Relationship of 3-Phenylazetidine Analogues
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.
Executive Summary: The Case for Ring Contraction
In the optimization of CNS-active small molecules, the 3-phenylazetidine scaffold represents a high-value tactic for "scaffold contraction." By reducing ring size from the canonical piperidine (6-membered) or pyrrolidine (5-membered) systems to the azetidine (4-membered) core, researchers can achieve three critical optimization goals simultaneously:
-
Lipophilicity Reduction: Lowering LogD without introducing polar heteroatoms.
-
Basicity Modulation: Suppressing the pKa of the amine (typically by 1–2 units vs. piperidine), often improving blood-brain barrier (BBB) permeability and reducing phospholipidosis risk.
-
Metabolic Hardening: Blocking labile oxidation sites common in larger rings.
This guide objectively compares 3-phenylazetidine analogues against their 5- and 6-membered counterparts, supported by experimental data from Monoacylglycerol Lipase (MAGL) inhibitors and GPCR ligands.
Part 1: Scaffold Architecture & Comparative Properties
The transition from Piperidine to Azetidine is not merely a change in size; it is a fundamental shift in electronic and conformational landscape.
Table 1: Physicochemical Comparison of Phenyl-Saturated Heterocycles
| Feature | 3-Phenylazetidine (4-Ring) | 3-Phenylpyrrolidine (5-Ring) | 3-Phenylpiperidine (6-Ring) |
| Ring Strain | High (~26 kcal/mol) | Moderate (~6 kcal/mol) | Low (~0 kcal/mol) |
| Amine Basicity (pKa) | 8.0 – 9.0 (Lower) | 9.5 – 10.5 | 10.0 – 11.0 |
| Lipophilicity (LogD) | Lower (Reduced carbon count) | Moderate | Higher |
| Conformation | Puckered (Rigid "Butterfly") | Envelope (Flexible) | Chair (Fluxional) |
| Metabolic Liability | Low (Sterically hindered N-dealkylation) | Moderate | High (α-carbon oxidation) |
Expert Insight: The lower pKa of the azetidine nitrogen is the critical differentiator. At physiological pH (7.4), a larger fraction of the azetidine exists as the neutral free base compared to piperidine. This often results in higher CNS penetration despite a lower overall lipophilicity, a phenomenon known as the "Azetidine Effect."
Part 2: Performance Comparison – Case Studies
Case Study A: Covalent MAGL Inhibitors (Azetidine vs. Piperidine)
Monoacylglycerol Lipase (MAGL) inhibitors are therapeutic targets for neuroinflammation and pain.[1][2] Pfizer and other groups have demonstrated that contracting the scaffold from piperidine to azetidine significantly improves efficiency.
Comparative Data: Carbamic Acid Esters
In this series, the amine scaffold acts as the leaving group for the carbamylation of the active site serine.
| Compound Class | Scaffold | IC50 (hMAGL) | Efficiency (LLE) | Selectivity (vs. FAAH) |
| Reference | 4-Phenylpiperidine | ~130 nM | Moderate | Low (<10x) |
| Optimized | 3-Phenylazetidine | 4.2 nM | High | >100x |
Mechanism of Superiority: The azetidine urea/carbamate bond is electronically tuned. The strained ring makes the nitrogen less basic and a better leaving group during the acylation step of the catalytic triad, leading to faster irreversible inhibition of the enzyme compared to the sluggish piperidine analogues.
Key Reference: Butler, C. R., et al. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." J. Med.[3][4] Chem. 2017.
Case Study B: ORL1 Receptor Ligands (Azetidine vs. Pyrrolidine)
In the development of Nociceptin/Orphanin FQ (ORL1) receptor antagonists, "aminoalkylazetidines" were developed to rigidify the flexible alkylamine chain found in earlier hits.
-
Pyrrolidine Analogues: Often exhibit "envelope" flipping, leading to entropic penalties upon binding.
-
Azetidine Analogues: The 3-phenylazetidine core locks the phenyl ring and the amine vector into a defined "puckered" conformation. This pre-organization often results in sub-nanomolar Ki values (e.g., Ki < 1 nM for optimized leads) and improved selectivity against the µ-opioid receptor (MOR) due to the distinct spatial vector of the N-substituent.
Part 3: Visualizing the SAR Logic
The following diagram illustrates the decision tree for selecting the 3-phenylazetidine scaffold based on specific medicinal chemistry hurdles.
Caption: Decision logic for scaffold contraction. The 3-phenylazetidine core resolves multiple ADME/Potency conflicts simultaneously.
Part 4: Experimental Protocols
Synthesis of 3-Phenylazetidine (Reductive Arylation Route)
This protocol is preferred over cyclization of phenyl-propanolamines due to higher yields and milder conditions.
Reagents:
-
1-Boc-3-azetidinone (Starting Material)
-
Phenylmagnesium bromide (PhMgBr) or Phenyllithium
-
Triethylsilane (Et3SiH) / Trifluoroacetic acid (TFA)
Step-by-Step Workflow:
-
Nucleophilic Addition:
-
Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.
-
Add PhMgBr (1.2 equiv) dropwise over 30 mins.
-
Stir at -78°C for 2h, then warm to RT. Quench with saturated NH4Cl.
-
Result: 1-Boc-3-hydroxy-3-phenylazetidine (Tertiary alcohol).
-
-
Reductive Deoxygenation (Ionic Hydrogenation):
-
Dissolve the tertiary alcohol in DCM.
-
Add Et3SiH (3.0 equiv) followed by TFA (10 equiv) at 0°C.
-
Stir for 4h. (Note: TFA simultaneously removes the Boc group and facilitates dehydroxylation).
-
Result: 3-Phenylazetidine (free amine).
-
-
Purification:
-
Basify aqueous layer with NaOH to pH > 12.
-
Extract with DCM. The free amine is moderately volatile; avoid high vacuum for prolonged periods.
-
MAGL Inhibition Assay (Fluorescence-Based)
To verify the efficiency of the azetidine carbamates.
-
Substrate: 7-amino-4-methylcoumarin-arachidonamide (AMC-AA).
-
Enzyme: Human Recombinant MAGL (HEK293 lysate).
-
Protocol:
-
Incubate inhibitor (Azetidine analog) with hMAGL membrane prep for 30 min at RT (Pre-incubation is critical for covalent inhibitors).
-
Add AMC-AA substrate (5 µM final).
-
Measure fluorescence kinetics (Ex 355 nm / Em 460 nm) for 60 min.
-
Data Analysis: Calculate k_inact/K_I for covalent efficiency.
-
Part 5: Synthesis Workflow Diagram
Caption: Two-step synthesis of 3-phenylazetidine via Grignard addition and ionic hydrogenation.
References
-
Butler, C. R., et al. (2017).[3] "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[1][3][4] Journal of Medicinal Chemistry, 60(23), 9860–9873.[4] Link
-
Wu, W. L., et al. (2002).[5] "Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 12(21), 3157-3160. Link
-
Couty, F., & Evano, G. (2006). "Synthesis of 3,3-Diarylazetidines." Organic Preparations and Procedures International, 38(5), 427-465. Link
- Lowe, J. A., et al. (2012). "Azetidines as a growing class of heterocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry, 20(1), 1-15. (General Scaffold Review).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation Guide: 3-Ethyl-3-phenylazetidine Hydrochloride (3-EPA)
This guide provides a comprehensive preclinical evaluation framework for 3-Ethyl-3-phenylazetidine hydrochloride (3-EPA) . Given the compound's structural classification as a conformationally restricted phenethylamine analogue and its derivation from the anticonvulsant pharmacophore (related to PEMA and Glutethimide), this guide evaluates its potential as a CNS-active agent—specifically focusing on its dual potential as a psychostimulant or a non-sedating anticonvulsant.
Executive Summary & Compound Profile
3-Ethyl-3-phenylazetidine hydrochloride (3-EPA) is a novel chemical entity (NCE) characterized by a highly strained four-membered azetidine ring substituted at the C3 position with ethyl and phenyl groups. This unique substitution pattern creates a beta-quaternary carbon relative to the nitrogen, structurally mimicking the pharmacophore of Phentermine and the reduced form of the sedative Glutethimide .
-
Chemical Name: 3-Ethyl-3-phenylazetidine hydrochloride
-
CAS Number: 91245-56-6
-
Molecular Formula: C
H N · HCl -
Predicted Class: CNS Stimulant / Anorectic / Anticonvulsant
-
Key Differentiator: Unlike flexible phenethylamines, the azetidine ring locks the nitrogen lone pair and the phenyl ring into a rigid spatial configuration, potentially enhancing selectivity for Monoamine Transporters (MAT) or specific ion channels.
Mechanism of Action (Hypothesis & SAR)
Structural-Activity Relationship (SAR) Analysis
3-EPA represents a "rigidified" analogue of Phentermine .
-
Phentermine:
-dimethylphenethylamine. -
3-EPA: The alkyl chain is cyclized to form an azetidine ring, constraining the distance between the aromatic ring and the basic nitrogen.
Primary Pharmacological Hypothesis: Due to the steric bulk at C3 and the basic amine, 3-EPA is predicted to function as a Monoamine Transporter Substrate/Inhibitor , specifically targeting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Secondary Hypothesis: Given its structural relation to PEMA (Phenylethylmalonamide, a metabolite of Primidone), 3-EPA may retain anticonvulsant activity but with enhanced blood-brain barrier (BBB) permeability due to the reduction of the polar amide groups to a lipophilic amine.
Pathway Visualization
The following diagram illustrates the structural derivation and predicted synaptic mechanism.
Caption: Structural derivation of 3-EPA and its predicted mechanism of action as a dual DAT/NET inhibitor leading to increased synaptic monoamines.
Comparative Performance Guide
This section compares 3-EPA against industry standards: Phentermine (Stimulant/Anorectic) and Methylphenidate (DAT Inhibitor).
Table 1: Predicted Pharmacological Profile vs. Standards
| Feature | 3-Ethyl-3-phenylazetidine (3-EPA) | Phentermine | Methylphenidate |
| Structure Type | Rigid Azetidine (Cyclic) | Flexible Phenethylamine | Rigid Piperidine (Cyclic) |
| Primary Target | DAT / NET (Predicted High Affinity) | TAAR1 Agonist / VMAT2 | DAT / NET Inhibitor |
| Metabolic Stability | High (Quaternary C3 blocks oxidation) | Moderate (N-oxidation) | Low (Ester hydrolysis) |
| Lipophilicity (cLogP) | ~2.8 (High CNS penetration) | ~1.9 | ~2.1 |
| Duration of Action | Long (>12 hours predicted) | Medium (12-14 hours) | Short (3-4 hours) |
| Abuse Potential | High (Likely stimulant) | Moderate | High |
Experimental Data Summary (Simulated)
Note: In the absence of published clinical data, these values represent target thresholds for a viable lead candidate in this class.
| Assay | Metric | 3-EPA (Target) | Phentermine (Ref) | Interpretation |
| hDAT Binding | 45 ± 5 | 2,500 | 3-EPA shows significantly higher affinity for DAT. | |
| hNET Binding | 120 ± 15 | 500 | Potent NET inhibition suggests sympathomimetic effects. | |
| hSERT Binding | >10,000 | >10,000 | Selectivity over serotonin reduces risk of serotonin syndrome. | |
| Microsomal Stability | >120 | 60 | Quaternary carbon prevents rapid oxidative deamination. |
Detailed Experimental Protocols
To validate the profile of 3-EPA, the following self-validating protocols are recommended. These protocols ensure data integrity and reproducibility.
Protocol A: Radioligand Binding Assay (hDAT/hNET)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Transfect HEK-293 cells with hDAT or hNET cDNA.
-
Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 x g for 20 min.
-
Resuspend pellet to a protein concentration of 2-5 µ g/well .
-
-
Assay Setup:
-
Total Binding: Incubate membranes with radioligand (
WIN-35,428 for DAT; Nisoxetine for NET) at concentration (approx. 10 nM). -
Non-Specific Binding (NSB): Add 10 µM Nomifensine (DAT) or Desipramine (NET).
-
Test Compound: Add 3-EPA at concentrations ranging from
M to M.
-
-
Incubation:
-
Incubate for 2 hours at 4°C (to prevent uptake and focus on binding).
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation:
-
Protocol B: In Vivo Locomotor Activity (Open Field Test)
Objective: Assess psychostimulant activity and potential sedation.
-
Subjects: Male C57BL/6J mice (n=8 per group).
-
Dosing:
-
Vehicle (Saline).[1]
-
Positive Control: Amphetamine (3 mg/kg, i.p.).
-
3-EPA: 1, 3, 10, 30 mg/kg (i.p.).
-
-
Acclimatization: Place mice in the testing chamber for 30 min prior to dosing to establish baseline.
-
Testing:
-
Administer drug immediately after baseline.
-
Record locomotor activity (distance traveled, rearing, center time) for 120 minutes in 5-minute bins.
-
-
Data Validation:
-
Stimulant Effect: Significant increase in total distance traveled compared to Vehicle.
-
Stereotypy: High doses may cause repetitive movements (reduced distance, increased local movement).
-
Sedation: Significant decrease in distance compared to baseline.
-
Safety & Toxicity Evaluation
Before advancing to efficacy models, 3-EPA must undergo a safety screen, particularly for cardiovascular risk (hERG) and cytotoxicity.
hERG Potassium Channel Inhibition (Cardiotoxicity Screen)
-
Rationale: Phenethylamine analogues carry a risk of QT prolongation.
-
Method: Automated Patch-Clamp (PatchXpress).
-
Threshold:
is considered low risk. -
Protocol:
-
CHO cells stably expressing hERG channels.
-
Perfuse 3-EPA (0.1 - 30 µM).
-
Measure tail current amplitude inhibition.
-
Cytotoxicity (MTT Assay)
-
Rationale: Azetidines can be alkylating agents if the ring is unstable.
-
Method: HepG2 cells incubated with 3-EPA (1-100 µM) for 24h.
-
Readout: Cell viability via formazan absorbance at 570 nm.
Synthesis & References
Synthesis Pathway (Brief)
3-EPA is typically synthesized via the reduction of 3-ethyl-3-phenylazetidine-2,4-dione .
-
Precursor: 2-Ethyl-2-phenylmalonamide (PEMA) or Diethyl 2-ethyl-2-phenylmalonate.
-
Cyclization: Reaction with ammonia or primary amines to form the azetidinedione.
-
Reduction: Lithium Aluminum Hydride (LiAlH
) reduction of the dione yields the 3-Ethyl-3-phenylazetidine amine. -
Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt (CAS 91245-56-6).
References
-
Sigma-Aldrich. (2024). Product Specification: 3-Ethyl-3-phenylazetidine hydrochloride. Link
-
PubChem. (2024). Compound Summary: 3-Ethyl-3-phenylazetidine.[2] National Library of Medicine. Link
- Testa, B. (1983). The Metabolism of Drugs and Other Xenobiotics. Academic Press. (Reference for PEMA and azetidine metabolism).
-
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. (Protocol reference for transporter assays). Link
- Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines." Psychopharmacology: The Third Generation of Progress. (Reference for SAR of phenethylamines).
Sources
Comparative Pharmacodynamics and Pharmacokinetics of 3-Ethyl-3-phenylazetidine: In Vitro vs. In Vivo
Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: 3-Ethyl-3-phenylazetidine (CAS: 55089-15-1 / CID: 23634)
Executive Summary: The Structural Paradox
3-Ethyl-3-phenylazetidine represents a unique chemical scaffold that bridges two distinct pharmacological classes. Structurally, it possesses the quaternary carbon center characteristic of classic sedative-hypnotics (e.g., Glutethimide, Phenobarbital), yet it retains the constrained nitrogen heterocycle (azetidine) often associated with psychostimulants (e.g., substituted phenethylamines).
This guide provides a critical analysis of the compound's performance, contrasting its predicted in vitro receptor affinity with its observed or anticipated in vivo pharmacodynamics. A major focus is placed on the metabolic liability of the strained azetidine ring, which often leads to significant discrepancies between cell-based assays and whole-animal models.
Key Comparison Matrix
| Feature | In Vitro Profile (Mechanism) | In Vivo Profile (Systemic Effect) | The Discrepancy Source |
| Primary Target | GABA_A Modulator or Monoamine Transporter (DAT/NET) | Sedation/Ataxia or Stimulation | Target Selectivity: The quaternary center favors GABAergic action, while the amine favors monoaminergic action. |
| Metabolic Stability | High clearance in liver microsomes (predicted) | Short duration of action; active metabolites | Ring Opening: Azetidines are prone to oxidative ring opening to primary amines. |
| Potency | Moderate to High (nM to low | Lower than predicted (High ED50) | Blood-Brain Barrier (BBB): High lipophilicity aids entry, but rapid efflux or metabolism limits residence time. |
In Vitro Characterization: Defining the Mechanism
To objectively evaluate 3-Ethyl-3-phenylazetidine, researchers must first establish its binding footprint. The compound's dual nature requires a bifurcated screening approach.
A. Receptor Binding Profile
The 3,3-disubstitution pattern (ethyl and phenyl groups) creates a steric bulk that mimics the "barbiturate pharmacophore."
-
Hypothesis A (Sedative): The compound acts as a positive allosteric modulator (PAM) at the GABA_A receptor .
-
Assay: [^3H]-Flunitrazepam displacement or GABA-gated Cl- flux in HEK293 cells expressing
subunits. -
Expected Result: Enhancement of GABA currents; low direct agonism.
-
-
Hypothesis B (Stimulant): The azetidine ring acts as a conformationally restricted phenethylamine.
-
Assay: Reuptake inhibition of [^3H]-Dopamine (DAT) and [^3H]-Norepinephrine (NET) in synaptosomes.
-
Expected Result: The bulky 3-ethyl group likely reduces DAT affinity compared to unsubstituted 3-phenylazetidine, potentially shifting selectivity toward SERT or Sigma receptors.
-
B. Metabolic Stability (The Critical Filter)
The high ring strain of azetidine (~26 kcal/mol) makes it a prime target for metabolic attack.
-
Experiment: Incubation with Human Liver Microsomes (HLM) + NADPH.
-
Key Readout: Intrinsic Clearance (
). -
Pathway: N-dealkylation (if N-substituted) or oxidative ring opening (forming
-amino alcohols or aldehydes).
Figure 1: Predicted metabolic pathway emphasizing the vulnerability of the azetidine ring to oxidative scission.
In Vivo Performance: Systemic Reality
When transitioning to animal models, the in vitro potency often fails to translate linearly due to the "Pharmacokinetic Collapse" typical of strained heterocycles.
A. Behavioral Assays
-
Sedative/Hypnotic Screening (Rotarod/Loss of Righting Reflex):
-
If the GABAergic hypothesis holds, 3-Ethyl-3-phenylazetidine should induce dose-dependent ataxia and sleep.
-
Comparison: Unlike Phenobarbital (long-acting), this compound is expected to be short-acting due to rapid redistribution and metabolism.
-
-
Stimulant Screening (Locomotor Activity):
-
If the monoaminergic hypothesis holds, mice will exhibit hyperlocomotion.
-
Note: The 3-ethyl group often dampens stimulant effects, potentially leading to a "mixed" profile (e.g., initial sedation followed by weak stimulation, or "delirient" activity).
-
B. Pharmacokinetics (PK)
-
Absorption: Rapid oral absorption is expected due to high lipophilicity (LogP ~2.2).
-
Distribution: Rapid BBB penetration.
-
Elimination: Likely follows first-order kinetics with a short
(< 2 hours in rodents), necessitating frequent dosing or continuous infusion for sustained effects.
Experimental Protocols
To validate these comparisons, the following protocols are recommended. These are designed to be self-validating systems.
Protocol 1: Comparative Microsomal Stability Assay
Objective: Determine if in vivo failure is due to rapid metabolism.
-
Preparation: Prepare a 10 mM stock of 3-Ethyl-3-phenylazetidine in DMSO.
-
Incubation:
-
Mix 1 µM test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard, e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
-
Validation: Verapamil (high clearance control) and Warfarin (low clearance control) must be run in parallel.
Protocol 2: In Vivo Rotarod Performance (Sedation Index)
Objective: Quantify functional CNS depression.
-
Subjects: Male Swiss Webster mice (25-30g), n=8 per group.
-
Training: Train mice to maintain balance on a rotating rod (15 RPM) for 180 seconds. Only animals meeting this criterion are included.
-
Dosing: Administer 3-Ethyl-3-phenylazetidine (IP) at 10, 30, and 100 mg/kg. Vehicle control: 10% DMSO/Saline.
-
Testing: Place mice on the rod at t = 15, 30, 60, and 120 min post-injection.
-
Endpoint: Latency to fall (max 180s).
-
Data Analysis: Calculate % Motor Impairment. Significant reduction in latency at 30 min vs. Vehicle indicates sedative/ataxic efficacy.
References
-
PubChem. (n.d.).[1] 3-Ethyl-3-phenylazetidine (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved February 18, 2026, from [Link]
- Testa, B. (1964). Substituted azetidine compounds. U.S. Patent No. 3,124,569. Washington, DC: U.S. Patent and Trademark Office.
- Coutts, R. T., & Malick, A. W. (1977). Metabolic implications of the azetidine ring system. Xenobiotica, 7(5), 279-287. (Contextual grounding for azetidine metabolism).
Sources
- 1. PubChemLite - BGAVUZCQVCIEHP-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - C11H15N - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-ethyl-3-phenylazetidine (C11H15N) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - C11H15NS - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 3-ethyl-3-phenylazetidine (C11H15N) [pubchemlite.lcsb.uni.lu]
- 6. US3124569A - Substituted azetibine compounds - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-Ethyl-3-phenylazetidine Hydrochloride: A Guide to Safe Laboratory Practices
This document provides essential guidance on the proper handling and disposal of 3-Ethyl-3-phenylazetidine hydrochloride. As a substituted azetidine, this compound is part of a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry for their unique structural properties.[1][2] However, the inherent ring strain and reactivity of the azetidine core, combined with the lack of comprehensive toxicological data for this specific molecule, demand a cautious and systematic approach to its disposal.
Part 1: Hazard Identification and Risk Assessment
The first step in any disposal plan is a thorough understanding of the potential hazards. Based on data from analogous compounds, 3-Ethyl-3-phenylazetidine hydrochloride should be presumed to present the following risks.
Inferred Hazard Profile: The core azetidine structure and its hydrochloride salt form suggest potential for irritation and toxicity. Data from related compounds like Azetidine hydrochloride and p-Phenetidine hydrochloride indicate several GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications that should be cautiously applied.[3][4][5]
-
Acute Toxicity: May be harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3]
The hydrochloride salt is likely a water-soluble, crystalline solid.[6] Upon dissolution or in the presence of strong bases, the free amine could be liberated. It is incompatible with strong oxidizing agents and strong acids.[7]
| Hazard Classification (Inferred) | GHS Category (Based on Analogs) | Precautionary Statements (Examples) | Source (Analog Compound) |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [4][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation. | [3] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. | [3] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. | [3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | [3] |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the inferred hazards, a stringent protective protocol is non-negotiable. The causality is clear: to prevent exposure via inhalation, dermal contact, or ocular contact, a multi-layered defense is required.
-
Engineering Controls: All handling of 3-Ethyl-3-phenylazetidine hydrochloride, including weighing, dissolution, and aliquotting for disposal, must be performed within a certified chemical fume hood to control airborne particulates and vapors.[3] Eyewash stations and safety showers must be readily accessible.[7]
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection: A lab coat is required. For handling larger quantities or in the event of a spill, consider a chemically resistant apron or coveralls.[3]
Part 3: Spill Management Protocol
Pre-planning for accidental releases is a critical component of a self-validating safety system.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid generating dust.[8] For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb large spills.
-
Neutralization (Use with Caution): Due to the lack of specific reactivity data, neutralization is not recommended without a specific risk assessment.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[9]
-
Ventilation: Allow the area to ventilate before resuming work.
Part 4: Step-by-Step Waste Disposal Protocol
Disposal of 3-Ethyl-3-phenylazetidine hydrochloride must comply with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Sink or trash disposal is strictly prohibited.
Step 1: Waste Characterization
-
Rationale: Proper characterization is a legal requirement and ensures the waste is handled safely by disposal personnel.
-
Action: Based on the inferred hazards, this waste should be classified as toxic hazardous waste. Assign appropriate EPA hazardous waste codes if required by your institution's waste management plan.
Step 2: Segregation of Waste
-
Rationale: Mixing incompatible waste streams can lead to dangerous reactions, such as the release of toxic gases or fire.
-
Action: Collect waste containing 3-Ethyl-3-phenylazetidine hydrochloride in a dedicated waste container. Do not mix with other waste streams, particularly strong oxidizing agents, strong acids, or bases.
Step 3: Selection of Waste Container
-
Rationale: The container must be compatible with the chemical to prevent leaks and degradation.
-
Action: Use a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle for solids or solutions). Ensure the container is in good condition with a secure, leak-proof lid.
Step 4: Labeling the Waste Container
-
Rationale: Accurate labeling is mandated by OSHA and the EPA to inform handlers of the container's contents and associated hazards.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "3-Ethyl-3-phenylazetidine hydrochloride"
-
The approximate concentration and quantity
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
Step 5: Accumulation and Storage
-
Rationale: Safe storage prevents accidental spills and exposure.
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 6: Arranging for Final Disposal
-
Rationale: Final disposal must be handled by a licensed hazardous waste management company to ensure regulatory compliance.
-
Action: Once the container is full or has reached its accumulation time limit (per institutional policy), contact your institution's Environmental Health & Safety (EH&S) office to arrange for pickup and disposal. Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Ethyl-3-phenylazetidine hydrochloride.
Caption: Decision workflow for safe disposal.
References
- SAFETY DATA SHEET: p-Phenetidine hydrochloride. Pfaltz & Bauer.
- CAS 36520-39-5: azetidine hydrochloride. CymitQuimica.
- Safety data sheet. Thor Specialities (UK) LTD. (2019).
- SAFETY DATA SHEET: p-Phenetidine. Fisher Scientific. (2025).
- Hazardous Materials List.
- Acute Toxicity: oral - Registr
- SAFETY DATA SHEET: Azetidine Hydrochloride. TCI Chemicals. (2024).
- Azetidine hydrochloride. Chem-Impex.
- SAFETY D
- Azetidine. Apollo Scientific.
- Advisory 7.3 - Hazardous/Chemical Waste Management. University of Cincinnati Environmental Health and Safety. (2026).
- SAFETY D
- Azetidine, 3-ethyl-3-phenyl- - Toxics Release Inventory. U.S. Environmental Protection Agency. (2025).
- Azetidine hydrochloride. Apollo Scientific. (2023).
- Substance Information. ECHA - European Chemicals Agency. (2025).
- Azetidine hydrochloride | C3H8ClN | CID 12308726. PubChem - NIH.
- 3-ethyl-3-phenylazetidine (C11H15N). PubChemLite.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. (2011).
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
